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  • Product: 1-[(2-Bromophenyl)sulfonyl]piperazine
  • CAS: 744243-41-2

Core Science & Biosynthesis

Foundational

Strategic Functionalization of 1-[(2-Bromophenyl)sulfonyl]piperazine: A Bifunctional Scaffold in Modern Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the rapid generation of structural diversity relies heavily on the selection of highly versatile, multi-handle building blocks. 1-[(2-Bromophenyl)sulfonyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rapid generation of structural diversity relies heavily on the selection of highly versatile, multi-handle building blocks. 1-[(2-Bromophenyl)sulfonyl]piperazine (CAS: 744243-41-2) has emerged as a privileged bifunctional scaffold. By combining a nucleophilic secondary amine with an electrophilic ortho-bromoaryl group via a metabolically stable sulfonamide linker, this compound allows for orthogonal, site-specific derivatization.

As a Senior Application Scientist, I have structured this technical whitepaper to guide drug development professionals through the physicochemical properties, biological relevance, and validated synthetic workflows associated with this critical scaffold.

Physicochemical Profiling & Structural Logic

The utility of 1-[(2-Bromophenyl)sulfonyl]piperazine lies in its carefully balanced physicochemical properties, which make it an ideal starting point for Central Nervous System (CNS) and metabolic drug discovery programs [1].

Quantitative Scaffold Properties
PropertyValueMedicinal Chemistry Implication
CAS Number 744243-41-2Standard registry identifier for commercial procurement.
Molecular Formula C10H13BrN2O2SContains orthogonal reactive sites (N-H and C-Br).
Molecular Weight 305.19 g/mol Low molecular weight leaves ~150–200 Da for further elaboration while remaining within Lipinski's Rule of 5.
Hydrogen Bond Donors 1 (Piperazine N4-H)Provides a reactive nucleophilic center; can be masked to increase lipophilicity.
Hydrogen Bond Acceptors 4 (Sulfonyl O, Piperazine N)Facilitates dipole interactions within target binding pockets.
Topological Polar Surface Area 57.5 ŲExcellent baseline for blood-brain barrier (BBB) penetration (optimal CNS TPSA < 90 Ų).

Structural Rationale: The sulfonamide linkage is highly resistant to metabolic cleavage compared to amides or esters. Furthermore, the bulky bromine atom at the ortho position restricts the rotation of the phenyl ring relative to the sulfonyl group. This steric hindrance forces the piperazine ring into a specific spatial geometry, which is heavily favored in binding to specific G-protein coupled receptors (GPCRs).

Biological Significance: The Arylsulfonylpiperazine Pharmacophore

The arylsulfonylpiperazine motif is a well-documented privileged structure. It is most notably recognized for its potent activity against the 5-HT6 serotonin receptor (implicated in Alzheimer's disease and schizophrenia) [4] and 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) (a key target for metabolic syndrome and diabetes)[2, 3].

The structural orientation provided by the ortho-substituted arylsulfonylpiperazine allows the molecule to act as a potent antagonist by occupying the receptor's orthosteric site without triggering the conformational change required for G-protein activation.

BiologicalPathway Ligand Arylsulfonylpiperazine Derivative Receptor 5-HT6 Receptor (GPCR) Ligand->Receptor Antagonistic Binding G_Protein Gs Protein Complex Receptor->G_Protein Prevents Activation Adenylate_Cyclase Adenylate Cyclase (Inhibited) G_Protein->Adenylate_Cyclase Reduced Stimulation cAMP cAMP Production (Suppressed) Adenylate_Cyclase->cAMP Lowered Synthesis

Figure 1: Mechanism of action for arylsulfonylpiperazine-derived 5-HT6 receptor antagonists.

Strategic Functionalization: Orthogonal Workflows

The true power of 1-[(2-Bromophenyl)sulfonyl]piperazine is its bifunctional nature. It supports two completely orthogonal synthetic pathways, allowing chemists to independently optimize the "left side" (aryl binding pocket) and the "right side" (solvent-exposed or secondary binding pocket) of the molecule.

SyntheticWorkflow Scaffold 1-[(2-Bromophenyl) sulfonyl]piperazine N_Deriv N4-Derivatization (Reductive Amination) Scaffold->N_Deriv Pathway A C_Deriv C2-Functionalization (Suzuki/Buchwald) Scaffold->C_Deriv Pathway B Final_Drug Lead Compound (Fully Decorated) N_Deriv->Final_Drug Orthogonal Coupling C_Deriv->Final_Drug Orthogonal Alkylation

Figure 2: Orthogonal functionalization logic of the bifunctional scaffold.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems . Every step includes the underlying chemical causality, ensuring researchers understand why a reagent is chosen, not just how to use it.

Protocol A: N4-Derivatization via Reductive Amination

This protocol utilizes the secondary amine of the piperazine ring to introduce diverse alkyl or cycloalkyl groups.

  • Step 1: Iminium Ion Formation.

    • Action: Dissolve 1-[(2-Bromophenyl)sulfonyl]piperazine (1.0 eq) and the target aldehyde/ketone (1.2 eq) in anhydrous Dichloroethane (DCE). Add glacial acetic acid (0.1 eq). Stir at room temperature for 2 hours.

    • Causality: Acetic acid acts as a mild Brønsted acid catalyst to protonate the carbonyl oxygen, accelerating nucleophilic attack by the piperazine amine and facilitating the elimination of water to form the reactive iminium intermediate.

  • Step 2: Selective Reduction.

    • Action: Add Sodium triacetoxyborohydride (STAB, 1.5 eq) in portions. Stir for 12 hours.

    • Causality: STAB is specifically chosen over Sodium borohydride ( NaBH4​ ). STAB is a milder reducing agent that will not reduce the unreacted aldehyde starting material, ensuring it selectively reduces only the formed iminium ion to the desired tertiary amine.

  • Step 3: Quench and Extraction.

    • Action: Quench with saturated aqueous NaHCO3​ . Extract with Dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Step 4: Self-Validation (LC-MS).

    • Action: Analyze the crude mixture via LC-MS.

    • Validation Logic: The mass spectrum must show the target mass ( [M+H]+ ) retaining the characteristic 1:1 isotopic doublet separated by 2 amu (e.g., M and M+2 ), confirming that the sensitive 2-bromoaryl group remains completely intact during the reductive amination.

Protocol B: C2-Functionalization via Suzuki-Miyaura Cross-Coupling

This protocol leverages the 2-bromoaryl handle to introduce new aryl or heteroaryl systems, probing the steric and electronic space around the sulfonyl core.

  • Step 1: Reaction Assembly.

    • Action: In a Schlenk flask, combine the N-alkylated intermediate from Protocol A (1.0 eq), a target boronic acid (1.5 eq), and K2​CO3​ (3.0 eq).

  • Step 2: Solvent and Catalyst Addition.

    • Action: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). Add Pd(dppf)Cl2​ (0.05 eq). Heat to 90°C under an argon atmosphere for 8 hours.

    • Causality: The ortho-bromo position is highly sterically hindered by the adjacent bulky sulfonyl group. Pd(dppf)Cl2​ is selected because the bidentate 'dppf' ligand possesses a large "bite angle." This specific geometry forces the palladium center into a conformation that drastically accelerates the difficult reductive elimination step in sterically congested environments. The water in the solvent mixture is crucial for dissolving the K2​CO3​ base, which activates the boronic acid via formation of a reactive boronate complex.

  • Step 3: Workup.

    • Action: Filter the reaction mixture through a pad of Celite to remove palladium black. Dilute with Ethyl Acetate, wash with water and brine, dry, and concentrate.

  • Step 4: Self-Validation (Isotopic Pattern Analysis).

    • Action: Analyze via High-Resolution Mass Spectrometry (HRMS).

    • Validation Logic: The successful cross-coupling is definitively confirmed not just by the mass shift, but by the disappearance of the 1:1 isotopic doublet in the mass spectrum. The transition to a single dominant monoisotopic mass proves the successful substitution of the heavy bromine atom.

References

  • Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) - PubMed National Institutes of Health (NIH)[Link]

  • Synthesis, in Vitro Covalent Binding Evaluation, and Metabolism of 14 C-Labeled Inhibitors of 11β-HSD1 ACS Publications[Link]

  • Synthesis and Biological Evaluation of Arylsulfonylpiperazine Derivatives as 5-HT6 Receptor Ligands ResearchGate[Link]

Exploratory

Solvation Dynamics and Profiling of 1-[(2-Bromophenyl)sulfonyl]piperazine: A Technical Guide for Preclinical Drug Discovery

Target Audience: Researchers, Analytical Chemists, and Preclinical Drug Development Professionals Compound: 1-[(2-Bromophenyl)sulfonyl]piperazine (CAS: 744243-41-2 | MW: 305.19 g/mol ) Physicochemical Profiling & Solvati...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Preclinical Drug Development Professionals Compound: 1-[(2-Bromophenyl)sulfonyl]piperazine (CAS: 744243-41-2 | MW: 305.19 g/mol )

Physicochemical Profiling & Solvation Dynamics

As a Senior Application Scientist, I approach the solvation of any novel pharmacophore by first deconstructing its structural microenvironments. 1-[(2-Bromophenyl)sulfonyl]piperazine presents a fascinating solvation challenge due to its tri-part structural nature:

  • The 2-Bromophenyl Moiety: A highly lipophilic, bulky, and electron-withdrawing group that disrupts water hydrogen-bonding networks, driving the compound's affinity for non-polar and halogenated solvents.

  • The Sulfonamide Linkage: A polar but relatively rigid core that acts as a strong hydrogen bond acceptor, making the molecule highly responsive to polar aprotic solvents.

  • The Piperazine Ring: Contains a free secondary amine (pKa ~9.8). In its free base form, this ring contributes to overall lipophilicity. However, it provides a critical synthetic handle for salt formation (e.g., hydrochloride or mesylate salts), which can dramatically invert the molecule's solubility profile to favor aqueous media.

Understanding these causal drivers is essential. The free base will resist dissolution in aqueous buffers due to the dominant hydrophobic surface area of the bromophenyl group. Conversely, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) will rapidly solvate the molecule by satisfying the hydrogen bond acceptor potential of the sulfonyl oxygens while accommodating the lipophilic bulk.

Quantitative Solubility Profile

The following table summarizes the empirical and predictive solubility data for the free base form of 1-[(2-Bromophenyl)sulfonyl]piperazine across common laboratory solvents.

SolventDielectric Constant (ε)Solvation MechanismEst. Solubility (mg/mL)Est. Solubility (mM)USP Descriptive Term
DMSO 46.7Polar aprotic; strong H-bond acceptor interaction> 50.0> 163.0Freely Soluble
DMF 36.7Polar aprotic; dipole-dipole stabilization> 50.0> 163.0Freely Soluble
Dichloromethane 8.9Halogen-halogen affinity; lipophilic dispersion> 30.0> 98.0Soluble
Methanol 32.7Protic; moderate dipole interaction~ 10.0~ 32.0Sparingly Soluble
Water (pH 7.4) 80.1High polarity; disrupted by lipophilic bulk< 0.1< 0.3Practically Insoluble
Hexane 1.9Non-polar; insufficient dipole interaction< 0.1< 0.3Practically Insoluble

Note: Conversion to a hydrochloride salt will shift the aqueous solubility from < 0.1 mg/mL to potentially > 10 mg/mL due to ion-dipole interactions with water.

Experimental Workflows: Assessing Solubility in Drug Discovery

Solubility is not a static property; it is highly dependent on the experimental conditions and the thermodynamic state of the system. In drug discovery, we must distinguish between Kinetic and Thermodynamic solubility[1].

G Start Compound Synthesized 1-[(2-Bromophenyl)sulfonyl]piperazine Phase Drug Discovery Phase? Start->Phase Early Early HTS / Hit-to-Lead Phase->Early Late Lead Optimization / Preclinical Phase->Late Kinetic Kinetic Solubility Assay (Nephelometry / Rapid Dilution) Early->Kinetic Thermo Thermodynamic Solubility Assay (Shake-Flask / HPLC-UV) Late->Thermo

Logical workflow for selecting kinetic vs. thermodynamic solubility assays.

Workflow I: Anhydrous DMSO Stock Preparation

Causality: DMSO is highly hygroscopic. If exposed to ambient humidity, it rapidly absorbs water, which drastically reduces its capacity to solvate lipophilic compounds like 1-[(2-Bromophenyl)sulfonyl]piperazine, leading to premature precipitation and false negatives in downstream assays[2].

G Weigh Weigh Free Base (Analytical Balance) AddDMSO Add Anhydrous DMSO (Inert Atmosphere) Weigh->AddDMSO Vortex Vortex & Sonicate (Ensure Dissolution) AddDMSO->Vortex QC Acoustic Hydration QC (< 1% Water Content) Vortex->QC Store Aliquot & Store -80°C (Desiccated, Dark) QC->Store

Self-validating workflow for anhydrous DMSO stock preparation and storage.

Step-by-Step Protocol (10 mM Stock):

  • Gravimetric Analysis: Weigh exactly 3.05 mg of 1-[(2-Bromophenyl)sulfonyl]piperazine into a sterile, nuclease-free 1.5 mL microcentrifuge tube using a calibrated analytical balance (d = 0.01 mg).

  • Solvent Addition: Operating within a desiccated environment or nitrogen-purged glovebox, add 1.00 mL of anhydrous, sterile-filtered DMSO (≥99.9% purity)[3].

  • Dissolution: Cap tightly and vortex for 60 seconds. If micro-particulates persist, sonicate in a room-temperature water bath for 5 minutes.

    • Self-Validation Step: Visually inspect the vial against both a stark white and a pitch-black background under bright light to ensure the complete absence of light-scattering particles.

  • Hydration QC: For high-throughput screening (HTS) libraries, utilize an acoustic liquid handler to non-destructively verify that the water content in the DMSO stock remains <1% by volume[2].

  • Aliquoting: Divide the solution into 50 µL single-use aliquots. This prevents freeze-thaw degradation and limits atmospheric moisture ingress[3]. Store at -80°C.

Workflow II: High-Throughput Kinetic Solubility Assay

Causality: Kinetic solubility measures the metastable supersaturation state when a compound is rapidly diluted from an organic stock into an aqueous buffer. This does not measure true equilibrium; rather, it mimics the exact conditions of in vitro biochemical assays where compounds are spiked into aqueous media[1].

Step-by-Step Protocol:

  • Serial Dilution: Prepare a 2-fold serial dilution of the 10 mM DMSO stock across a 96-well plate (ranging from 10 mM down to 0.078 mM).

  • Buffer Spiking: Transfer 2 µL of each DMSO dilution into a UV-transparent 96-well assay plate containing 198 µL of Phosphate-Buffered Saline (PBS, pH 7.4). The final DMSO concentration must be strictly maintained at 1.0% across all wells to prevent solvent-induced artifacts[1].

  • Incubation: Incubate the plate at 37°C for 2 hours with gentle orbital shaking to simulate assay conditions.

  • Nephelometric Detection: Read the plate using a microplate nephelometer (light scattering).

    • Self-Validation Step: Always include a 1% DMSO-in-PBS blank. The kinetic solubility limit is defined as the highest compound concentration where the scattered light signal does not exceed the blank control by more than 3 standard deviations[1].

Workflow III: Shake-Flask Thermodynamic Solubility Assay

Causality: Thermodynamic solubility represents the true, stable equilibrium between the solid crystalline phase and the solvated phase. It is a critical parameter for late-stage formulation, oral bioavailability prediction, and overcoming the transient nature of metastable supersaturation[1].

Step-by-Step Protocol:

  • Saturation: Add a deliberate excess (e.g., 5 mg) of solid 1-[(2-Bromophenyl)sulfonyl]piperazine to a glass vial containing 1 mL of the target aqueous buffer (e.g., Simulated Intestinal Fluid, pH 6.8).

  • Equilibration: Seal the vial and incubate in a thermostatic shaker at 25°C (or 37°C for physiological relevance) at 200 rpm for 48 to 72 hours.

    • Self-Validation Step: The persistence of undissolved solid at the bottom of the vial throughout the entire 48-hour period is mandatory. If all solid dissolves, the solution is not saturated, and more compound must be added[1].

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet the bulk solid. Filter the supernatant through a 0.45 µm PVDF syringe filter. Discard the first 100 µL of filtrate to account for non-specific binding to the membrane.

  • Quantification: Analyze the filtered supernatant via HPLC-UV against a pre-validated standard curve. The standard curve must be prepared in a solvent where the compound is freely soluble (e.g., 50% Acetonitrile/Water) to ensure accurate quantification.

Sources

Foundational

Molecular Architecture and Synthetic Utility of 1-[(2-Bromophenyl)sulfonyl]piperazine in Modern Drug Discovery

As drug discovery programs increasingly rely on modular, high-sp3-character scaffolds to navigate complex chemical space, arylsulfonylpiperazines have emerged as a privileged class of pharmacophores. Among these, 1-[(2-B...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly rely on modular, high-sp3-character scaffolds to navigate complex chemical space, arylsulfonylpiperazines have emerged as a privileged class of pharmacophores. Among these, 1-[(2-Bromophenyl)sulfonyl]piperazine serves as a critical, dual-purpose building block. It provides both the structural geometry required for high-affinity receptor binding and a versatile electrophilic handle for late-stage functionalization.

This technical guide dissects the physicochemical properties, structural causality, and field-proven synthetic workflows associated with this vital intermediate, providing drug development professionals with a blueprint for its utilization.

Physicochemical Profiling

Understanding the baseline quantitative metrics of a building block is essential for predicting its behavior in both synthetic environments and biological systems. The following table summarizes the core physicochemical data for 1-[(2-Bromophenyl)sulfonyl]piperazine.

PropertyValueSynthetic / Biological Implication
Chemical Name 1-[(2-Bromophenyl)sulfonyl]piperazineN/A
CAS Number 744243-41-2Registry identification for sourcing.
Molecular Formula C10H13BrN2O2SDefines stoichiometric calculations.
Molecular Weight 305.19 g/mol Optimal for fragment-based drug design (FBDD).
Exact Mass 303.988 DaTarget value for high-resolution LC-MS validation.
Topological Polar Surface Area 57.8 ŲExcellent for CNS penetration (ideal TPSA < 90 Ų).
Structural Causality and Mechanistic Rationale

As an application scientist, one must look beyond the 2D structure and understand why this specific molecular architecture is chosen for lead optimization.

The Piperazine Core (The Anchor): Piperazine is a classic basic pharmacophore with a pKa of approximately 9.8. At physiological pH, the secondary amine is protonated. In G-protein coupled receptors (GPCRs), such as the 5-HT6 receptor, this protonated nitrogen forms a critical, charge-reinforced hydrogen bond (salt bridge) with a highly conserved Aspartate residue (Asp3.32) located in transmembrane helix 3.

The Sulfonamide Linker (The Vector): The sulfonyl group acts as a rigid, tetrahedral vector that projects the aryl ring into auxiliary binding pockets. The oxygen atoms are potent hydrogen bond acceptors, often interacting with backbone amides in the target protein's binding site.

The 2-Bromo Substituent (The Shield and The Hook): The placement of the bromine atom at the ortho position is not arbitrary.

  • Conformational Locking: Steric repulsion between the bulky bromine atom and the sulfonamide oxygen atoms forces the piperazine ring out of coplanarity with the phenyl ring. This specific dihedral angle traps the molecule in a bioactive conformation, reducing the entropic penalty upon receptor binding.

  • Synthetic Utility: The carbon-bromine bond is a prime "hook" for palladium-catalyzed cross-coupling reactions, allowing chemists to rapidly generate libraries of sterically encumbered biphenyl or heteroaryl derivatives.

Pharmacological Grounding

The arylsulfonylpiperazine scaffold is a cornerstone in the development of therapeutics for central nervous system (CNS) and metabolic disorders.

5-HT6 Receptor Antagonism: Derivatives of this scaffold are heavily investigated as 5-HT6 receptor antagonists. Blockade of this receptor enhances cholinergic and glutamatergic neurotransmission, making it a primary mechanism for treating cognitive impairment associated with Alzheimer's disease and schizophrenia. Extensive structure-activity relationship (SAR) studies, such as those detailed in the, demonstrate that ortho-substituted arylsulfonylpiperazines exhibit superior selectivity profiles.

11β-HSD1 Inhibition: Beyond neuropharmacology, these compounds are potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that amplifies local glucocorticoid action. Inhibiting 11β-HSD1 is a validated strategy for treating metabolic syndrome and type 2 diabetes, as outlined in the.

SignalingPathway Ligand Arylsulfonylpiperazine Antagonist Receptor 5-HT6 Receptor (GPCR) Ligand->Receptor Binds & Blocks GProtein Gs Protein Uncoupling Receptor->GProtein Prevents Activation AC Adenylyl Cyclase Inhibition GProtein->AC Reduces Activity cAMP cAMP Levels Decreased AC->cAMP Lowers Production Outcome Enhanced Cholinergic Transmission & Cognitive Improvement cAMP->Outcome Downstream Effect

Fig 1: Mechanism of action for arylsulfonylpiperazine-based 5-HT6 receptor antagonists.

Self-Validating Experimental Workflows

To ensure high scientific integrity, the following protocols are designed as self-validating systems. They include specific checkpoints to confirm reaction success and mitigate common failure modes.

Protocol A: Regioselective Synthesis of the Scaffold

Causality: Reacting 2-bromobenzenesulfonyl chloride directly with unprotected piperazine leads to a statistical mixture of mono- and bis-sulfonylated products, which are notoriously difficult to separate via chromatography. To enforce strict regioselectivity, we employ 1-Boc-piperazine.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-Boc-piperazine (1.0 equiv, 10 mmol) and triethylamine (TEA, 1.5 equiv, 15 mmol) in anhydrous dichloromethane (DCM, 30 mL). Cool the system to 0 °C under a nitrogen atmosphere.

  • Sulfonylation: Dissolve 2-bromobenzenesulfonyl chloride (1.05 equiv, 10.5 mmol) in DCM (10 mL) and add it dropwise to the reaction mixture over 30 minutes. The slow addition prevents localized heating and suppresses side reactions.

  • Validation Checkpoint 1 (LC-MS): After 2 hours at room temperature, sample the reaction. LC-MS must show complete consumption of the sulfonyl chloride and the appearance of the Boc-protected intermediate (Exact Mass: 404.04 Da).

  • Deprotection: Concentrate the mixture, then redissolve in a 1:1 mixture of DCM and Trifluoroacetic Acid (TFA) (20 mL). Stir for 2 hours at room temperature.

  • Validation Checkpoint 2 (TLC): Spot the reaction on silica TLC (eluent: 10% MeOH in DCM). Stain with ninhydrin and heat. A dark purple spot indicates the successful unmasking of the secondary amine.

  • Workup: Concentrate under reduced pressure to remove TFA. Neutralize with saturated aqueous NaHCO3, extract with ethyl acetate, dry over Na2SO4, and evaporate to yield the pure 1-[(2-Bromophenyl)sulfonyl]piperazine.

Protocol B: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Causality: The ortho-bromo position is highly sterically hindered. Standard catalysts like Pd(PPh3)4 often fail to undergo oxidative addition efficiently, leading to competing protodehalogenation (loss of the bromine atom without coupling). We utilize Pd(dppf)Cl2, a catalyst with a large bite angle that excels in coupling sterically encumbered aryl halides.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine 1-[(2-Bromophenyl)sulfonyl]piperazine (1.0 equiv, 0.5 mmol), an aryl boronic acid (1.5 equiv, 0.75 mmol), and K2CO3 (3.0 equiv, 1.5 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv, 5 mol%).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H2O (5 mL). Add biphenyl (0.1 equiv) as an internal standard. Sparge the mixture with argon for 10 minutes to remove dissolved oxygen, which degrades the active Pd(0) species.

  • Reaction: Heat the vial in a microwave reactor at 110 °C for 45 minutes.

  • Validation Checkpoint (GC-MS): Analyze the crude mixture via GC-MS. Compare the product peak area against the biphenyl internal standard to quantify conversion. Check specifically for the protodehalogenated byproduct (MW: 226.08 Da); its presence indicates insufficient catalyst activation or oxygen contamination.

SyntheticWorkflow SM1 2-Bromobenzenesulfonyl Chloride Step1 Sulfonylation (DCM, TEA, 0°C) SM1->Step1 SM2 1-Boc-Piperazine SM2->Step1 Int1 Boc-Protected Intermediate (LC-MS Validated) Step1->Int1 Step2 Deprotection (TFA/DCM) Int1->Step2 Target 1-[(2-Bromophenyl)sulfonyl]piperazine MW: 305.19 g/mol Step2->Target Step3 Suzuki Cross-Coupling (Pd(dppf)Cl2, Aryl-B(OH)2) Target->Step3 Product Advanced 5-HT6 / 11β-HSD1 Ligand Step3->Product

Fig 2: Self-validating synthetic workflow from starting materials to advanced ligand.

References
  • ResearchGate - Synthesis and Biological Evaluation of Arylsulfonylpiperazine Derivatives as 5-HT6 Receptor Ligands. Retrieved from:[Link][1][2]

  • PubMed (NIH) - Synthesis and biological analysis of benzazol-2-yl piperazine sulfonamides as 11β-hydroxysteroid dehydrogenase 1 inhibitors. Retrieved from:[Link][3][4]

Sources

Exploratory

Technical Whitepaper: Safety, Handling, and Synthetic Applications of 1-[(2-Bromophenyl)sulfonyl]piperazine

Executive Overview In modern drug discovery, functionalized piperazines serve as privileged scaffolds, particularly in the development of Central Nervous System (CNS) therapeutics targeting aminergic G-Protein Coupled Re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In modern drug discovery, functionalized piperazines serve as privileged scaffolds, particularly in the development of Central Nervous System (CNS) therapeutics targeting aminergic G-Protein Coupled Receptors (GPCRs). 1-[(2-Bromophenyl)sulfonyl]piperazine is a critical bifunctional building block[1]. The molecule features a basic secondary amine for facile N-alkylation or reductive amination, alongside an ortho-brominated arylsulfonyl group. The bulky bromine atom not only restricts the conformational flexibility of the sulfonamide linkage—enhancing target selectivity—but also serves as an orthogonal handle for palladium-catalyzed cross-coupling reactions. This dual reactivity makes it an indispensable intermediate in synthesizing 5-HT (serotonin) receptor antagonists[2].

Physicochemical Profiling

Understanding the physicochemical baseline of 1-[(2-Bromophenyl)sulfonyl]piperazine is essential for predicting its behavior in both synthetic workflows and biological assays. The data below summarizes its core properties[1].

PropertyValue / Description
Chemical Name 1-[(2-Bromophenyl)sulfonyl]piperazine
CAS Number 744243-41-2
Molecular Formula C₁₀H₁₃BrN₂O₂S
Molecular Weight 305.19 g/mol
Appearance White to off-white crystalline powder
Solubility Profile High in DMF, DMSO, DCM; Moderate in MeOH; Low in H₂O
Hydrogen Bond Donors 1 (Secondary Amine)
Hydrogen Bond Acceptors 4 (Sulfonamide Oxygens, Piperazine Nitrogens)

Material Safety Data Sheet (MSDS) & Handling Logistics

As a halogenated arylsulfonamide derivative, this compound requires rigorous safety protocols aligned with the Globally Harmonized System (GHS)[3].

GHS Hazard Classification
Hazard ClassCategorySignal WordHazard Statement (H-Code)
Skin Corrosion/Irritation Category 2WarningH315 : Causes skin irritation.
Serious Eye Damage/Irritation Category 2AWarningH319 : Causes serious eye irritation.
STOT (Single Exposure) Category 3WarningH335 : May cause respiratory irritation.
Handling Logistics & Causality
  • Ventilation & Respiratory Protection: Handling must occur within a Class II biological safety cabinet or a standard chemical fume hood.

    • Causality: Fine powders of piperazine derivatives can act as potent respiratory sensitizers. Maintaining negative pressure structurally eliminates the risk of aerosolized inhalation.

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness) and tightly sealed safety goggles are mandatory.

    • Causality: The lipophilic nature of the bromophenyl ring facilitates rapid dermal penetration if dissolved in carrier solvents like DMSO or DCM. Nitrile provides an effective barrier against the solid form, but immediate glove changes are required upon solvent exposure.

  • Storage Conditions: Store at 2–8°C in a desiccated, inert atmosphere (Argon or Nitrogen).

    • Causality: The secondary amine is susceptible to slow oxidative degradation and atmospheric CO₂ absorption (forming carbamate salts) over time. Inert gas blanketing preserves the nucleophilicity of the piperazine ring for downstream reactions.

Synthetic Methodologies & Self-Validating Protocols

The most common application of 1-[(2-Bromophenyl)sulfonyl]piperazine is the functionalization of its secondary amine. Below is an optimized, self-validating protocol for N-alkylation.

Protocol: N-Alkylation with Aliphatic Halides

Objective: Synthesize a tertiary amine derivative while preserving the bromophenyl handle.

  • Preparation: Dissolve 1.0 equivalent of 1-[(2-Bromophenyl)sulfonyl]piperazine in anhydrous Acetonitrile (MeCN) (0.2 M concentration).

    • Causality: MeCN is a polar aprotic solvent that accelerates Sₙ2 transition states while being significantly easier to remove during rotary evaporation than DMF.

  • Base Addition: Add 2.0 equivalents of anhydrous Potassium Carbonate (K₂CO₃).

    • Causality: K₂CO₃ acts as a mild, heterogeneous base. It efficiently scavenges the generated hydrohalic acid without risking the cleavage of the sulfonamide bond, which can occur with stronger bases like NaH.

  • Electrophile Introduction: Cool the suspension to 0°C and add 1.1 equivalents of the target alkyl halide dropwise.

    • Causality: Low temperatures control the initial exothermic reaction and prevent unwanted side reactions, ensuring high regioselectivity at the nitrogen atom.

  • Reaction & Monitoring: Heat the mixture to 60°C for 8–12 hours.

    • Self-Validating System: Monitor the reaction via Thin Layer Chromatography (TLC). Stain the TLC plate with Ninhydrin. The starting material (secondary amine) will stain an intense purple/pink. The successful formation of the product (tertiary amine) will yield a spot that is UV-active but ninhydrin-negative . This provides a binary, visual confirmation that the starting material has been fully consumed.

  • Workup: Filter the inorganic salts, concentrate the filtrate, and partition between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃. The organic layer contains the pure product.

Visualization: Synthetic Workflow

Workflow A 2-Bromobenzenesulfonyl Chloride C Sulfonylation A->C B Piperazine B->C D 1-[(2-Bromophenyl)sulfonyl] piperazine C->D Isolation E Cross-Coupling D->E Aryl Bromide Activation F N-Alkylation D->F Secondary Amine Reaction G Advanced CNS Lead Compound E->G F->G

Workflow illustrating dual-functionalization pathways of 1-[(2-Bromophenyl)sulfonyl]piperazine.

Pharmacological Applications

Derivatives of 1-[(2-Bromophenyl)sulfonyl]piperazine are extensively utilized in the design of 5-HT (serotonin) receptor antagonists, specifically targeting the 5-HT₆ and 5-HT₁ₐ subtypes[2]. The basic piperazine nitrogen forms a critical salt bridge with the conserved Aspartate residue (Asp3.32) in the GPCR binding pocket, while the bulky ortho-bromophenyl group occupies an adjacent hydrophobic sub-pocket, locking the receptor in an inactive conformation.

Visualization: 5-HT Receptor Antagonism Pathway

Pathway Ligand Sulfonylpiperazine Antagonist Receptor 5-HT Receptor (GPCR) Ligand->Receptor Competitive Binding G_protein Gs Protein (Inactive) Receptor->G_protein Prevents Activation AC Adenylyl Cyclase (Inhibited) G_protein->AC Reduced Stimulation cAMP cAMP Levels (Decreased) AC->cAMP Downregulation Downstream Neural Plasticity Modulation cAMP->Downstream Signal Transduction

Mechanism of 5-HT receptor antagonism by sulfonylpiperazine derivatives modulating cAMP signaling.

References

  • Title: 1-(2-Bromophenyl)piperazine Reference Standards and Receptor Applications Source: Pharmaffiliates URL: [Link]

  • Title: GHS Safety Data Sheets and Handling for Halogenated Aromatic Compounds Source: LookChem URL: [Link]

Sources

Foundational

The Ascendant Role of N-Aryl Sulfonylpiperazines in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The N-aryl sulfonylpiperazine scaffold has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The N-aryl sulfonylpiperazine scaffold has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. This in-depth technical guide provides a comprehensive literature review of this privileged structure, delving into its synthesis, diverse pharmacological activities, and the critical structure-activity relationships that govern its efficacy. This document is designed to empower researchers and drug development professionals with the foundational knowledge and practical insights necessary to innovate within this promising chemical space.

The N-Aryl Sulfonylpiperazine Core: A Privileged Scaffold

The N-aryl sulfonylpiperazine moiety is a recurring structural motif in a multitude of biologically active compounds.[1][2] Its prevalence in drug discovery can be attributed to a combination of favorable physicochemical properties and the ability to engage with a wide array of biological targets. The piperazine ring, with its two nitrogen atoms, offers a versatile platform for synthetic modification, allowing for the fine-tuning of properties such as solubility, lipophilicity, and basicity.[1] The sulfonamide linkage provides a stable, hydrogen-bonding capable group, while the aryl substituent offers a vector for exploring diverse chemical space and modulating target-specific interactions.

Synthetic Strategies: Building the N-Aryl Sulfonylpiperazine Core

The construction of N-aryl sulfonylpiperazine derivatives is typically achieved through straightforward and robust synthetic methodologies. The most common approach involves the nucleophilic substitution reaction between an appropriately substituted N-arylpiperazine and an aryl sulfonyl chloride.

General Synthetic Protocol:

A general and widely adopted procedure for the synthesis of N-aryl sulfonylpiperazine derivatives is outlined below. This protocol is a composite of methodologies frequently reported in the literature.[3][4][5]

Step 1: Preparation of the N-Arylpiperazine Intermediate

In many instances, the desired N-arylpiperazine is commercially available. However, for novel derivatives, it can be synthesized through the reaction of a corresponding aniline with bis(2-chloroethyl)amine.

Step 2: Sulfonylation of the N-Arylpiperazine

  • Dissolve the N-arylpiperazine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2 equivalents), to the solution to act as an acid scavenger.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired aryl sulfonyl chloride (1.1 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final N-aryl sulfonylpiperazine derivative.

Alternative Synthetic Routes:

Coupling reactions utilizing reagents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI) have also been employed to link hippuric acid derivatives to arylsulfonylpiperazines, creating novel benzamide-piperazine-sulfonamide hybrids.[6]

graph SynthesisWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

A [label="N-Arylpiperazine"]; B [label="Aryl Sulfonyl Chloride"]; C [label="Base (e.g., TEA) in Aprotic Solvent"]; D [label="Nucleophilic Substitution"]; E [label="Workup and Purification"]; F [label="N-Aryl Sulfonylpiperazine Derivative"];

A -> D; B -> D; C -> D [style=dashed]; D -> E; E -> F; }

Figure 1: General synthetic workflow for N-aryl sulfonylpiperazine derivatives.

Diverse Pharmacological Landscape of N-Aryl Sulfonylpiperazine Derivatives

The therapeutic potential of N-aryl sulfonylpiperazine derivatives spans a remarkable range of applications, from oncology to neuropharmacology and infectious diseases.

Anticancer Activity

A significant body of research highlights the promise of N-aryl sulfonylpiperazine derivatives as potent anticancer agents.[7][8] These compounds have demonstrated cytotoxic effects against a variety of human cancer cell lines, including those of the cervix, lung, skin, breast, and brain.[6]

Mechanism of Action: The anticancer activity of some N-aryl sulfonylpiperazine derivatives is attributed to their ability to inhibit tubulin polymerization.[9] By binding to tubulin, they disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[7][9]

Compound ClassCancer Cell Line(s)Reported IC50 (µM)Reference
Benzamide-piperazine-sulfonamide hybridsHeLa, A549, A375, MD-AMB-231, T98G24.2–38.2[6]
Quinoxalinyl–piperazine derivativesBreast, skin, pancreas, cervixNot specified[7]
Thiazolinylphenyl–piperazine derivativesBreast, prostate>25[9]
graph Anticancer_Mechanism { graph [rankdir="TB", splines=ortho, nodesep=0.7]; node [shape=ellipse, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#EA4335"];

Drug [label="N-Aryl Sulfonylpiperazine\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tubulin [label="Tubulin Dimers"]; Microtubules [label="Microtubule Formation"]; MitoticSpindle [label="Mitotic Spindle Assembly"]; CellCycle [label="Cell Cycle Progression\n(G2/M Phase)"]; Apoptosis [label="Apoptosis"];

Drug -> Tubulin [label="Binds to"]; Tubulin -> Microtubules [style=dashed, label="Inhibits Polymerization"]; Microtubules -> MitoticSpindle [style=dashed, label="Disrupts"]; MitoticSpindle -> CellCycle [style=dashed, label="Arrests"]; CellCycle -> Apoptosis [label="Induces"]; }

Figure 2: Proposed mechanism of anticancer action for select N-aryl sulfonylpiperazine derivatives.

Antipsychotic and Neuroprotective Properties

N-aryl sulfonylpiperazine derivatives have been extensively investigated for their potential in treating neurodegenerative diseases and psychiatric disorders.[3][10] Their mechanism of action in this context often involves the modulation of dopamine and serotonin receptors.

Dopamine D2/D3 Receptor Ligands: A novel series of conformationally restricted N-arylpiperazine derivatives have been reported to exhibit good affinity for both D2 and D3 dopamine receptors.[3] These receptors are key targets in the treatment of conditions such as schizophrenia and bipolar disorder.[10][11] The development of ligands with specific affinities for these receptors is a critical area of research.

Serotonin Receptor Interactions: The N-arylpiperazine scaffold is a well-established pharmacophore for serotonin receptors, particularly the 5-HT1A subtype.[12] The basic nitrogen of the piperazine ring is crucial for forming an ionic bond with an aspartate residue in the receptor's binding pocket, while the aryl group engages in CH/π interactions.[12]

Compound ClassTarget Receptor(s)Reported Ki (nM)Therapeutic AreaReference
Conformationally restricted N-arylpiperazinesD2/D3Micromolar affinitiesNeurodegenerative diseases[3]
N1-(2-Alkoxyphenyl)piperazinesD2, 5-HT1A, α1-adrenergicModest to high affinityAntipsychotic[13]
2-TfO analogues of 11-piperazinyldibenzazepinesMultiple CNS receptors (excluding M1)Comparable to clozapineAtypical antipsychotic[14]
Antimicrobial and Antifungal Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents, and N-aryl sulfonylpiperazine derivatives have shown considerable promise in this area.[15][16]

Antibacterial Activity: These compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria.[4] Some derivatives have been found to be more active against specific strains like Bacillus subtilis, Staphylococcus aureus, E. coli, and Salmonella typhi.[4]

Antifungal Activity: The antifungal potential of N-arylpiperazine derivatives has also been explored, with some compounds showing efficacy against various fungal species.[17]

Mechanism of Action: One proposed mechanism for the antibacterial activity of sulfonyl piperazine compounds is the inhibition of LpxH (UDP-2,3-diacylglucosamine pyrophosphatase), an essential enzyme in the lipid A biosynthesis pathway of most Gram-negative bacteria.[18]

Compound ClassMicrobial Strain(s)Reported MICReference
Piperazine derivatives with aryl sulfonyloxy groupB. subtilis, S. aureus, E. coli, S. typhiNot specified[4]
Lipophilic N-arylpiperazinesM. kansasii, M. marinum17.62 - 65.32 µM[17]

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the structure-activity relationships of N-aryl sulfonylpiperazine derivatives is paramount for the rational design of more potent and selective therapeutic agents.

Influence of the Aryl Moiety: The nature and position of substituents on the N-aryl ring significantly impact biological activity. For instance, in a series of D2/D3 receptor ligands, aromatic substituents like phenyl, 2-methoxyphenyl, and 2,3-dichlorophenyl at the 4-position of the piperazine ring were evaluated to understand the "ortho effect" on coplanarity and receptor binding.[3]

Modifications of the Sulfonyl Group: Alterations to the sulfonyl portion of the scaffold have been shown to modulate activity. Systematic modifications can lead to analogs with improved potency and selectivity.[19]

The Role of the Piperazine Linker: The piperazine ring itself can be functionalized to optimize physicochemical properties and target interactions. The inherent basicity of the piperazine nitrogens can be crucial for receptor binding, as seen in the interaction with serotonin receptors.[12]

A preliminary pharmacophore for a series of sulfonyl piperazine LpxH inhibitors has been identified, consisting of two aromatic rings, two hydrophobic groups, and one hydrogen-bond acceptor.[18] This highlights the importance of specific structural features for potent antibacterial activity.

Future Directions and Conclusion

The N-aryl sulfonylpiperazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the rich pharmacological diversity of its derivatives ensure its continued relevance in medicinal chemistry. Future research will likely focus on:

  • Target-Specific Design: Leveraging computational modeling and a deeper understanding of SAR to design derivatives with enhanced selectivity for specific biological targets, thereby minimizing off-target effects.

  • Exploration of New Therapeutic Areas: Investigating the potential of these compounds in other disease areas where their known mechanisms of action may be relevant.

  • Development of Drug Delivery Systems: Formulating promising lead compounds into effective drug delivery systems to improve their pharmacokinetic and pharmacodynamic profiles.

References

  • Mahasenan, K., et al. Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. MDPI. [Link]

  • Synthesis and Antimicrobial Activity of Some New Piperazine Derivaties Containing Aryl Sulfonyloxy Group. Semantic Scholar. [Link]

  • Rao, B. R., et al. (2019). Synthesis of Novel Benzamide- piperazine-sulfonamide Hybrids as Potential Anticancer Agents. Croatian Chemica Acta. [Link]

  • Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. [Link]

  • Structure-Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infectious Diseases. [Link]

  • (PDF) Synthesis and Antimicrobial Activity of Some New Piperazine Derivaties Containing Aryl Sulfonyloxy Group. ResearchGate. [Link]

  • The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. MDPI. [Link]

  • Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. PMC. [Link]

  • Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. Bioorganic & Medicinal Chemistry. [Link]

  • N-aryl-N'-benzylpiperazines as potential antipsychotic agents. Journal of Medicinal Chemistry. [Link]

  • New (sulfonyloxy)piperazinyldibenzazepines as potential atypical antipsychotics: chemistry and pharmacological evaluation. Journal of Medicinal Chemistry. [Link]

  • The structure‐activity relationship of anticancer activity piperazine derivatives. ResearchGate. [Link]

  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Sciprofiles. [Link]

  • Design of N-aryl sulphonamide-quinazoline derivative 9i as an anticancer agent in this work. ResearchGate. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [Link]

  • Structure‐activity relationship of antipsychotic piperazine derivatives. ResearchGate. [Link]

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Organic Chemistry. [Link]

  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. [Link]

  • The N-arylpiperazine derivatives tested in vitro as the inhibitors of a... ResearchGate. [Link]

Sources

Exploratory

1-[(2-Bromophenyl)sulfonyl]piperazine: A Privileged Pharmacophore in Modern Drug Discovery

Executive Summary & Structural Rationale As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter chemical building blocks that transcend their simple molecular weight. 1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter chemical building blocks that transcend their simple molecular weight. 1-[(2-Bromophenyl)sulfonyl]piperazine (CAS No: 744243-41-2) is one such molecule. Rather than an end-stage drug, it serves as a highly privileged pharmacophore—a core structural scaffold that dictates the biological activity of numerous downstream derivatives.

The inherent value of this molecule lies in its tripartite architecture:

  • The Piperazine Ring: Provides a basic secondary amine (N4) that acts as a synthetic handle for combinatorial derivatization while modulating aqueous solubility and pKa.

  • The Sulfonyl Hinge: Acts as a rigidifying hydrogen-bond acceptor, locking the molecule into a predictable conformation.

  • The Ortho-Bromo Phenyl Moiety: This is the critical driver of target specificity. The bulky bromine atom (Van der Waals radius ~1.85 Å) positioned ortho to the sulfonyl group induces severe steric hindrance. This forces the phenyl ring to twist nearly 90 degrees out of coplanarity with the S-N bond. This orthogonal geometry allows the molecule to project deeply into narrow, lipophilic binding pockets, while the bromine's electron-deficient "sigma-hole" enables highly specific halogen bonding with protein backbone carbonyls.

This unique spatial trajectory has positioned arylsulfonylpiperazines as potent modulators in two primary therapeutic axes: metabolic syndrome (via 11β-HSD1 inhibition) and neurodegenerative diseases (via 5-HT6 receptor antagonism).

Primary Target Axis I: 11β-HSD1 Inhibition in Metabolic Syndrome

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an endoplasmic reticulum (ER)-luminal enzyme responsible for converting inactive cortisone into active cortisol. Overexpression of 11β-HSD1 in adipose and hepatic tissues is a primary driver of visceral obesity, insulin resistance, and type 2 diabetes. Arylsulfonylpiperazines have been identified as highly potent, selective inhibitors of this enzyme ().

Mechanistic Pathway

G Substrate Inactive Cortisone + NADPH Enzyme 11β-HSD1 Enzyme (ER Luminal) Substrate->Enzyme Binds Product Active Cortisol (Metabolic Output) Enzyme->Product Conversion Inhibitor 1-[(2-Bromophenyl)sulfonyl]piperazine (Inhibitor) Inhibitor->Enzyme Competitive Blockade Detection Scintillation/LC-MS Quantification Product->Detection Signal

Caption: 11β-HSD1 enzymatic inhibition workflow by arylsulfonylpiperazines.

Self-Validating Experimental Protocol: Cellular 11β-HSD1 Assay

To evaluate the inhibitory potency of a 1-[(2-Bromophenyl)sulfonyl]piperazine derivative, we must use a self-validating system. Purified enzyme assays often yield false positives because 11β-HSD1 relies heavily on the local NADPH/NADP+ ratio maintained by hexose-6-phosphate dehydrogenase (H6PDH) inside the ER. Therefore, an intact cellular assay is mandatory.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK-293 cells stably transfected with human 11β-HSD1 into 96-well plates at 2×104 cells/well.

    • Causality: Intact cells preserve the ER membrane integrity and the endogenous NADPH regeneration system, ensuring the enzyme is in its physiological reductive state.

  • Compound Incubation: Pre-incubate cells with the test compound (0.1 nM to 10 µM) for 30 minutes.

    • Validation Loop: Include Carbenoxolone (10 µM) as a positive control for total inhibition, and a DMSO vehicle as a negative control. Simultaneously, run a parallel screen against 11β-HSD2 ; a viable lead must show >1000-fold selectivity for HSD1 to prevent apparent mineralocorticoid excess (hypertension).

  • Substrate Addition: Add 100 nM of [3H]-cortisone to the media and incubate for 2 hours at 37°C.

  • Extraction: Terminate the reaction by adding 1 volume of ethyl acetate. Vortex and centrifuge to separate phases.

    • Causality: Ethyl acetate selectively partitions the hydrophobic steroids from the aqueous media and cellular debris, preventing severe signal quenching during scintillation.

  • Quantification: Spot the organic phase onto TLC plates, separate cortisone from cortisol using chloroform/methanol (9:1), and quantify the [3H]-cortisol conversion via liquid scintillation counting to calculate the IC50.

Primary Target Axis II: 5-HT6 Receptor Antagonism

The 5-HT6 receptor is a Gs-protein coupled receptor (GPCR) localized almost exclusively in the central nervous system. Antagonism of 5-HT6 enhances cholinergic and glutamatergic neurotransmission, making it a prime target for cognitive enhancement in Alzheimer's disease and schizophrenia. The arylsulfonylpiperazine motif is a classic pharmacophore for 5-HT6 ligands ().

Mechanistic Pathway

G Ligand Arylsulfonylpiperazine (Antagonist) Receptor 5-HT6 Receptor (GPCR) Ligand->Receptor Receptor Binding Gs Gs Protein Complex Receptor->Gs Activation Blocked AC Adenylyl Cyclase Gs->AC Reduced Stimulation cAMP cAMP Accumulation (Attenuated) AC->cAMP Signal Output

Caption: 5-HT6 Receptor antagonism pathway by arylsulfonylpiperazine ligands.

Self-Validating Experimental Protocol: Radioligand Displacement

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HeLa cells expressing cloned human 5-HT6 receptors in 50 mM Tris-HCl buffer. Centrifuge at 40,000 x g to isolate the membrane fraction.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [3H]-LSD (radioligand), and varying concentrations of the test compound.

    • Causality of Buffer: The assay buffer must contain 50 mM HEPES (pH 7.4), 10 mM MgCl2, and 0.5 mM EDTA. GPCR-G protein coupling is strictly Mg2+-dependent; omitting magnesium forces the receptor into a low-affinity state, drastically skewing Ki calculations.

  • Validation Loop (Non-Specific Binding): Define non-specific binding (NSB) in parallel wells using 100 µM unlabeled serotonin (5-HT). A secondary functional assay (measuring cAMP via HTRF) must be run to confirm the compound is an antagonist and not an agonist, as binding assays cannot differentiate functional outcomes.

  • Filtration: Incubate for 60 minutes at 37°C, then rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged piperazine ligand to the filter itself.

  • Quantification: Wash filters with ice-cold buffer, dry, and measure retained radioactivity to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Quantitative Data & SAR Summary

To contextualize the biological potential of 1-[(2-Bromophenyl)sulfonyl]piperazine, the following table summarizes the typical Structure-Activity Relationship (SAR) data trends observed when this core is utilized in drug discovery programs.

Biological TargetCompound Class ContextTypical IC50 / Ki RangeKey Structural RequirementOrthogonal Target (Selectivity Screen)
11β-HSD1 Arylsulfonylpiperazines3 nM - 500 nMOrtho-substitution (e.g., 2-Bromo) forces orthogonal S-N geometry11β-HSD2 (>10 µM required)
5-HT6 Receptor Arylsulfonylpiperazines1.5 µM - 10 µMBasic piperazine nitrogen (N4) for Asp residue interaction5-HT4, 5-HT7 Receptors
Anticancer (A549) Piperazine-benzamide hybrids0.2 µM - 38 µMLipophilic tail conjugation at N4 positionNormal Fibroblasts (Toxicity)

Note: The N4 position of the piperazine ring in CAS 744243-41-2 is unsubstituted, making it the primary site for adding lipophilic tails or benzamide groups to tune the IC50 toward a specific target.

References

  • Sun, D., et al. (2008). "Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1)." Bioorganic & Medicinal Chemistry Letters. URL:[Link][1]

  • Jeon, S.-A., et al. (2007). "Synthesis and Biological Evaluation of Arylsulfonylpiperazine Derivatives as 5-HT6 Receptor Ligands." Bulletin of the Korean Chemical Society. URL:[Link][2][3]

Sources

Foundational

The Phenylpiperazine Scaffold: Historical Evolution, Pharmacological Profiling, and Experimental Methodologies

Executive Summary The N-phenylpiperazine moiety is a highly versatile and privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically significant agents targeting the central nervous sy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-phenylpiperazine moiety is a highly versatile and privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically significant agents targeting the central nervous system (CNS)[1]. Its unique physicochemical properties and modular nature have made it a cornerstone in the development of psychotropics, evolving from early anthelmintic precursors to sophisticated, multi-target antidepressants and atypical antipsychotics[1]. As a Senior Application Scientist, I have structured this technical guide to provide a deep dive into the historical discovery of phenylpiperazines, their complex receptor pharmacology, and the rigorous, self-validating experimental protocols required to characterize their pharmacodynamic profiles.

Historical Evolution and Rational Drug Design

The journey of phenylpiperazine compounds is a classic example of iterative rational drug design. The core cyclic compound, piperazine, was first synthesized in 1884 by the German chemist Heinrich B. J. T. Fischer[2]. However, it was not until the 1950s that the 1-phenylpiperazine derivative emerged, initially explored for its basic therapeutic and antimicrobial properties[2].

By the 1960s, researchers began identifying the profound psychoactive properties of these derivatives[2]. This led to the synthesis of Trazodone , a triazolopyridine derivative, which became a breakthrough in the treatment of major depressive disorder[1]. Trazodone operates as a Serotonin Antagonist and Reuptake Inhibitor (SARI), simultaneously inhibiting the serotonin transporter (SERT) and antagonizing 5-HT2A receptors[3].

In the 1980s and 1990s, the focus shifted toward understanding complex structure-activity relationships (SAR) at specific G-protein coupled receptors (GPCRs)[2]. Researchers discovered that simple meta-substitutions on the phenyl ring—yielding compounds like mCPP (meta-chlorophenylpiperazine) and TFMPP (meta-trifluoromethylphenylpiperazine)—created highly potent pharmacological probes for serotonin (5-HT) receptors[4]. Today, the scaffold is integral to modern multi-target ligands, including the atypical antipsychotic aripiprazole and novel dual 5-HT1A/5-HT7 receptor ligands[1][5].

G N1 Piperazine Core (Discovered 1884) N2 1-Phenylpiperazine (1950s Scaffold) N1->N2 N3 mCPP & TFMPP (5-HT Probes) N2->N3 Halogenation N4 Trazodone & Nefazodone (SARIs) N2->N4 Triazolopyridine Add. N5 Aripiprazole (Atypical Antipsychotics) N2->N5 Quinolinone Conj.

Fig 1. Historical evolution of the phenylpiperazine scaffold into major therapeutic classes.

Pharmacological Significance & Mechanistic Insights

Phenylpiperazines exhibit a remarkable ability to bind to aminergic GPCRs, primarily serotonin (5-HT), dopamine (D2/D3), and α1-adrenergic receptors[6].

The mCPP vs. TFMPP Paradigm

mCPP and TFMPP are extensively utilized as serotonergic ligands. Both induce hypophagia (reduced food intake) and anxiogenic effects in animal models, mediated primarily through central 5-HT1C (now classified as 5-HT2C) and 5-HT1B receptor agonism[7][8][9].

Mechanistic Causality in Probe Selection: When designing experiments to isolate 5-HT1 or 5-HT2 mediated responses, TFMPP is the preferred pharmacological probe over mCPP[4]. Why? mCPP possesses a relatively high affinity for 5-HT3 receptors (IC50 = 61.4 nM) and acts as a potent peripheral 5-HT3 antagonist, which can confound cardiovascular or gastrointestinal readouts[4]. In stark contrast, the trifluoromethyl substitution in TFMPP abolishes appreciable binding to the 5-HT3 receptor (IC50 = 2373 nM), providing a cleaner pharmacological profile for 5-HT1/2 targeting[4].

In Vivo Metabolism: The CYP3A4 Pathway

The clinical pharmacodynamics of complex phenylpiperazines like trazodone and nefazodone cannot be evaluated without accounting for their hepatic metabolism. In humans, trazodone is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) isoform via N-dealkylation to form the active metabolite, mCPP[10][11]. Because mCPP is a potent 5-HT receptor agonist/antagonist in its own right, the systemic accumulation of this metabolite directly contributes to the neuropsychiatric effects (and potential side effects) of the parent drug[10][11].

G Traz Trazodone (Parent Drug) SARI Antidepressant CYP Hepatic CYP3A4 N-dealkylation Traz->CYP mCPP mCPP (Active Metabolite) Systemic Circulation CYP->mCPP R1 5-HT2A / 5-HT2C Receptors mCPP->R1 Agonism/Antagonism R2 5-HT1B Receptors mCPP->R2 Agonism (Hypophagia) R3 Peripheral 5-HT3 Receptors mCPP->R3 Antagonism

Fig 2. CYP3A4-mediated metabolism of Trazodone to mCPP and subsequent receptor targeting.

Quantitative Pharmacological Data

The structural modifications of the phenylpiperazine ring drastically alter receptor subtype selectivity. For example, introducing a substituent at the ortho position of the phenyl ring optimizes dopamine D2 affinity, whereas extending the N4 position with a saturated carbon chain and a benzamide moiety (e.g., LS-3-134) yields extreme D3 vs. D2 selectivity[12].

Compound / DerivativeTarget ReceptorBinding Affinity (Ki / IC50)Primary Pharmacological ActionSource
mCPP 5-HT3 (Brain)IC50 = 61.4 nMPeripheral Antagonist[4]
TFMPP 5-HT3 (Brain)IC50 = 2373 nMInactive at 5-HT3[4]
Trazodone 5-HT2A / SERTHigh Affinity (89-95% Protein Bound)Antagonist / Reuptake Inhibitor[3]
LS-3-134 D3 DopamineKi = 0.17 nM (>150-fold D3/D2 sel.)Partial Agonist[12]
Compound 14 α1-AdrenergicKi = 11.9 nMAntagonist[6]

Experimental Protocols & Workflows

To ensure scientific integrity, the evaluation of novel phenylpiperazine derivatives requires robust, self-validating experimental systems. Below are the gold-standard protocols for in vitro and in vivo characterization.

Protocol 1: Competitive Radioligand Binding Assay (D2/D3 and 5-HT1A)

Objective: To quantify the orthosteric binding affinity (Ki) of newly synthesized phenylpiperazines at dopamine and serotonin receptors[12][13].

  • Step 1: Membrane Preparation. Culture CHO-K1 cells stably expressing human 5-HT1A receptors and HEK cells expressing human D2/D3 receptors[12][13]. Harvest cells, homogenize in ice-cold Tris-HCl buffer, and centrifuge to isolate the membrane fraction.

  • Step 2: Radioligand Selection.

    • Causality: To ensure accurate displacement at the specific orthosteric site, use [3H] -8-OH-DPAT for 5-HT1A and [3H] -raclopride for D2/D3 receptors[13].

  • Step 3: Incubation. Incubate membrane preparations with the radioligand and varying concentrations ( 10−11 to 10−4 M) of the test phenylpiperazine compound for 60 minutes at 25°C.

  • Step 4: Self-Validation Controls. Define non-specific binding (NSB) using 10 µM unlabeled serotonin (for 5-HT assays) or 10 µM haloperidol (for DA assays)[12]. This ensures the dynamic range of the assay is strictly dependent on specific receptor binding.

  • Step 5: Termination & Analysis. Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters. Quantify retained radioactivity via liquid scintillation counting. Calculate Ki values using the Cheng-Prusoff equation.

Protocol 2: Drug Discrimination Paradigm for 5-HT1B Activation

Objective: To assess the in vivo behavioral stimulus properties of phenylpiperazines acting at the 5-HT1B receptor[14].

  • Step 1: Subject Training. Train male Sprague-Dawley rats in standard two-lever operant chambers to discriminate an intraperitoneal (IP) injection of 1.0 mg/kg TFMPP from a saline vehicle under a fixed-ratio schedule of food reinforcement[14].

  • Step 2: Acquisition & Dose-Response. Continue training until subjects reliably press the TFMPP-associated lever >80% of the time following drug administration. Establish a baseline dose-response curve (TFMPP ED50 is typically ~0.27 mg/kg)[14].

  • Step 3: Generalization Testing. Administer the novel test compound (e.g., mCPP or a new derivative) and observe lever selection[14].

    • Causality & Logic: If the rat selects the TFMPP lever, the test compound has successfully generalized to the TFMPP cue, confirming in vivo 5-HT1B receptor activation[14]. This behavioral assay directly translates in vitro binding data into functional, systemic CNS activity, validating the compound's ability to cross the blood-brain barrier and induce a specific receptor-mediated stimulus.

Sources

Exploratory

1-[(2-Bromophenyl)sulfonyl]piperazine: A Bifunctional Scaffold in Medicinal Chemistry and Library Synthesis

Executive Summary In modern drug discovery, the rapid generation of diverse chemical libraries relies heavily on versatile, bifunctional intermediates. 1-[(2-Bromophenyl)sulfonyl]piperazine (CAS: 744243-41-2)[1] stands o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rapid generation of diverse chemical libraries relies heavily on versatile, bifunctional intermediates. 1-[(2-Bromophenyl)sulfonyl]piperazine (CAS: 744243-41-2)[1] stands out as a highly privileged building block. By combining the pharmacokinetic benefits of a piperazine ring with the structural rigidity and orthogonal reactivity of a 2-bromobenzenesulfonamide moiety, this intermediate enables the divergent synthesis of complex neuroactive agents, antimicrobial compounds, and oncology drugs.

This technical guide provides an in-depth analysis of its structural rationale, a self-validating synthesis protocol, and its downstream applications in transition-metal catalysis and medicinal chemistry.

Structural Rationale and Orthogonal Reactivity

The strategic value of 1-[(2-Bromophenyl)sulfonyl]piperazine lies in its dual-functional nature, which allows chemists to perform sequential, non-interfering modifications:

  • The Piperazine N4-Position (Nucleophilic Handle): The secondary amine of the piperazine ring is an excellent nucleophile. It can undergo rapid alkylation, acylation, or reductive amination. Piperazine itself is a "privileged scaffold" that favorably modulates the lipophilicity (logP) and basicity (pKa) of drug candidates, improving oral bioavailability and blood-brain barrier (BBB) penetration.

  • The 2-Bromoaryl Position (Electrophilic Handle): The bromine atom at the ortho position of the benzenesulfonyl group serves two critical functions. Sterically, it restricts the rotation of the S-C(aryl) bond, locking the molecule into a specific conformation that reduces the entropic penalty upon binding to target receptors (such as GPCRs). Synthetically, it acts as an electrophilic handle for palladium-catalyzed cross-coupling reactions[2].

  • The Sulfonamide Linkage: This moiety is metabolically stable against enzymatic cleavage and acts as a strong hydrogen bond acceptor, frequently interacting with key amino acid residues in target binding pockets[3].

Physicochemical Profile

Understanding the baseline quantitative properties of this intermediate is essential for reaction solvent selection and purification strategies.

PropertyValue
Chemical Name 1-[(2-Bromophenyl)sulfonyl]piperazine
CAS Registry Number 744243-41-2[1]
Molecular Formula C₁₀H₁₃BrN₂O₂S
Molecular Weight 305.19 g/mol [1]
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DCM, THF, DMF, and DMSO; Insoluble in Water
Reactivity Profile Stable under standard conditions; moisture-sensitive in extreme basic environments

Self-Validating Synthesis Protocol

Synthesizing mono-sulfonylated piperazines directly from unprotected piperazine is notoriously difficult. The direct reaction with 2-bromobenzenesulfonyl chloride[4] often yields a statistical mixture of unreacted starting material, the desired mono-adduct, and a bis-sulfonylated byproduct.

To ensure high fidelity, maximum yield, and to eliminate the need for tedious column chromatography, a Boc-protection strategy is strictly recommended.

Table: Reaction Route Optimization
RouteReagentsYieldImpurity ProfilePurification Method
Direct Sulfonylation Piperazine (excess) + ArSO₂Cl40-50%High bis-sulfonylated adductColumn Chromatography
Boc-Protection (Recommended) Mono-Boc-Piperazine + ArSO₂Cl>85%Trace unreacted starting materialAcid-Base Extraction
Step-by-Step Methodology: The Boc-Protection Route

Phase 1: Selective Sulfonylation

  • Reagent Preparation: Dissolve 1.0 equivalent of tert-butyl piperazine-1-carboxylate (mono-Boc-piperazine) and 1.5 equivalents of triethylamine (Et₃N) in anhydrous dichloromethane (DCM).

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: Sulfonyl chlorides are highly reactive electrophiles. Lowering the temperature suppresses exothermic degradation and prevents the formation of unwanted sulfonic acid byproducts caused by trace moisture.

  • Addition: Add 1.05 equivalents of 2-bromobenzenesulfonyl chloride[4] dropwise over 30 minutes.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4 hours.

  • Workup: Quench the reaction with deionized water. Extract the organic layer, wash sequentially with 1M HCl (to remove excess Et₃N) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Phase 2: Deprotection and Isolation 6. Acidic Cleavage: Dissolve the crude intermediate in a 1:4 mixture of Trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 2 hours.

  • Causality: TFA selectively protonates and cleaves the tert-butoxycarbonyl (Boc) group, releasing the secondary amine as a TFA salt while leaving the robust sulfonamide linkage completely intact.

  • Neutralization: Evaporate the solvent to remove excess TFA. Dissolve the resulting residue in water and adjust the pH to 10–11 using 2M NaOH.

    • Causality: The highly basic environment neutralizes the TFA salt, converting the piperazine nitrogen back into its free-base form, which is essential for organic extraction.

  • Final Isolation: Extract the aqueous phase with ethyl acetate. Dry the combined organic layers and evaporate to yield pure 1-[(2-Bromophenyl)sulfonyl]piperazine.

SynthesisWorkflow A Piperazine (Starting Material) B Boc2O, DCM (Protection) A->B C Mono-Boc-Piperazine B->C D 2-Bromobenzenesulfonyl Chloride Et3N, THF, 0°C to RT C->D E Boc-Protected Intermediate D->E F TFA / DCM (Deprotection) E->F G 1-[(2-Bromophenyl)sulfonyl]piperazine (Final Product) F->G

Caption: Step-by-step synthesis workflow of 1-[(2-Bromophenyl)sulfonyl]piperazine.

Downstream Derivatization & Applications in Drug Discovery

The true utility of 1-[(2-Bromophenyl)sulfonyl]piperazine becomes apparent during library generation, where its orthogonal reactive sites are exploited to access vast chemical space.

N-Functionalization (Targeting the Piperazine Ring)

The free secondary amine can be readily functionalized to tune the molecule's interaction with biological targets.

  • Reductive Amination & Alkylation: Reacting the N4 position with various aldehydes or alkyl halides generates tertiary amines. Such piperazine derivatives have been extensively patented and developed as potent platelet ADP receptor inhibitors for the treatment of cardiovascular diseases and thrombosis[5].

  • Urea/Amide Formation: Reaction with isocyanates or acid chlorides yields ureas and amides, which are critical hydrogen-bonding motifs in kinase inhibitors.

C-C Bond Formation (Targeting the Aryl Bromide)

The ortho-bromo substituent is an ideal substrate for transition-metal catalysis, allowing for the rapid construction of extended aromatic systems or complex macrocycles.

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields biaryl-sulfonamides. Due to the steric hindrance of the ortho-sulfonyl group, bulky, electron-rich phosphine ligands (such as XPhos or SPhos) are typically required to facilitate the oxidative addition of the palladium catalyst.

  • Intramolecular Heck Reactions: The bromo-aryl moiety can be utilized in palladium-catalyzed regioselective intramolecular Heck reactions to synthesize complex tricyclic systems, such as dibenzoazepinones and seven-membered sultam derivatives[2].

  • Oncology Applications: Arylsulfonamides derived from 2-bromobenzenesulfonyl chloride have been heavily utilized in the design of selective Mcl-1 inhibitors, a critical target in cancer therapy[3].

OrthogonalReactivity Core 1-[(2-Bromophenyl)sulfonyl]piperazine N4 Piperazine N4-Position (Nucleophilic) Core->N4 CBr Aryl C-Br Position (Electrophilic) Core->CBr N4_1 Reductive Amination N4->N4_1 N4_2 Acylation / Sulfonylation N4->N4_2 N4_3 SN2 Alkylation N4->N4_3 CBr_1 Suzuki-Miyaura Coupling CBr->CBr_1 CBr_2 Buchwald-Hartwig CBr->CBr_2 CBr_3 Heck Reaction CBr->CBr_3

Caption: Divergent derivatization pathways exploiting orthogonal reactivity.

References

  • Google Patents. "WO2003022214A2 - Piperazine and homopiperazine compounds.
  • ACS Publications. "3-Substituted-N-(4-Hydroxynaphthalen-1-yl)arylsulfonamides as a Novel Class of Selective Mcl-1 Inhibitors." Journal of Medicinal Chemistry. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for N-Arylpiperazine Synthesis via Buchwald-Hartwig Amination

Introduction: The Strategic Importance of N-Arylpiperazines and Their Synthesis The N-arylpiperazine motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of N-Arylpiperazines and Their Synthesis

The N-arylpiperazine motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds.[1][2][3] This structural unit is integral to drugs targeting a wide spectrum of therapeutic areas, including antidepressants, antipsychotics, anti-cancer agents, and antivirals.[1][4][5][6][7] The high demand for these molecules has driven the development of robust and efficient synthetic methodologies.[4]

Traditionally, the synthesis of N-arylpiperazines involved harsh methods like nucleophilic aromatic substitution on highly activated rings or the reaction of anilines with bis(2-chloroethyl)amine, often suffering from limited scope, high temperatures, and poor functional group tolerance.[1][7] The advent of the Palladium-catalyzed Buchwald-Hartwig amination has revolutionized this field, providing a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds under relatively mild conditions.[1][2][8] This reaction has become the preeminent method for accessing N-arylpiperazines, enabling late-stage functionalization and the rapid construction of complex molecular libraries.[2][9]

This guide provides an in-depth exploration of the Buchwald-Hartwig amination for N-arylpiperazine synthesis, grounded in mechanistic principles and field-proven insights. We will dissect the critical reaction components, provide detailed experimental protocols, and offer a systematic approach to troubleshooting common challenges.

The Engine of the Reaction: A Mechanistic Overview

The efficacy of the Buchwald-Hartwig amination lies in a well-defined palladium catalytic cycle. Understanding this mechanism is crucial for rational optimization and troubleshooting. The process involves the transformation of a Pd(0) species through a series of discrete, well-characterized steps to ultimately form the desired C-N bond.[8][10]

The key steps are:

  • Oxidative Addition : The cycle begins with the reaction of a low-coordinate, electron-rich Pd(0) complex with the aryl halide (Ar-X). This step involves the cleavage of the Ar-X bond and the formation of a Pd(II) intermediate.[8][11][12] This is often the rate-determining step, particularly for less reactive aryl chlorides.[12][13]

  • Amine Coordination & Deprotonation : The piperazine nitrogen coordinates to the Pd(II) center. In the presence of a base, the N-H proton is abstracted to form a palladium amide (amido) complex.[8][10]

  • Reductive Elimination : This final, bond-forming step involves the coupling of the aryl group and the amido ligand, forming the N-arylpiperazine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[8][10][11]

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, although this is less common with piperazine itself.[8] More frequently, hydrodehalogenation of the aryl halide can occur, reducing it to the corresponding arene.[14]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_products pd0 "L-Pd(0)" Active Catalyst oa_complex "L-Pd(II)(Ar)(X)" Oxidative Addition Complex pd0->oa_complex Oxidative Addition (Ar-X) amido_complex "L-Pd(II)(Ar)(NR₂)" Amido Complex oa_complex->amido_complex Amine Binding & Deprotonation (Piperazine, Base) amido_complex->pd0 Reductive Elimination product N-Arylpiperazine (Ar-NR₂) amido_complex->product Product Release caption Figure 1: The Catalytic Cycle

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.

Core Components: A Guide to Rational Reagent Selection

The success of a Buchwald-Hartwig amination is critically dependent on the judicious choice of each component. The interplay between the palladium source, ligand, base, and solvent dictates the reaction's efficiency, scope, and reproducibility.

ComponentFunction & Key ConsiderationsRecommended Choices
Palladium Source Serves as the catalyst. Modern precatalysts are air- and moisture-stable, generating the active Pd(0) species in situ with high reliability and reproducibility, which is often preferable to using separate Pd sources and ligands.[13][14][15][16]Precatalysts: XPhos Pd G3, RuPhos Pd G3.Discrete Sources: Pd₂(dba)₃, Pd(OAc)₂.
Ligand The "brains" of the catalyst. Bulky, electron-rich phosphine ligands are essential. They stabilize the Pd center, promote the difficult oxidative addition of aryl chlorides, and facilitate the final reductive elimination step.[15][17][18] The choice is often substrate-dependent.General/Versatile: XPhos, RuPhos, SPhos.[14][18]For Challenging Substrates: BrettPhos, DavePhos.[18]Bidentate (Older Generation): BINAP, Xantphos.[8][9]
Base Required to deprotonate the coordinated amine, forming the key palladium-amido intermediate.[10][11] Must be strong enough for deprotonation but not so reactive that it degrades substrates or reagents. Solubility is also a key factor.[14]Strong Alkoxides: Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LiHMDS).[10][14]Weaker Carbonates: Potassium phosphate (K₃PO₄), Cesium carbonate (Cs₂CO₃) for sensitive substrates.[14]
Aryl Halide The electrophilic partner. Reactivity order is generally I > Br > OTf > Cl.[10] Aryl chlorides are economically attractive but require more active catalytic systems (e.g., those with XPhos or RuPhos) to overcome the high energy barrier of oxidative addition.[13][17][19]Aryl Iodides, Bromides, Triflates, or Chlorides.
Solvent Must be anhydrous and capable of dissolving the reagents. Aprotic, non-polar, or weakly polar solvents are standard. All solvents should be thoroughly degassed to remove oxygen, which can deactivate the catalyst.[15]Toluene, 1,4-Dioxane, Tetrahydrofuran (THF).[10][14]Green Alternative: Using excess piperazine as the solvent.[1][3][14]

Experimental Protocols

Safety Note: Buchwald-Hartwig aminations should be performed in a well-ventilated fume hood. The palladium catalysts, ligands, and bases can be hazardous. Always consult the Safety Data Sheet (SDS) for each reagent before use. Reactions must be conducted under an inert atmosphere (Argon or Nitrogen) as the catalytic system is sensitive to oxygen and moisture.[15][20]

General Protocol for the Mono-N-Arylation of Piperazine

This protocol provides a starting point for the synthesis of a mono-N-arylpiperazine using an aryl bromide. Optimization of catalyst, ligand, base, temperature, and time may be required for specific substrates.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Piperazine (1.5 mmol, 1.5 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol % Pd)

  • RuPhos (0.04 mmol, 4 mol %)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed Toluene (2 mL)

  • Oven-dried reaction vial with a PTFE-lined screw cap and a magnetic stir bar

Procedure:

  • Reaction Setup: In a glovebox or on a Schlenk line, add the Pd₂(dba)₃, RuPhos, NaOtBu, and piperazine to the reaction vial.[14]

  • Seal and Purge: Seal the vial with the screw cap. If outside a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.[14]

  • Reagent Addition: Add the anhydrous, degassed toluene via syringe. Stir for a moment to dissolve the solids. Add the aryl bromide (if liquid) or a solution of the aryl bromide in a small amount of toluene via syringe.

  • Heating and Monitoring: Place the vial in a preheated oil bath or heating block at 100 °C.[14][20] Stir the mixture vigorously. Monitor the reaction's progress by taking small aliquots (under an inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS. Reactions are often complete within 1-24 hours.[20]

  • Workup: Once the reaction is complete, cool the vial to room temperature. Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.

  • Filtration: Filter the mixture through a short plug of Celite to remove the palladium black and other insoluble salts.[20] Wash the Celite pad with additional solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-arylpiperazine.[14]

Controlling Selectivity: Mono- vs. Bis-Arylation

Unprotected piperazine has two reactive secondary amines, which can lead to the formation of an undesired 1,4-diarylpiperazine byproduct.[14] To favor mono-arylation:

  • Stoichiometry: Use an excess of piperazine (typically 1.5 to 5 equivalents). This statistically favors the reaction of the aryl halide with an unreacted piperazine molecule over the mono-arylated product.[14]

  • Slow Addition: For highly reactive aryl halides, adding the halide slowly via a syringe pump can maintain a low concentration relative to piperazine, further suppressing the second arylation.[14]

  • Protecting Groups: The most robust method for ensuring mono-selectivity is to use a mono-protected piperazine, such as N-Boc-piperazine. The Boc group can be easily removed post-coupling using acidic conditions.[14][19]

Example Reaction Conditions from Literature

The versatility of the Buchwald-Hartwig amination is demonstrated by its application across a range of substrates.

Aryl HalidePiperazine DerivativeCatalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Yield (%)
4-ChlorotoluenePiperazinePd₂(dba)₃ / RuPhosNaOtBuToluene100>95
2-ChlorotoluenePiperazineXPhos Pd G3NaOtBuToluene10097
4-ChloroanisoleN-Boc-piperazinePd₂(dba)₃ / P(i-BuNCH₂CH₂)₃NNaOtBuToluene10094
2-BromopyridinePiperazineXPhos Pd G2K₂CO₃t-AmylOH11092
1-Bromo-4-(trifluoromethyl)benzenePiperazinePd(OAc)₂ / XPhosK₃PO₄Toluene10085
This data is illustrative and compiled from various literature sources. Actual results will vary.[1][14][19]

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. A systematic approach is key to identifying and solving problems.

Troubleshooting_Flowchart start Reaction Issue: Low or No Yield q1 Is Palladium Black (black precipitate) visible? start->q1 a1_yes Catalyst Decomposition Occurred. Solutions: 1. Ensure rigorous inert atmosphere. 2. Use anhydrous/degassed solvents. 3. Check purity of all reagents. 4. Lower reaction temperature. q1->a1_yes Yes q2_no Any starting material consumed (check via TLC/LCMS)? q1->q2_no No a2_yes Suboptimal Conditions or Catalyst Poisoning. Solutions: 1. Screen different ligands (e.g., XPhos, RuPhos). 2. Screen different bases (e.g., LiHMDS, K₃PO₄). 3. Check for problematic functional groups (e.g., unprotected thiols, coordinating heterocycles). q2_no->a2_yes Yes, but stalled or low conversion a2_no Catalyst is Inactive. Solutions: 1. Use a reliable precatalyst (e.g., G3). 2. Check activity of Pd source and ligand. 3. Increase temperature. 4. Ensure base is sufficiently strong and soluble. q2_no->a2_no No, starting materials remain caption Figure 2: Troubleshooting Workflow

Caption: A logical workflow for diagnosing common issues in Buchwald-Hartwig aminations.

Common Problems and Solutions:

  • Problem: Low or No Product Yield.

    • Potential Cause: Catalyst deactivation due to oxygen or moisture. Palladium catalysts are highly sensitive.[15]

    • Solution: Ensure all glassware is oven-dried, solvents are anhydrous and properly degassed, and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).[15]

    • Potential Cause: Suboptimal choice of ligand or base for the specific substrate.[15]

    • Solution: Perform a systematic screening of different ligands and bases. For challenging aryl chlorides, bulky, electron-rich ligands like XPhos or RuPhos are often required.[14][17]

    • Potential Cause: Catalyst poisoning by substrate functionality. For example, the nitrogen on a 2-halopyridine can coordinate to the palladium and inhibit catalysis.[20]

    • Solution: Utilize ligands specifically designed to be sterically bulky to prevent substrate coordination, or screen different reaction conditions (solvent, base).[20]

  • Problem: Formation of Hydrodehalogenation Side Product.

    • Potential Cause: A competing catalytic pathway reduces the aryl halide to an arene. This can be promoted by certain catalyst/ligand combinations or the presence of water.

    • Solution: Re-screen ligands and ensure strictly anhydrous conditions. Sometimes a milder base can mitigate this side reaction.

  • Problem: Reaction Stalls or Incomplete Conversion.

    • Potential Cause: The catalyst has a limited lifetime and may decompose over time, especially at high temperatures, which is often observed by the formation of palladium black.[20]

    • Solution: Lower the reaction temperature and increase the reaction time.[15] Consider using a more robust and stable precatalyst system. Ensure reagents are high purity, as impurities can accelerate catalyst decomposition.[15]

Conclusion

The Buchwald-Hartwig amination stands as a testament to the power of catalyst development in modern organic synthesis. Its application to the preparation of N-arylpiperazines has provided an invaluable pathway for researchers in drug discovery and materials science, offering unparalleled efficiency, functional group tolerance, and scope. By understanding the underlying mechanism, carefully selecting the reaction components, and applying systematic troubleshooting, scientists can reliably leverage this transformative reaction to construct diverse and complex N-arylpiperazine scaffolds. The continued innovation in catalyst design promises to further expand the capabilities of this reaction, making it an even more indispensable tool for years to come.[4]

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination Reaction Explained. Pearson. [Link]

  • Singleton, D. A., & Hu, D. (2010). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]

  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. [Link]

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023. PubMed. [Link]

  • Verkade, J. G., et al. (2004). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Kunz, K., Scholz, U., & Ganzer, D. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif. Bentham Science Publishers. [Link]

  • A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. The Journal of Organic Chemistry. [Link]

  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. iris.unina.it. [Link]

  • Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H. PMC. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina. [Link]

  • Dialkylbiaryl phosphine ligands. In: Wikipedia. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2008). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. PMC. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. [Link]

  • Park, N. H., et al. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. MIT Open Access Articles. [Link]

  • Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. New Journal of Chemistry. [Link]

Sources

Application

using 1-[(2-Bromophenyl)sulfonyl]piperazine in Alzheimer's disease research

Application Note: 1-[(2-Bromophenyl)sulfonyl]piperazine as a Privileged Scaffold in Alzheimer’s Disease Drug Discovery Introduction & Strategic Rationale In the landscape of Alzheimer’s disease (AD) drug discovery, resea...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-[(2-Bromophenyl)sulfonyl]piperazine as a Privileged Scaffold in Alzheimer’s Disease Drug Discovery

Introduction & Strategic Rationale

In the landscape of Alzheimer’s disease (AD) drug discovery, researchers are increasingly pivoting toward multi-target directed ligands and novel neurotransmitter modulators to address complex cognitive decline. Two highly validated targets in this space are the serotonin 5-HT6 receptor and the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme[1][2].

As a Senior Application Scientist, I frequently guide medicinal chemistry teams toward utilizing 1-[(2-Bromophenyl)sulfonyl]piperazine as a foundational pharmacophore. This specific building block is not merely a structural placeholder; it is a strategically chosen intermediate. The arylsulfonylpiperazine core is a recognized privileged scaffold for 5-HT6 antagonism[3]. More importantly, the ortho-bromo substitution provides two distinct advantages:

  • Biological Positioning : The bulky bromine atom at the 2-position induces a steric clash with the sulfonyl oxygen atoms, forcing a specific dihedral twist. This conformation optimally aligns the sulfonyl group to act as a hydrogen-bond acceptor with key residues (e.g., Ser193) deep within the 5-HT6 binding pocket[3].

  • Synthetic Versatility : The bromine atom serves as an excellent leaving group for late-stage palladium-catalyzed cross-coupling (such as Buchwald-Hartwig aminations or Suzuki-Miyaura couplings), enabling the rapid generation of diverse, high-affinity libraries[4].

Mechanistic Causality: Why Target 5-HT6 and 11β-HSD1?

Understanding the biological causality is critical before initiating high-throughput synthesis.

  • 5-HT6 Receptor Antagonism : The 5-HT6 receptor is a Gs-coupled receptor localized almost exclusively in the central nervous system. Its constitutive activity leads to cAMP accumulation, which downstream inhibits the release of acetylcholine (ACh) and glutamate. By antagonizing this receptor with arylsulfonylpiperazine derivatives, we disinhibit these pathways, restoring the cholinergic and glutamatergic tone necessary for memory consolidation[2].

  • 11β-HSD1 Inhibition : 11β-HSD1 catalyzes the intracellular conversion of inactive cortisone to active cortisol. In the aging brain, excessive glucocorticoid signaling leads to hippocampal atrophy and exacerbates amyloid-beta toxicity. Inhibiting this enzyme mitigates local glucocorticoid-induced neurotoxicity[1].

Pathway A 5-HT6 Receptor (Constitutive Activity) B Gs Protein Activation A->B C Adenylyl Cyclase (AC) B->C D cAMP Accumulation C->D E PKA Activation D->E F Inhibition of ACh & Glutamate Release E->F G Restoration of Neurotransmitter Release (Cognitive Enhancement) F->G Reversed by Antagonist L 1-[(2-Bromophenyl)sulfonyl]piperazine Derivative (Antagonist) L->A Blocks Receptor

Mechanism of 5-HT6 receptor antagonism restoring cholinergic and glutamatergic neurotransmission.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems, incorporating internal controls to eliminate false positives.

Protocol 1: Late-Stage Functionalization via Pd-Catalyzed Cross-Coupling

Causality: Instead of building the piperazine core from scratch for every derivative, we utilize 1-[(2-Bromophenyl)sulfonyl]piperazine as a static core. We perform N-alkylation on the free piperazine nitrogen to attach a recognition moiety (e.g., an indole ring), followed by a Suzuki-Miyaura coupling at the 2-bromo position to explore the hydrophobic sub-pocket of the receptor.

  • N-Alkylation : React 1-[(2-Bromophenyl)sulfonyl]piperazine (1.0 eq) with a target alkyl halide (1.2 eq) in DMF using K2CO3 (2.0 eq) as a base. Stir at 80°C for 12 hours.

  • Validation Step : Monitor via LC-MS. The presence of the unreacted secondary amine indicates incomplete conversion; spike with 0.5 eq of NaI to accelerate the alkylation via in situ Finkelstein reaction.

  • Cross-Coupling : To the purified intermediate, add an arylboronic acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), and Na2CO3 (3.0 eq) in a 4:1 Dioxane/H2O mixture. Microwave irradiate at 120°C for 20 minutes.

Protocol 2: In Vitro Radioligand Binding Assay (5-HT6)

Causality: [3H]-LSD is utilized as the radioligand due to its high affinity and broad dynamic range. Crucially, GTPγS is omitted from the binding buffer. This maintains the receptor in its high-affinity G-protein-coupled state, ensuring the accurate determination of antagonist affinity ( Ki​ ).

  • Membrane Preparation : Harvest HeLa cells stably expressing the human 5-HT6 receptor. Homogenize in 50 mM Tris-HCl (pH 7.4) containing protease inhibitors.

  • Incubation : In a 96-well plate, combine 50 µg of membrane protein, 2 nM[3H]-LSD, and varying concentrations of the synthesized ligand (10⁻¹¹ to 10⁻⁵ M).

  • Internal Control : Define non-specific binding (NSB) using 10 µM serotonin (5-HT). If NSB exceeds 10% of total binding, the membrane wash steps must be optimized.

  • Filtration & Detection : Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific ligand adhesion). Read radioactivity using a scintillation counter.

Protocol 3: Functional cAMP Accumulation Assay

Causality: Binding assays confirm affinity, but functional assays confirm efficacy (antagonist vs. partial agonist). We measure cAMP levels because 5-HT6 is Gs-coupled.

  • Cell Seeding : Seed 5-HT6-expressing cells in 384-well plates at 10,000 cells/well.

  • Stimulation : Pre-incubate cells with the test compound for 15 minutes, followed by stimulation with 100 nM 5-HT (an EC80 concentration).

  • Self-Validation (Positive Control) : Treat a parallel well with 10 µM Forskolin. Forskolin directly stimulates adenylyl cyclase independent of the receptor. A true 5-HT6 antagonist will block 5-HT-induced cAMP but will not affect Forskolin-induced cAMP. If Forskolin response is blunted, the compound is nonspecifically toxic or an adenylyl cyclase inhibitor.

Workflow S1 Step 1 N-Alkylation of Piperazine Core S2 Step 2 Pd-Catalyzed Cross-Coupling S1->S2 S3 Step 3 Radioligand Binding Assay S2->S3 S4 Step 4 Functional cAMP Accumulation S3->S4 S5 Step 5 In Vivo Cognitive Models S4->S5

Experimental workflow for synthesizing and validating 1-[(2-Bromophenyl)sulfonyl]piperazine ligands.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the structure-activity relationship (SAR) demonstrating why the 2-bromo substitution on the arylsulfonylpiperazine core is vastly superior to unsubstituted or para-substituted analogs in AD drug models[1][3].

Compound IDPiperazine N-SubstitutionPhenyl Ring Substitution5-HT6 Ki​ (nM)11β-HSD1 IC50​ (nM)Efficacy Profile
Core H (Unsubstituted)2-Bromo>10,000>10,000Inactive (Building Block)
Analog A Tryptamine derivativeUnsubstituted (H)145.0850.0Weak dual-inhibitor
Analog B Tryptamine derivative4-Bromo89.2420.0Moderate dual-inhibitor
Analog C Tryptamine derivative2-Bromo 1.5 12.4 Potent dual-inhibitor
SB-271046 Standard ControlN/A1.2N/ASelective 5-HT6 Antagonist
Carbenoxolone Standard ControlN/AN/A15.0Selective 11β-HSD1 Inhibitor

Data Interpretation: Analog C, derived directly from 1-[(2-Bromophenyl)sulfonyl]piperazine, exhibits a nearly 100-fold increase in 5-HT6 binding affinity compared to the unsubstituted Analog A. This validates the hypothesis that the ortho-bromo steric bulk forces the sulfonyl group into an ideal hydrogen-bonding conformation.

References

  • Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. National Institutes of Health (NIH) / PMC.[Link]

  • Acute Inhibition of 11β-Hydroxysteroid Dehydrogenase Type-1 Improves Memory in Rodent Models of Cognition. Journal of Neuroscience.[Link]

  • The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update. Expert Opinion on Investigational Drugs / PubMed.[Link]

  • Synthesis and Biological Evaluation of Arylsulfonylpiperazine Derivatives as 5-HT6 Receptor Ligands. Bulletin of the Korean Chemical Society / ResearchGate.[Link]

Sources

Method

analytical methods for 1-[(2-Bromophenyl)sulfonyl]piperazine characterization

Application Note: Comprehensive Analytical Characterization of 1-[(2-Bromophenyl)sulfonyl]piperazine Executive Summary & Scientific Context 1-[(2-Bromophenyl)sulfonyl]piperazine (CAS: 744243-41-2) is a critical bifunctio...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Analytical Characterization of 1-[(2-Bromophenyl)sulfonyl]piperazine

Executive Summary & Scientific Context

1-[(2-Bromophenyl)sulfonyl]piperazine (CAS: 744243-41-2) is a critical bifunctional intermediate widely utilized in medicinal chemistry and drug development[1]. Structurally, it features a rigid 2-bromophenyl ring linked via a sulfonamide bond to a piperazine moiety. The presence of a secondary amine on the piperazine ring makes it an ideal nucleophile for synthesizing complex 5-HT receptor ligands, kinase inhibitors, and advanced sulfonamide therapeutics.

Characterizing this molecule requires an orthogonal analytical approach. Due to the basicity of the piperazine ring, the heavy isotopic nature of the bromine atom, and the conformational dynamics of the sulfonamide linkage, standard analytical templates often fall short. This protocol provides a field-proven, self-validating methodology utilizing UHPLC-HRMS, Multinuclear NMR, and ATR-FTIR to ensure absolute structural fidelity and high-throughput purity assessment.

Analytical Strategy & Workflow

To eliminate analytical blind spots, we employ an orthogonal workflow. Each technique not only provides unique structural data but also serves as a cross-validation checkpoint for the others.

AnalyticalWorkflow Sample 1-[(2-Bromophenyl)sulfonyl]piperazine LCMS UHPLC-HRMS Mass & Purity Sample->LCMS NMR Multinuclear NMR Structure & Dynamics Sample->NMR FTIR ATR-FTIR Functional Groups Sample->FTIR Data Orthogonal Validation LCMS->Data NMR->Data FTIR->Data

Figure 1: Orthogonal workflow for characterizing 1-[(2-Bromophenyl)sulfonyl]piperazine.

Experimental Protocols & Mechanistic Causality

Protocol A: UHPLC-HRMS (Purity and Isotopic Profiling)

Causality: The secondary amine of the piperazine ring is highly basic. Using a mildly acidic mobile phase (0.1% formic acid) suppresses silanol interactions on the C18 stationary phase, preventing peak tailing, while simultaneously driving efficient protonation for Positive Electrospray Ionization (ESI+)[2]. Self-Validating System: Bromine possesses a unique natural isotopic distribution (~50.69% ⁷⁹Br and ~49.31% ⁸¹Br). The mass spectrum must exhibit an M and M+2 doublet separated by 2 Da with a near 1:1 intensity ratio. If this signature is missing, the detected peak is a false positive (e.g., an isobaric impurity lacking bromine).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 1 µL onto a C18 UHPLC column (50 x 2.1 mm, 1.7 µm particle size) maintained at 40 °C.

  • Gradient Elution:

    • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate the HRMS in ESI+ mode. Set capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and scan range from m/z 100 to 800.

Protocol B: Multinuclear NMR Spectroscopy (¹H, ¹³C)

Causality: Piperazine derivatives frequently exhibit complex, broadened NMR spectra at room temperature due to the partial double-bond character of the N-S sulfonamide bond and the slow chair-to-chair inversion of the piperazine ring[3]. If signal broadening occurs, Variable Temperature (VT) NMR (e.g., heating to 70 °C) is used to coalesce the conformers into sharp, time-averaged signals[3]. Self-Validating System: The integration of the aliphatic region (8 protons from piperazine) versus the aromatic region (4 protons from the 2-bromophenyl ring) provides a strict 2:1 stoichiometric ratio. Any deviation mathematically proves the presence of residual solvents, unreacted piperazine, or degradation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg (for ¹H) or 50 mg (for ¹³C) of the compound in 0.6 mL of DMSO-d6. Transfer to a standard 5 mm NMR tube.

  • Acquisition (¹H NMR): Acquire at 400 MHz (or higher). Parameters: 16 scans, 90° pulse angle, relaxation delay (D1) of 2.0 s to ensure complete relaxation of all protons.

  • Acquisition (¹³C NMR): Acquire at 100 MHz. Parameters: 1024 scans, power-gated decoupling, D1 of 2.0 s.

  • VT-NMR (If required): If the piperazine CH₂ signals appear as broad multiplets, increase the probe temperature to 343 K (70 °C), allow 10 minutes for thermal equilibration, and re-acquire the ¹H spectrum[3].

Protocol C: ATR-FTIR Spectroscopy

Causality: Attenuated Total Reflectance (ATR) allows for direct solid-state analysis. This prevents moisture absorption common in KBr pellet preparation, which would otherwise mask the critical N-H stretch region (3300–3400 cm⁻¹). Self-Validating System: The simultaneous presence of the sharp N-H stretch and the intense S=O bands confirms the molecule is mono-substituted. The absence of the N-H band immediately flags an unwanted bis-sulfonylation side-reaction during synthesis.

Step-by-Step Methodology:

  • Background: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place ~2 mg of the solid powder directly onto the crystal. Apply uniform pressure using the ATR anvil.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹. Clean the crystal with isopropanol post-analysis.

Quantitative Data Interpretation

Table 1: Expected LC-HRMS Isotopic Profiling Data

Ion Species Formula Theoretical m/z Expected Isotopic Ratio Diagnostic Value
[M+H]⁺ (⁷⁹Br) C₁₀H₁₄⁷⁹BrN₂O₂S⁺ 304.9954 100% (Base Peak) Confirms intact molecule
[M+H]⁺ (⁸¹Br) C₁₀H₁₄⁸¹BrN₂O₂S⁺ 306.9933 ~97.3% Confirms single Bromine atom

| Fragment 1 | C₆H₄Br⁺ | 154.9490 | 1:1 (⁷⁹Br/⁸¹Br) | Cleavage of S-C bond |

Table 2: Expected NMR Chemical Shifts (DMSO-d6, 298 K)

Position ¹H Shift (ppm) Multiplicity Integration ¹³C Shift (ppm) Assignment Notes
NH (Pip) ~2.50 - 3.00 br s 1H - Exchanges with D₂O
C3', C5' (Pip) ~2.75 m 4H ~44.5 Adjacent to secondary amine
C2', C6' (Pip) ~3.15 m 4H ~46.2 Adjacent to sulfonamide
C6 (Ar) ~8.05 dd 1H ~131.0 Ortho to SO₂
C3 (Ar) ~7.85 dd 1H ~135.5 Ortho to Br
C4, C5 (Ar) ~7.50 m 2H ~128.0, 134.0 Meta/Para protons
C1 (Ar) - - - ~138.0 Quaternary, attached to SO₂

| C2 (Ar) | - | - | - | ~119.5 | Quaternary, attached to Br |

Table 3: Characteristic ATR-FTIR Frequencies

Wavenumber (cm⁻¹) Peak Shape/Intensity Functional Group Vibrational Mode
~3320 Sharp, Medium Secondary Amine N-H stretch
~3060 Weak Aromatic Ring C-H stretch (sp²)
~2950, 2850 Weak to Medium Piperazine Ring C-H stretch (sp³)
~1335 Strong Sulfonamide S=O asymmetric stretch
~1165 Strong Sulfonamide S=O symmetric stretch

| ~1030 | Medium | Aryl Bromide | C-Br stretch |

References

1.[1] Title: 1-[(2-BROMOPHENYL)SULFONYL]PIPERAZINE - Echemi Source: echemi.com URL:

2.[2] Title: Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts Source: nih.gov (PMC) URL:

3.[3] Title: Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines Source: mdpi.com URL:

Sources

Application

Application Note: High-Resolution ¹H and ¹³C NMR Characterization of 1-[(2-Bromophenyl)sulfonyl]piperazine

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Chemical Context 1-[(2-Bromophenyl)sul...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Chemical Context

1-[(2-Bromophenyl)sulfonyl]piperazine (C₁₀H₁₃BrN₂O₂S) is a critical pharmacophoric building block frequently utilized in the synthesis of central nervous system (CNS) therapeutics and selective receptor antagonists. The molecule consists of three distinct structural domains: a highly basic piperazine ring, an electron-withdrawing sulfonyl linker, and a sterically hindered 2-bromophenyl group.

Accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of its electronic environments. The sulfonyl group exerts a strong inductive effect, significantly deshielding both the aromatic protons and the adjacent piperazine protons. Furthermore, the large van der Waals radius of the ortho-bromine atom restricts the free rotation of the phenyl ring, creating a distinct AMX/ABCD spin system in the aromatic region.

Structural_Domains Molecule 1-[(2-Bromophenyl)sulfonyl]piperazine Aryl 2-Bromophenyl Ring (AMX Spin System) Molecule->Aryl Sulfonyl Sulfonyl Linker (Electron Withdrawing) Molecule->Sulfonyl Pip Piperazine Ring (A2B2 Spin System) Molecule->Pip Aryl->Sulfonyl Deshielding Sulfonyl->Pip Inductive Effect

Structural domains and electronic effects dictating the NMR spin systems of the target compound.

Experimental Design & Causality

Solvent Selection: CDCl₃ vs. DMSO-d₆

The choice of deuterated solvent is a critical decision that influences both the chemical shifts and the resolution of the spectrum [1]. For 1-[(2-Bromophenyl)sulfonyl]piperazine, Chloroform-d (CDCl₃) is the recommended solvent.

  • Causality: While DMSO-d₆ is excellent for highly polar compounds, it acts as a strong hydrogen-bond acceptor. This can cause the secondary amine proton (NH) of the piperazine ring to shift significantly downfield and broaden due to solvent exchange [2]. CDCl₃ provides a non-competitive environment, allowing the NH proton to appear as a distinct, albeit broad, singlet around 1.6–2.0 ppm. Furthermore, CDCl₃ minimizes solvent-induced conformational locking of the piperazine chair-chair interconversion.

Relaxation Delays (D1)
  • ¹H NMR: A standard relaxation delay (D1) of 1–2 seconds is sufficient for the proton spectrum.

  • ¹³C NMR: The 2-bromophenyl ring contains two quaternary carbons (C-1 attached to SO₂, and C-2 attached to Br). Quaternary carbons lack attached protons to facilitate dipole-dipole relaxation, leading to significantly longer T1​ relaxation times. Causality: To ensure these quaternary peaks are visible above the baseline noise, the D1 delay must be extended to 3–5 seconds , and a minimum of 512 scans should be acquired.

Standard Operating Protocol (SOP)

The following self-validating protocol ensures high-fidelity data acquisition. The workflow incorporates internal calibration checks to verify instrument performance before proceeding to the next step.

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of 1-[(2-Bromophenyl)sulfonyl]piperazine for ¹H NMR (increase to 40–50 mg if acquiring ¹³C NMR sequentially).

  • Dissolution: Dissolve the compound in 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v TMS as an internal standard).

  • Transfer: Transfer the solution into a clean, dry 5 mm precision NMR tube. Self-Validation: Inspect the tube against a light source. The solution must be perfectly clear; particulate matter will distort the magnetic field homogeneity ( ΔB0​ ), leading to poor line shape.

Phase 2: Instrument Tuning and Shimming
  • Insertion & Locking: Insert the sample into the spectrometer (e.g., 400 MHz or 500 MHz). Lock the magnetic field to the deuterium frequency of CDCl₃.

  • Tuning and Matching (ATM): Perform automatic tuning and matching for both the ¹H and ¹³C channels to maximize probe sensitivity.

  • Shimming: Apply gradient shimming (Z0–Z5). Self-Validation: Check the lock level. A stable, high lock signal indicates good field homogeneity. The full width at half maximum (FWHM) of the TMS peak should be ≤1.0 Hz.

Phase 3: Acquisition and Processing
  • ¹H Acquisition: Run a standard 1D proton pulse sequence (e.g., zg30). Set spectral width to 12 ppm, D1 = 2s, and number of scans (NS) = 16.

  • ¹³C Acquisition: Run a proton-decoupled 1D carbon sequence (e.g., zgpg30). Set spectral width to 250 ppm, D1 = 4s, and NS = 512.

  • Processing: Apply a Fourier Transform (FT). Perform manual zero-order and first-order phase corrections. Apply a polynomial baseline correction. Calibrate the spectra using the residual solvent peaks (CDCl₃: ¹H = 7.26 ppm; ¹³C = 77.16 ppm) [1].

NMR_Workflow Prep Sample Preparation Tune Probe Tuning & Matching Prep->Tune Insert Tube Shim Shimming (Z0-Z5) Tune->Shim Lock Signal Acq Data Acquisition Shim->Acq Optimize Proc Processing (FT, Phase, Base) Acq->Proc FID Data Assign Multiplet Assignment Proc->Assign Spectra

Step-by-step NMR data acquisition and processing workflow for structural elucidation.

Data Presentation & Structural Assignment

The tables below summarize the expected chemical shifts, multiplicities, and coupling constants for 1-[(2-Bromophenyl)sulfonyl]piperazine in CDCl₃ at 298 K.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Assignment
H-6 (Aryl) 8.05dd7.8, 1.51HOrtho to SO₂. Highly deshielded by the sulfonyl group.
H-3 (Aryl) 7.75dd7.8, 1.51HOrtho to Br. Deshielded by halogen inductive effect.
H-5 (Aryl) 7.50td7.8, 1.51HMeta to Br, Para to SO₂.
H-4 (Aryl) 7.45td7.8, 1.51HMeta to SO₂, Para to Br.
H-2', H-6' (Pip) 3.25m-4HPiperazine CH₂ adjacent to the electron-withdrawing N-SO₂.
H-3', H-5' (Pip) 2.95m-4HPiperazine CH₂ adjacent to the secondary amine (NH).
NH (Pip) 1.80br s-1HSecondary amine proton. Broad due to quadrupolar relaxation of N.
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)TypeMechanistic Assignment
C-1 (Aryl) 138.5CqQuaternary carbon directly attached to the SO₂ group.
C-3 (Aryl) 135.4CHAromatic CH ortho to Bromine.
C-5 (Aryl) 133.6CHAromatic CH meta to Bromine.
C-6 (Aryl) 131.2CHAromatic CH ortho to SO₂.
C-4 (Aryl) 127.8CHAromatic CH meta to SO₂.
C-2 (Aryl) 120.2CqQuaternary carbon attached to Bromine (heavy atom effect).
C-2', C-6' (Pip) 46.5CH₂Piperazine carbons deshielded by the sulfonamide linkage.
C-3', C-5' (Pip) 45.2CH₂Piperazine carbons adjacent to the secondary amine.

Note: The piperazine ring undergoes rapid chair-chair interconversion at room temperature on the NMR timescale, resulting in time-averaged signals for the axial and equatorial protons, which present as symmetrical multiplets.

References

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, vol. 44, no. 5, 2006, pp. 491-509. Available at:[Link]

Method

Application Note: HPLC-UV Method Development and Validation for Piperazine Derivatives

Target Audience: Analytical Chemists, Researchers, and Quality Control Scientists in Pharmaceutical Development. Document Type: Technical Protocol & Method Development Guide Executive Summary The quantitative analysis of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Researchers, and Quality Control Scientists in Pharmaceutical Development. Document Type: Technical Protocol & Method Development Guide

Executive Summary

The quantitative analysis of piperazine and its derivatives is a critical requirement in pharmaceutical development, whether monitoring active pharmaceutical ingredients (APIs), synthetic intermediates (e.g., N-Boc-piperazine), or trace-level impurities. However, piperazine presents a triad of analytical challenges: high polarity, the presence of two basic nitrogen atoms, and the absence of a strong native chromophore.

This application note provides a comprehensive, causality-driven guide to developing robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods for piperazine derivatives. We detail two primary strategies: High-pH Reversed-Phase Chromatography (for derivatives with native chromophores) and Pre-Column Chemical Derivatization (for trace analysis of non-UV-active piperazines). Furthermore, we align the validation framework with the latest ICH Q2(R2) guidelines to ensure regulatory compliance and method lifecycle robustness.

The Causality of Chromatographic Challenges

To develop a self-validating and robust method, one must first understand the physicochemical behavior of piperazine within a chromatographic system.

The Peak Tailing Phenomenon

Piperazine contains two secondary amine groups with pKa values of approximately 9.8 and 5.7. In standard acidic or neutral mobile phases (pH 2–7), these nitrogen atoms are protonated. Traditional silica-based stationary phases contain residual silanol groups (-Si-OH). For older or lower-purity silica, the pKa of these silanols is around 4-5, meaning they are deprotonated (-Si-O⁻) at neutral pH[1].

The electrostatic interaction (cation exchange) between the positively charged piperazine and the negatively charged silanols causes severe secondary retention. This manifests as extreme peak tailing, reduced resolution, and poor integration reproducibility[2][3].

Retention and Detection Limitations

Because protonated piperazine is highly polar, it exhibits poor retention on standard C18 columns, often eluting near the void volume. Furthermore, unsubstituted piperazine lacks a conjugated π -electron system, rendering it virtually invisible to UV detectors above 210 nm. Operating at low UV wavelengths (e.g., 205 nm) is highly susceptible to baseline drift and matrix interference from solvents and API matrices.

Method Development Strategies

To overcome these challenges, we employ two distinct decision pathways based on the specific derivative and the required limit of detection (LOD).

MethodDecision Start Piperazine Derivative Analysis Required CheckUV Does the derivative possess a strong UV chromophore? Start->CheckUV HighPH High-pH RP-HPLC (Direct UV Detection) CheckUV->HighPH Yes (e.g., N-Boc-piperazine) Deriv Pre-column Derivatization (e.g., NBD-Cl or Benzaldehyde) CheckUV->Deriv No (e.g., Trace Piperazine) Column Use Hybrid Silica Column (e.g., BEH technology) pH > 10 HighPH->Column Detect HPLC-UV Analysis (Enhanced Sensitivity) Deriv->Detect

Caption: Decision tree for selecting the appropriate HPLC-UV method for piperazine derivatives.

Strategy A: High-pH Reversed-Phase HPLC (For UV-Active Derivatives)

If the derivative already contains a chromophore (e.g., an aromatic ring or a protecting group like N-Boc), direct UV detection is feasible. To resolve the peak tailing and retention issues, we elevate the mobile phase pH above the pKa of the basic nitrogens (pH > 10.5).

The Mechanistic Advantage: At pH 10.5, the basic amines are deprotonated and neutral. This eliminates the electrostatic interaction with silanols and increases the analyte's hydrophobicity, significantly improving retention on a reversed-phase column[3]. The Column Caveat: Standard silica dissolves rapidly at pH > 8[1]. Therefore, this method strictly requires high-purity hybrid silica columns (e.g., Waters XBridge with BEH technology or Agilent ZORBAX Extend) which utilize bridged ethyl hybrid particles or bidentate ligands to resist alkaline hydrolysis[2].

Strategy B: Pre-Column Derivatization (For Trace/Non-UV-Active Derivatives)

When analyzing trace levels of piperazine (e.g., as a genotoxic impurity in an API), sensitivity is paramount. We utilize pre-column chemical derivatization using reagents like NBD-Cl (4-chloro-7-nitrobenzofuran) or Benzaldehyde [4][5].

The Mechanistic Advantage: NBD-Cl reacts selectively with primary and secondary amines in mildly alkaline conditions to form a highly stable, conjugated derivative. This shifts the absorption maximum to the visible spectrum (~460 nm), completely bypassing UV interference from the API matrix and allowing detection down to parts-per-million (ppm) levels[4][6].

DerivWorkflow Sample 1. Sample Prep Extract Matrix Reagent 2. Add Reagent NBD-Cl + Buffer (pH 8.5) Sample->Reagent Incubate 3. Incubation 60°C for 30 mins Reagent->Incubate Quench 4. Quench/Cool Stop reaction with HCl Incubate->Quench Inject 5. HPLC-UV Detect at 460 nm Quench->Inject

Caption: Step-by-step workflow for the NBD-Cl pre-column derivatization of piperazine.

Experimental Protocols

Protocol 1: High-pH HPLC for N-Boc-Piperazine

Use this protocol for routine assay and purity testing of UV-active derivatives.

Materials & Reagents:

  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent hybrid silica.

  • Mobile Phase A: 10 mM Ammonium bicarbonate in water, adjusted to pH 10.5 with ammonium hydroxide.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Improves mass transfer and peak shape).

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–10 min: Linear gradient to 60% B

    • 10–12 min: Hold at 60% B

    • 12–12.1 min: Return to 10% B

    • 12.1–18 min: Re-equilibration

  • Detection: UV at 220 nm (or specific λmax​ of the derivative).

  • Injection Volume: 10 µL.

Protocol 2: Trace Piperazine Analysis via NBD-Cl Derivatization

Use this protocol for detecting ppm-level piperazine impurities in API matrices.

Derivatization Procedure:

  • Buffer Preparation: Prepare a 0.1 M Sodium Borate buffer and adjust to pH 8.5.

  • Reagent Preparation: Dissolve 20 mg of NBD-Cl in 10 mL of Methanol (prepare fresh daily, protect from light).

  • Reaction: In a 10 mL volumetric flask, add 1.0 mL of the sample solution (containing API and trace piperazine), 1.0 mL of Borate buffer, and 1.0 mL of NBD-Cl reagent.

  • Incubation: Seal the flask and incubate in a water bath at 60°C for exactly 30 minutes to ensure complete condensation[4].

  • Quenching: Remove from heat, cool in an ice bath for 5 minutes, and add 0.5 mL of 0.1 M HCl to quench the reaction and stabilize the derivative. Dilute to volume with mobile phase.

Chromatographic Conditions:

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm)[2].

  • Mobile Phase: Isocratic mixture of Water:Methanol (40:60, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV/Vis at 460 nm (Provides extreme specificity, ignoring unreacted API).

Method Validation (ICH Q2(R2) Framework)

Any developed method must be validated according to the ICH Q2(R2) guidelines (effective June 14, 2024), which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical procedures[7][8][9].

ICHValidation Center ICH Q2(R2) Validation Lifecycle Spec Specificity (No Matrix Interference) Center->Spec Lin Linearity & Range (Reportable Range) Center->Lin Acc Accuracy (Spike Recovery) Center->Acc Prec Precision (Repeatability & IP) Center->Prec Sens LOD / LOQ (Signal-to-Noise) Center->Sens

Caption: Core validation characteristics mandated by the ICH Q2(R2) guidelines.

Validation Data Summary

Below is a representative data summary table demonstrating acceptable acceptance criteria for the NBD-Cl derivatization method, aligned with ICH Q2(R2) standards for impurity testing[4][10].

Validation ParameterICH Q2(R2) RequirementTarget Acceptance CriteriaRepresentative Result (Piperazine-NBD)
Specificity Unambiguous assessment of analyte in presence of matrix[8].Resolution ( Rs​ ) > 2.0 from API and reagent peaks. Rs​ = 3.5; No matrix interference at 460 nm.
Linearity & Range Proportional response over the reportable range[10]. R2≥0.995 from LOQ to 120% of specification. R2 = 0.9992 (Range: 30 ppm – 350 ppm).
Accuracy Agreement with true value (Spike recovery)[11].90.0% – 110.0% recovery across 3 concentration levels.98.5% – 102.3% recovery[4].
Precision (Repeatability) Closeness of agreement between independent test results[11].%RSD 5.0% for trace impurities (n=6).%RSD = 1.8%
LOD / LOQ Lowest amount reliably detected/quantified[11].Signal-to-Noise (S/N) 3 for LOD; 10 for LOQ.LOD = 10 ppm; LOQ = 30 ppm[4].
Robustness Reliability against deliberate method variations[11].System suitability passes with ± 2°C, ± 0.1 pH changes.USP Tailing Factor < 1.5 under all conditions.

Note: The reportable range must be inclusive of the upper and lower specification limits as dictated by the intended use of the procedure[10].

Troubleshooting: System Suitability and Peak Shape

Even with a validated method, routine execution can face challenges. If peak tailing suddenly increases (e.g., USP Tailing Factor > 1.5) after multiple injections, the root cause is rarely the mobile phase chemistry if it was previously stable.

  • Guard Column Contamination: The accumulation of sample matrix components or unreacted derivatization reagents on the column frit or guard column alters flow distribution. Solution: Replace the guard column. This often restores tailing factors to near 1.0.

  • Silica Hydrolysis: If using a high-pH method and retention times drift earlier alongside peak broadening, the silica backbone may be dissolving. Solution: Ensure the column is explicitly rated for high pH (e.g., BEH technology) and never exceed the manufacturer's temperature limits at high pH[1].

  • Extra-Column Volume: For early-eluting piperazine derivatives, excessive tubing length or wide internal diameter (ID) tubing between the injector and column, or column and detector, will cause band broadening and apparent tailing. Solution: Use 0.005" ID PEEK or stainless-steel tubing[3].

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl. Available at: [Link]

  • QbD Group. "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline." QbD Group. Available at:[Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs. Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH.org. Available at: [Link]

  • ResearchGate. "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." ResearchGate. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." JOCPR. Available at:[Link]

  • Taylor & Francis. "Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." Tandfonline. Available at: [Link]

  • ResearchGate. "Analysis of standard N,N-dintrosopiperazine by the proposed HPLC method in simulated gastric juice." ResearchGate. Available at: [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. Available at:[Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters.com. Available at: [Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech. Available at:[Link]

  • HPLC.eu. "A Guide to HPLC and LC-MS Buffer Selection." HPLC.eu. Available at:[Link]

  • Waters Corporation. "Peak Shape Changes Over Time." Waters.com. Available at: [Link]

Sources

Application

Application Note: GC-MS Profiling of Process Impurities in Piperazine Synthesis

Abstract Piperazine is a highly versatile organic intermediate utilized extensively in the synthesis of active pharmaceutical ingredients (APIs). Because piperazine derivatives can act as precursors to highly regulated g...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Piperazine is a highly versatile organic intermediate utilized extensively in the synthesis of active pharmaceutical ingredients (APIs). Because piperazine derivatives can act as precursors to highly regulated genotoxic impurities, rigorous impurity profiling is a mandatory quality attribute. This application note details a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology for the robust separation, identification, and quantitation of piperazine process impurities.

Mechanistic Origins of Piperazine Impurities

Industrially, piperazine is frequently synthesized via the catalytic cyclization of polyamines, such as diethylenetriamine (DETA), over a Ni-MgO catalyst at elevated temperatures and pressures[1]. While this reductive amination pathway is highly efficient, the thermodynamic extremes required for the reaction inevitably generate a spectrum of process-related impurities:

  • Cleavage Byproducts: High-temperature fragmentation of the aliphatic chain yields lower molecular weight amines, predominantly ethylenediamine (EDA)[1].

  • Incomplete Cyclization: Intermediates that fail to fully close the ring result in branched, secondary-amine-rich impurities such as N-(2-aminoethyl)piperazine (AEP)[1].

  • Genotoxic Precursors: In downstream API manufacturing (e.g., trimetazidine synthesis), residual piperazine and its structurally related impurities can undergo nitrosation to form highly regulated genotoxic nitrosamine impurities[2].

PiperazineSynthesis Start Diethylenetriamine (DETA) Starting Material Catalyst Catalytic Cyclization (Ni-MgO, 225°C) Start->Catalyst MainProd Piperazine Target API Intermediate Catalyst->MainProd Major Pathway Imp1 Ethylenediamine (Cleavage Impurity) Catalyst->Imp1 Side Reaction Imp2 Aminoethylpiperazine (Incomplete Cyclization) Catalyst->Imp2 Side Reaction

Catalytic synthesis of piperazine from diethylenetriamine and associated process impurities.

Analytical Challenges and Causality in Method Design

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for volatile and semi-volatile impurity profiling[3]. However, analyzing underivatized piperazine presents a severe chromatographic challenge. The secondary amine groups (-NH) are highly polar and readily form strong hydrogen bonds with active silanol groups (Si-OH) on the silica capillary column or the glass inlet liner.

Causality in Method Design: This chemical interaction causes severe peak tailing, irreversible adsorption, and ultimately, poor sensitivity[3]. To circumvent this, the protocol employs chemical derivatization using Trifluoroacetic anhydride (TFAA)[4]. Acylation masks the active N-H bonds, converting the polar amines into highly volatile, thermally stable fluorinated amides. This fundamental shift in the analyte's physicochemical properties ensures sharp peak shapes, reproducible retention times, and enhanced mass spectral fragmentation for trace-level identification.

Workflow A Raw Piperazine Batch (Contains Amines & Byproducts) B Derivatization (TFAA) Masks Active N-H Bonds A->B C Evaporation & Reconstitution Removes Corrosive TFA B->C Protects MS Source D GC-MS Analysis (EI Mode, SIM/Scan) C->D Enhances Volatility E Data Processing Impurity Profiling & Quantitation D->E

GC-MS sample preparation and analysis workflow for piperazine impurity profiling.

Experimental Protocol: A Self-Validating GC-MS Workflow

This methodology is designed as a self-validating system. By incorporating an internal standard (Piperazine-d8) and defining strict System Suitability Test (SST) criteria, the protocol inherently flags procedural errors (e.g., incomplete derivatization or inlet activity) before sample data is acquired.

Step 1: Sample Preparation & Derivatization
  • Accurately weigh 10.0 mg of the crude piperazine sample into a 10 mL volumetric flask and dissolve in ethyl acetate to yield a 1 mg/mL stock solution.

  • Transfer 100 µL of the stock solution into a 2 mL glass reaction vial.

  • Add 50 µL of Trifluoroacetic anhydride (TFAA)[4]. (Caution: TFAA is highly reactive and moisture-sensitive; perform in a fume hood.)

  • Cap the vial tightly and incubate at 70 °C for 30 minutes[4]. Causality: Elevated temperature provides the activation energy required to drive the acylation of sterically hindered secondary amines to absolute completion.

  • Cool the vial to room temperature. Evaporate the reaction mixture to complete dryness under a gentle stream of ultra-pure nitrogen[4]. Causality: Excess TFAA hydrolyzes to trifluoroacetic acid (TFA). If injected, TFA will rapidly degrade the GC column's stationary phase and oxidize the MS ion source. Evaporation protects instrument integrity and ensures baseline stability.

  • Reconstitute the dried residue in 1.0 mL of ethyl acetate containing 1.0 µg/mL of Piperazine-d8 (Internal Standard). Vortex for 10 seconds.

Step 2: GC-MS Instrumental Parameters
  • Column: 5% Diphenyl / 95% Dimethyl polysiloxane (e.g., DB-5MS), 30 m length × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Injection: 1.0 µL, Split mode (10:1 ratio) to prevent column overloading. Inlet temperature set to 250 °C.

  • Oven Temperature Program: Initial temperature of 60 °C (hold for 2 minutes), ramp at 15 °C/min to 280 °C, and hold for 5 minutes[3]. Causality: The 60 °C hold focuses the volatile derivatives at the head of the column (solvent effect), while the 15 °C/min ramp provides optimal thermodynamic resolution between structurally similar process impurities.

  • Mass Spectrometer: Electron Impact (EI) mode at 70 eV. Ion source at 230 °C, Quadrupole at 150 °C. Acquisition in Full Scan mode (m/z 40–450) for impurity discovery, and Selected Ion Monitoring (SIM) for trace quantitation.

Step 3: Self-Validation & System Suitability

Prior to batch analysis, inject a System Suitability Standard containing 1 µg/mL each of derivatized Piperazine, EDA, and AEP.

  • Acceptance Criteria 1: The resolution ( Rs​ ) between closely eluting peaks must be 2.0.

  • Acceptance Criteria 2: The tailing factor ( Tf​ ) for the Piperazine-diTFA peak must be 1.2. A Tf​>1.2 acts as an automated diagnostic, indicating that the inlet liner is active (requires immediate changing) or that the derivatization step was incomplete.

Data Presentation: Impurity Profiling Summary

The following table summarizes the expected quantitative and qualitative parameters for common piperazine synthesis impurities post-TFAA derivatization.

Impurity / AnalyteOrigin in SynthesisRetention Time (min)*Target Quant Ion (m/z)Qualifier Ions (m/z)
Ethylenediamine-diTFA Cleavage Byproduct4.2140252, 69
Pyrazine Oxidation Byproduct5.18053, 26
Piperazine-d8-diTFA (IS) Internal Standard6.7161286, 69
Piperazine-diTFA Target Intermediate6.8153278, 69
Aminoethylpiperazine-triTFA Incomplete Cyclization9.5180417, 69

*Note: Retention times are approximate and highly dependent on exact column trimming and carrier gas velocity. Pyrazine lacks an N-H bond and does not derivatize, eluting earlier due to its high native volatility.

References

  • Benchchem. "Purity Analysis of 1-(2-Hydroxyethyl)piperazine: A Comparative Guide to GC-MS and Alternative Methods." 3

  • Google Patents (US3682919A). "Process for the preparation of piperazine." 1

  • AKJournals. "Advanced analytical techniques for detection, separation and quantification of N-nitroso and related impurities in trimetazidine: A UPLC-PDA, LC-MS/MS, and GC-MS study." 2

  • Scholars.Direct. "Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination." 5

Sources

Method

Application Note: 1-[(2-Bromophenyl)sulfonyl]piperazine as a Core Scaffold for 5-HT6 Receptor Antagonists in Neuropharmacology

Pharmacological Rationale & Structural Causality In the landscape of neuropharmacology, the serotonin 5-HT6 receptor has emerged as a highly validated therapeutic target for the treatment of cognitive impairment associat...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Rationale & Structural Causality

In the landscape of neuropharmacology, the serotonin 5-HT6 receptor has emerged as a highly validated therapeutic target for the treatment of cognitive impairment associated with Alzheimer's disease and schizophrenia[1][2][3]. Because 5-HT6 receptors are almost exclusively expressed in the central nervous system (specifically in the striatum, nucleus accumbens, and cortex), targeting them offers a pathway to cognitive enhancement without peripheral serotonergic side effects[1].

The compound 1-[(2-Bromophenyl)sulfonyl]piperazine (CAS 744243-41-2) serves as a highly privileged building block—a core scaffold—for the synthesis of potent and selective 5-HT6 receptor antagonists[4]. The causality behind its exceptional utility lies in its perfect alignment with the 5-HT6 receptor pharmacophore model:

  • The Basic Amine: The secondary nitrogen (N4) of the piperazine ring is protonated at physiological pH, allowing it to form a critical salt bridge with the highly conserved Asp3.32 residue in the transmembrane domain 3 (TM3) of the receptor.

  • The Sulfonyl Linker: The SO₂ group acts as a strong hydrogen bond acceptor, interacting with Ser5.43 or Thr6.58, anchoring the molecule within the binding cleft.

  • The Ortho-Halogenated Aryl Ring: The bulky bromine atom at the ortho position of the phenyl ring is the key driver of selectivity. The steric clash between the bromine atom and the sulfonyl oxygen atoms forces the aromatic ring into an orthogonal dihedral angle relative to the piperazine-sulfonyl plane. This twisted conformation perfectly matches the narrow, deep hydrophobic pocket of the 5-HT6 receptor, drastically reducing off-target affinity for the structurally related 5-HT2A and 5-HT7 receptors[4].

Mechanistic Pathway: 5-HT6 Antagonism and Cognitive Enhancement

The 5-HT6 receptor is a Gs-protein coupled receptor (GPCR). Its activation stimulates adenylyl cyclase, increasing intracellular cAMP. In the brain, 5-HT6 receptors are predominantly located on GABAergic interneurons. Activation of these receptors increases GABA release, which subsequently exerts an inhibitory tone on cholinergic and glutamatergic neurons.

By utilizing derivatives of 1-[(2-Bromophenyl)sulfonyl]piperazine to antagonize the 5-HT6 receptor, this inhibitory tone is lifted. The resulting disinhibition leads to a robust efflux of acetylcholine (ACh) and glutamate, neurotransmitters that are fundamentally required for synaptic plasticity, learning, and memory consolidation[1][3].

Pathway Ligand 1-[(2-Bromophenyl)sulfonyl]piperazine Derivatives (Antagonists) Receptor 5-HT6 Receptor (Gs-Coupled) Ligand->Receptor Competitive Blockade G_protein Gs Protein Complex Receptor->G_protein Prevents Activation AC Adenylyl Cyclase (AC) G_protein->AC Decreases Stimulation cAMP cAMP Accumulation AC->cAMP Reduces Levels GABA GABAergic Interneuron Firing cAMP->GABA Suppresses NT ACh & Glutamate Release GABA->NT Disinhibits (Increases) Cognition Cognitive Enhancement (Memory Consolidation) NT->Cognition Promotes

Fig 1: 5-HT6 receptor antagonism pathway leading to cognitive enhancement via neurotransmitter disinhibition.

Experimental Workflows & Self-Validating Protocols

To develop novel neurotherapeutics, researchers derivatize the free N4-amine of the 1-[(2-Bromophenyl)sulfonyl]piperazine scaffold. The following protocols detail the workflow from primary screening to functional validation.

Workflow Scaffold 1-[(2-Bromophenyl) sulfonyl]piperazine Synthesis N-Alkylation/ Acylation Scaffold->Synthesis Scaffold Derivatization Binding Radioligand Binding Assay Synthesis->Binding Primary Screen Functional cAMP TR-FRET Assay Binding->Functional Ki < 50 nM Selectivity 5-HT Receptor Profiling Functional->Selectivity Antagonism Confirmed

Fig 2: Drug discovery workflow utilizing the 1-[(2-Bromophenyl)sulfonyl]piperazine scaffold.

Protocol A: In Vitro 5-HT6 Radioligand Binding Assay

This assay determines the binding affinity ( Ki​ ) of newly synthesized scaffold derivatives.

Reagents & Materials:

  • Membranes: HeLa cells stably expressing human recombinant 5-HT6 receptors.

  • Radioligand: [³H]-LSD (Lysergic acid diethylamide), approx. 2.0 nM final concentration.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 0.5 mM EDTA.

  • Additives: 10 µM Pargyline, 0.1% Ascorbic Acid.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer fresh. Causality note: The addition of 10 µM Pargyline (a MAO inhibitor) and 0.1% Ascorbic Acid (an antioxidant) is critical to prevent the oxidative degradation of endogenous monoamines and the radioligand during the incubation period.

  • Filter Preparation: Pre-soak Whatman GF/B glass fiber filters in 0.3% Polyethylenimine (PEI) for 1 hour. Causality note: Arylsulfonylpiperazines are highly lipophilic. PEI is a cationic polymer that coats the filter matrix, drastically reducing the non-specific binding (NSB) of the lipophilic test compounds to the glass fibers.

  • Incubation: In a 96-well plate, combine 50 µL of the test derivative (serial dilutions from 10⁻⁵ to 10⁻¹⁰ M), 50 µL of [³H]-LSD, and 100 µL of membrane suspension (approx. 15 µg protein/well).

  • Self-Validation Control: In parallel wells, add 10 µM unlabelled serotonin (5-HT) instead of the test compound. This defines the Non-Specific Binding (NSB). The assay is only valid if Specific Binding (Total Binding minus NSB) accounts for >75% of the total signal.

  • Termination: Incubate for 60 minutes at 37°C. Terminate the reaction by rapid vacuum filtration over the PEI-soaked GF/B filters, followed by three washes with 3 mL of ice-cold 50 mM Tris-HCl buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and count the retained radioactivity using a liquid scintillation counter. Calculate the IC₅₀ and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Functional cAMP Accumulation Assay (TR-FRET)

Binding affinity does not equal function. This protocol validates whether the scaffold derivative acts as an antagonist (preventing cAMP production) rather than an agonist.

Step-by-Step Methodology:

  • Cell Plating: Seed 5-HT6-expressing CHO-K1 cells into a 384-well microplate at a density of 5,000 cells/well.

  • Stimulation Buffer: Prepare Hank's Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (Isobutylmethylxanthine). Causality note: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It is strictly required to prevent the intracellular degradation of cAMP, allowing it to accumulate to measurable levels.

  • Antagonist Pre-incubation: Add the test derivative to the cells and incubate for 15 minutes at room temperature.

  • Agonist Challenge (Self-Validating Step): Add a sub-maximal concentration (EC₈₀) of a known 5-HT6 agonist (e.g., 5-HT or WAY-208466). To ensure the system is self-validating, run a full dose-response curve of the agonist in the absence of the test compound. A true antagonist must produce a parallel rightward shift in the agonist's dose-response curve (Schild analysis).

  • Detection: After 30 minutes, lyse the cells and add the TR-FRET cAMP detection reagents (Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody).

  • Readout: Measure the time-resolved fluorescence resonance energy transfer at 620 nm and 665 nm. A decrease in the FRET signal indicates an accumulation of cAMP (due to competition with the labeled cAMP). Antagonists will restore the FRET signal by preventing agonist-induced cAMP production.

Representative Data Presentation

The structural rigidification provided by the 2-bromo substitution on the phenylsulfonylpiperazine scaffold consistently yields exceptional binding profiles. Table 1 summarizes representative structure-activity relationship (SAR) data for various N4-substitutions on this core scaffold[4].

Table 1: Representative Pharmacological Profiling of 1-[(2-Bromophenyl)sulfonyl]piperazine Derivatives

Compound DerivativeR-Group (N4-substitution)5-HT6 Ki​ (nM)5-HT2A Ki​ (nM)5-HT7 Ki​ (nM)Selectivity Ratio (5-HT6 / 5-HT2A)
Core Scaffold -H (Unsubstituted)145.0>10,0002,100> 68x
Derivative A Benzyl12.4>10,000850> 800x
Derivative B 3-Methoxybenzyl4.2>10,000410> 2,300x
Derivative C 1-Naphthylmethyl1.58,5001205,666x

Data interpretation: The unsubstituted core scaffold exhibits moderate affinity. However, the addition of bulky, lipophilic groups (such as a 1-naphthylmethyl moiety) to the basic piperazine nitrogen exponentially increases 5-HT6 affinity (down to 1.5 nM) while maintaining massive selectivity windows against off-target serotonin receptors, validating the scaffold's utility in neuropharmacological drug design.

References

  • Jeon, S.-A., Choo, H.-A., Park, W.-K., & Pae, A. N. (2007). Synthesis and Biological Evaluation of Arylsulfonylpiperazine Derivatives as 5-HT6 Receptor Ligands. Bulletin of the Korean Chemical Society.[Link]

  • de Bruin, N. M. W. J., & Kruse, C. G. (2015). 5-HT6 Receptor Antagonists: Potential Efficacy for the Treatment of Cognitive Impairment in Schizophrenia. Current Pharmaceutical Design, 21(26), 3739-3759. [Link]

  • Ramirez, M. J., et al. (2014). Serotonin 5-HT6 Receptor Antagonists for the Treatment of Cognitive Deficiency in Alzheimer's Disease. Journal of Medicinal Chemistry, 57(17), 7160-7181.[Link]

  • Helboe, L., et al. (2015). 5-HT6 receptors: Contemporary views on their neurobiological and pharmacological relevance in neuropsychiatric disorders. PMC.[Link] (URL derived from standard PMC repository structures corresponding to the grounding data).

Sources

Application

Advanced Application Note: Rational Design and Validation of Sulfonylpiperazine-Scaffold Therapeutics

Executive Summary & Mechanistic Rationale The sulfonylpiperazine moiety has emerged as a highly privileged scaffold in modern structure-based drug design (SBDD)[1]. Characterized by a piperazine ring coupled to a sulfony...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The sulfonylpiperazine moiety has emerged as a highly privileged scaffold in modern structure-based drug design (SBDD)[1]. Characterized by a piperazine ring coupled to a sulfonyl group (-SO2-), this structural motif imparts enhanced metabolic stability, tunable lipophilicity, and unique geometric orientations that facilitate high-affinity interactions with diverse biological targets[2].

The causality behind its success lies in its dual physicochemical nature: the sulfonyl group acts as a potent hydrogen bond acceptor, while the piperazine core provides basicity and a rigid, predictable vector for substituent projection[1]. By leveraging molecular hybridization—combining two pharmacophores into a single entity—researchers have successfully integrated the sulfonylpiperazine pharmacophore into therapeutics targeting oncology, infectious diseases, and central nervous system (CNS) disorders[3].

Scaffold Versatility and Quantitative Efficacy

The adaptability of the sulfonylpiperazine scaffold is evidenced by its successful application across vastly different therapeutic domains. Table 1 summarizes recent breakthroughs, highlighting how specific structural modifications dictate target selectivity.

Table 1: Comparative Efficacy of Recent Sulfonylpiperazine Derivatives

Compound Series / DerivativeTargetKey Structural FeaturePrimary IndicationEfficacy / IC50
Quinolinedione-linked (22r) NQO1 EnzymeQuinolinedione + SulfonylpiperazineAntitumor (HepG2, MCF-7)3.29–5.19 µM[4]
sPBTZ Series DprE18-nitro-6-trifluoromethyl-1,3-benzothiazin-4-oneTuberculosisEnhanced metabolic stability[5]
Chrysin-based (7h, 7j, 7k) ROS / Cell ProliferationFlavone + Methoxy/Halogenated SulfonylAntitumor (A-549, HT-29)Potent cytotoxicity[6]
Oxazolo[4,5-d]pyrimidines Carbonic Anhydrase XII7-sulfonylpiperazine substitutionGlioblastoma (SNB-75)High CNS selectivity[7]
Compound 12 hα4β2 nAChRSulfonylpiperazine NAMCNS Disorders12-fold selectivity over hα3β4[8]

Structure-Based Drug Design Workflow

SBDD_Workflow A Target Identification (e.g., NQO1, DprE1) B Virtual Screening & Molecular Docking A->B Structural Data C Sulfonylpiperazine Scaffold Selection B->C Hit Identification D Molecular Hybridization (SAR Optimization) C->D Pharmacophore Merging E In Vitro Validation (Enzyme/Cell Assays) D->E Candidate Synthesis E->D Feedback Loop

Workflow for the rational design and optimization of sulfonylpiperazine therapeutics.

Experimental Protocols: Synthesis and Validation

As a Senior Application Scientist, it is critical to emphasize that successful drug development relies on protocols that are both mechanistically sound and self-validating. The following workflows detail the synthesis and biological evaluation of sulfonylpiperazine hybrids.

Protocol 1: General Synthesis of Sulfonylpiperazine Intermediates

This protocol describes the two-step synthesis of a hybrid sulfonylpiperazine derivative, utilizing a Nucleophilic Aromatic Substitution (SNAr) followed by sulfonylation.

Step 1: Piperazine Mono-substitution

  • Procedure: Dissolve the core electrophilic scaffold (e.g., a halogenated heterocycle or 8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one) in anhydrous N,N-Dimethylformamide (DMF). Add a 5-fold molar excess of anhydrous free piperazine. Stir at room temperature for 4 hours[5].

  • Causality: The 5-fold molar excess of piperazine is strictly required to statistically favor mono-substitution and suppress the formation of bridged, di-substituted dimers[5]. DMF is utilized as a polar aprotic solvent to stabilize the transition state of the SNAr reaction, accelerating the substitution.

  • Self-Validation System: Monitor the reaction via Thin-Layer Chromatography (TLC) using a DCM:MeOH (90:10) system. The reaction is self-validating if Liquid Chromatography-Mass Spectrometry (LC-MS) confirms >95% purity of the mono-adduct. If dimer peaks exceed 5%, the batch must be discarded, as downstream purification becomes prohibitively difficult due to identical retention factors.

Step 2: Sulfonylation of the Piperazine Core

  • Procedure: Dissolve the purified mono-piperazine intermediate in anhydrous Dichloromethane (DCM). Cool to 0°C. Add Triethylamine (TEA, 2.0 eq), followed by the dropwise addition of the selected substituted benzenesulfonyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 6 hours[6].

  • Causality: TEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct. Without TEA, HCl would protonate the secondary amine of the piperazine, completely stalling the reaction. The 0°C initiation temperature controls the highly exothermic nature of sulfonylation, minimizing the degradation of sensitive pharmacophores.

  • Self-Validation System: The disappearance of the mono-piperazine mass in LC-MS confirms completion. Following extraction with 1M HCl (to remove unreacted amines), the organic layer must yield a single, distinct spot on TLC.

Protocol 2: In Vitro Biological Evaluation (Cytotoxicity & Selectivity)

When evaluating compounds like quinolinedione-linked or chrysin-based sulfonylpiperazines, distinguishing between targeted anticancer activity and general toxicity is paramount.

Sulforhodamine B (SRB) Assay for Cell Viability

  • Procedure: Seed target cancer cell lines (e.g., A549, HepG2) and a non-cancerous control line (e.g., Madin-Darby Canine Kidney [MDCK] cells) in 96-well plates. Treat with varying concentrations of the synthesized sulfonylpiperazine derivatives for 48 hours. Fix cells with cold Trichloroacetic acid (TCA), stain with SRB dye, and measure absorbance at 540 nm[6].

  • Causality: The SRB assay is explicitly chosen over the traditional MTT assay for these derivatives. MTT measures mitochondrial metabolic activity, which can be artificially skewed by compounds that generate Reactive Oxygen Species (ROS)—a known mechanism of quinolinedione-linked sulfonylpiperazines[4]. SRB binds stoichiometrically to basic amino acids, providing a direct, stable measurement of total cellular protein mass independent of metabolic fluctuations.

  • Self-Validation System: The inclusion of the MDCK cell line acts as the internal validation control[6]. A valid, targeted therapeutic candidate must demonstrate a Selectivity Index (SI) > 3 (calculated as IC50_MDCK / IC50_Cancer). If the compound exhibits equal toxicity across both cell lines, the mechanism is flagged as non-specific cytotoxicity, and the compound is returned to the lead optimization phase.

Mechanistic Pathway Visualization

Mechanism_Action A Quinolinedione- Sulfonylpiperazine B NQO1 Enzyme Reduction A->B Substrate Binding C ROS Generation B->C Redox Cycling D DNA Damage C->D Oxidative Stress E Apoptosis (Cancer Cell Death) D->E Caspase Activation

Mechanistic pathway of NQO1-directed sulfonylpiperazine antitumor agents.

References

  • An Understanding of the Biological Activity and Characteristics of Structure-Based Drugs That are Sulfonylpiperazine Derivatives. OMICS International.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcSVjaeC_9vgJjnEv0tNzuajbXNWBHl6IlVBbsDjAYlfcMpaESQVCIdpLP151eAQ1m7QLvbIyJe8l9W6GSlba3MrYnG3AE3zeyJqBqHx_ReZ2wlj_vWRnkEwoGnMhIOVa3Rgzr3J3cYakYZ7ldGFjI-sz3ZgyKFbv_qckV10htK01OrBR-6kACYLwiKXFZKUR0Q2-rmTGWpET4wTDEWZ-dCgjgXl_RSIHuJa0G3yQjAra2vav3UAR-wFo1afGovfThs2XscWd7pNEoHFQCTWha1k_l_RiZMVO83WEIYEnzKeAUIjVULeW9nY7BgpaSmLbPgTNG]
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  • Design, synthesis, and biological evaluation of quinolinedione-linked sulfonylpiperazine derivatives as NQO1-directed antitumor agents. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQOuvcYNsDEnmJm8q12vlA1Lm75-cqBi7-KwAFl-yxtBuwXxsJKsY1jKRnlve5mIDta0cf5SS5lRpgEdl0V7-DBOECaZdS8TDNZyNa5JfnKSPfvr1CPaPDnNo-lxnsLjnKfvMH]
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Sources

Method

The Piperazine Scaffold: A Chemist's Guide to Strategic Functionalization in Drug Discovery

Executive Summary The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1] Its designation as a "privileged scaffold" is evidenc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1] Its designation as a "privileged scaffold" is evidenced by its presence in a multitude of FDA-approved drugs across a vast range of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[1][2][3][4][5] This guide provides an in-depth exploration of the strategic functionalization of the piperazine ring, offering researchers, scientists, and drug development professionals a comprehensive overview of synthetic protocols, the rationale behind experimental choices, and the impact of these modifications on pharmacological outcomes.

The unique physicochemical properties of the piperazine moiety, including its basicity, conformational flexibility, and capacity for hydrogen bonding, make it an invaluable tool for optimizing drug-like properties.[1][6][7] The two nitrogen atoms serve as versatile handles for synthetic modification, allowing for the fine-tuning of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target affinity and selectivity.[8][9] This document will detail both traditional and cutting-edge methodologies for piperazine functionalization, from classical N-alkylation and N-arylation to the more recent advances in C-H functionalization.

The Medicinal Chemist's Rationale for Employing the Piperazine Scaffold

The prevalence of the piperazine ring in successful pharmaceuticals is no coincidence. Its incorporation into a drug candidate can confer several advantageous properties:

  • Modulation of Physicochemical Properties: The two nitrogen atoms of the piperazine ring can be readily substituted to control crucial parameters like solubility, lipophilicity (LogP), and basicity (pKa).[10] This allows for the meticulous optimization of a compound's pharmacokinetic profile, often leading to improved oral bioavailability.[6][7]

  • Structural Rigidity and Flexibility: The piperazine ring typically adopts a stable chair conformation, which can provide a degree of pre-organization for binding to a biological target.[1][10] Simultaneously, it can act as a flexible linker between different pharmacophoric elements, allowing the molecule to adopt an optimal conformation within a binding pocket.[1]

  • Pharmacological Versatility: The piperazine scaffold has proven to be a versatile platform for interacting with a wide range of biological targets. This is exemplified by its presence in drugs as diverse as the anticancer agent Imatinib, the antipsychotic Aripiprazole, and the antibiotic Ciprofloxacin.[8]

  • Synthetic Tractability: Well-established and robust synthetic protocols for the formation and derivatization of the piperazine ring facilitate the efficient generation of compound libraries for structure-activity relationship (SAR) studies.[8][10]

Strategic N-Functionalization of the Piperazine Ring

The most common approach to modifying the piperazine scaffold is through the functionalization of its nitrogen atoms. These modifications are critical for exploring the chemical space around a lead compound and for fine-tuning its biological activity and ADME properties.

Mono-N-Functionalization: Strategies for Selectivity

Achieving selective mono-functionalization of the symmetrical piperazine ring is a common challenge. The use of a protecting group on one of the nitrogen atoms is the most widely employed strategy.

Protocol 1: Mono-N-Boc Protection of Piperazine

This protocol describes the selective protection of one piperazine nitrogen with a tert-butoxycarbonyl (Boc) group, a crucial first step for many subsequent functionalization reactions.[8]

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Stir bar and magnetic stir plate

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve piperazine (1.0 eq) in DCM or THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add a solution of (Boc)₂O (0.5 eq) in the same solvent to the piperazine solution. The use of a substoichiometric amount of (Boc)₂O is key to minimizing the formation of the di-protected by-product.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate N-Boc-piperazine.

With mono-protected piperazine in hand, the free secondary amine is available for a variety of functionalization reactions.

N-Arylation: Forging Key Connections

The introduction of an aryl group onto a piperazine nitrogen is a pivotal transformation in the synthesis of numerous pharmaceuticals, particularly those targeting CNS receptors and kinases.[1]

Key Methodologies:

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and the piperazine nitrogen. This method is prized for its broad substrate scope and functional group tolerance.[11]

  • Ullmann Condensation: A copper-catalyzed alternative to the Buchwald-Hartwig reaction, often effective for electron-deficient aryl halides.[12]

  • Nucleophilic Aromatic Substitution (SNAr): This method is applicable when the aromatic ring is highly electron-deficient, for example, in heteroaromatic systems.[11]

Protocol 2: Mono-N-Arylation of N-Boc-Piperazine via Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed N-arylation of N-Boc-piperazine.

Materials:

  • N-Boc-piperazine (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Pd₂(dba)₃ (palladium catalyst, 1-5 mol%)

  • Xantphos (ligand, 1.2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene or Dioxane (anhydrous)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or sealed tube under an inert atmosphere, add the aryl bromide, N-Boc-piperazine, NaOtBu, Pd₂(dba)₃, and Xantphos.

  • Add anhydrous toluene or dioxane.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • The Boc-protecting group can be subsequently removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the mono-arylated piperazine.[8]

N-Alkylation: Tuning Basicity and Lipophilicity

N-alkylation is another fundamental modification of the piperazine ring, commonly achieved through direct alkylation with alkyl halides or via reductive amination.

Reductive Amination: This two-step, one-pot reaction involves the condensation of a piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. It is a highly efficient and versatile method for introducing a wide range of alkyl substituents.[8][12]

Protocol 3: N-Alkylation of Piperazine via Reductive Amination

This protocol outlines a general procedure for the mono-N-alkylation of piperazine using an aldehyde and a mild reducing agent.

Materials:

  • Piperazine (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)[12]

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • Dissolve piperazine and the aldehyde or ketone in DCE or THF.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (STAB) portion-wise. STAB is a mild and selective reducing agent, well-suited for this transformation.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.[12]

Unsymmetrical N,N'-Disubstitution

The synthesis of unsymmetrically substituted piperazines requires a strategic approach, often involving orthogonal protecting groups. This allows for the selective deprotection and functionalization of one nitrogen at a time.[8]

G cluster_0 Orthogonal Protection Strategy Start Piperazine Protect1 Protect N1 with PG1 (e.g., Boc) Start->Protect1 Func1 Functionalize N4 with R1 Protect1->Func1 Deprotect1 Selectively Deprotect N1 (Condition 1) Func1->Deprotect1 Func2 Functionalize N1 with R2 Deprotect1->Func2 Final Unsymmetrical N,N'-Disubstituted Piperazine Func2->Final

Caption: Workflow for synthesizing unsymmetrical piperazines.

The Frontier: C-H Functionalization of the Piperazine Ring

While N-functionalization is the traditional workhorse of piperazine chemistry, direct C-H functionalization of the carbon backbone has emerged as a powerful strategy for accessing novel chemical space.[2][8][13] This approach allows for the late-stage modification of complex molecules and the introduction of substituents at positions not readily accessible through conventional methods.[8][13][14]

Key Advances in C-H Functionalization:

  • Photoredox Catalysis: The use of light-absorbing catalysts (e.g., iridium or ruthenium complexes) to generate reactive radical intermediates that can undergo C-C or C-heteroatom bond formation at the α-carbon of the piperazine ring.[2][15][16]

  • Directed Lithiation: The use of a directing group to facilitate the deprotonation of a specific C-H bond with a strong base, followed by quenching with an electrophile.[17]

  • SnAP and SLAP Reagents: The stannyl amine protocol (SnAP) and silicon amine protocol (SLAP) provide convergent methods for the synthesis of C-functionalized piperazines from aldehydes.[2][3]

Protocol 4: General Procedure for Photoredox-Mediated α-Arylation of N-Boc-Piperazine

This protocol provides a conceptual framework for the C-H arylation of a piperazine derivative, a cutting-edge technique for late-stage functionalization.

Materials:

  • N-Aryl-N'-Boc-piperazine (1.0 eq)

  • Arylating agent (e.g., an electron-deficient arene) (1.5 eq)

  • Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) (1-2 mol%)

  • Base (e.g., NaOAc)

  • Solvent (e.g., DMSO or Acetonitrile)

  • Blue LED light source

  • Schlenk tube or vial

Procedure:

  • In a Schlenk tube, combine the N-Aryl-N'-Boc-piperazine, arylating agent, photocatalyst, and base.

  • Add the solvent and degas the mixture.

  • Irradiate the reaction mixture with a blue LED light source at room temperature with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • Upon completion, perform a standard aqueous workup.

  • Purify the product by column chromatography.

Data Summary and Comparison of Methodologies

Functionalization Strategy Key Features Common Reagents/Catalysts Advantages Limitations
N-Arylation (Buchwald-Hartwig) Pd-catalyzed cross-couplingPd₂(dba)₃, Xantphos, NaOtBuHigh functional group tolerance, broad scopeCost of catalyst and ligands, potential for metal contamination
N-Alkylation (Reductive Amination) Condensation followed by reductionAldehydes/ketones, NaBH(OAc)₃Mild conditions, high yields, readily available starting materialsLimited to the introduction of alkyl groups
C-H Functionalization (Photoredox) Light-mediated radical reactionPhotocatalyst (e.g., Iridium complex), baseAccess to novel chemical space, late-stage functionalizationSubstrate scope can be limited, specialized equipment needed

Conclusion

The piperazine scaffold continues to be a central element in the design and discovery of new medicines.[4] Its synthetic versatility allows for the precise modulation of molecular properties, enabling the optimization of both pharmacokinetic and pharmacodynamic profiles. While traditional N-functionalization strategies remain indispensable tools for medicinal chemists, the advent of C-H functionalization has opened up new avenues for creating structural diversity and exploring novel biological activities.[2][15] The protocols and strategies outlined in this guide provide a robust framework for researchers to effectively harness the power of the piperazine ring in their drug discovery endeavors.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Open Chemistry, 15(1).
  • Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 337-347. Available from: [Link]

  • Synthesis of Piperazines by C-H Functionalization. (2021). Encyclopedia.pub. Available from: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2025). ResearchGate. Available from: [Link]

  • Goel, K. K., et al. (n.d.). A Decade of Piperazine-Based Small Molecules Approved by U.S. FDA: Exploring the Medicinal Chemistry Impact of this Versatile Pharmacophore. Mini-Reviews in Medicinal Chemistry. Available from: [Link]

  • G G, G., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(10), 1099-1113. Available from: [Link]

  • Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. (2025). ChemRxiv. Available from: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. (n.d.). NSF PAR. Available from: [Link]

  • G, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 73. Available from: [Link]

  • The medicinal chemistry of piperazines: A review. (2024). Scilit. Available from: [Link]

  • G, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available from: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). NATURALISTA CAMPANO. Available from: [Link]

  • Some FDA‐approved piperazine‐containing drugs. (n.d.). ResearchGate. Available from: [Link]

  • Sharma, U., et al. (2024). Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. Bentham Science Publishers. Available from: [Link]

  • Faizan, S., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. Available from: [Link]

  • Ye, Z., et al. (2016). Opportunities and challenges for direct C-H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702-715. Available from: [Link]

  • O'Brien, P., et al. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. The Journal of Organic Chemistry, 82(13), 6931-6938. Available from: [Link]

  • Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. (2025). ChemRxiv. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield for 1-[(2-Bromophenyl)sulfonyl]piperazine synthesis

Welcome to the Technical Support Center for the synthesis of 1-[(2-Bromophenyl)sulfonyl]piperazine. The preparation of N-monosubstituted piperazine derivatives is notoriously complicated by the formation of symmetrical N...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-[(2-Bromophenyl)sulfonyl]piperazine. The preparation of N-monosubstituted piperazine derivatives is notoriously complicated by the formation of symmetrical N,N'-disubstituted byproducts[1]. Because piperazine possesses two secondary amines of nearly identical nucleophilicity, achieving high mono-selectivity requires precise stoichiometric and kinetic control.

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you maximize your reaction yield and purity.

Pathway Visualization: Strategic Approaches

There are two primary synthetic routes to achieve mono-sulfonylation. Route A relies on statistical probability and kinetic control, while Route B utilizes a temporary protecting group for absolute selectivity.

SynthesisWorkflow cluster_routeA Route A: Direct Statistical Sulfonylation cluster_routeB Route B: Selective Protection Strategy Start Piperazine (Starting Material) RouteA Dissolve Excess Piperazine (6.0 equivalents) Start->RouteA RouteB Mono-Boc Protection (Boc2O, 1.0 eq) Start->RouteB AddSC1 Dropwise Addition of 2-Bromobenzenesulfonyl Chloride (0 °C, Vigorous Stirring) RouteA->AddSC1 Workup1 Aqueous Wash (Sat. NaHCO3 to remove excess) AddSC1->Workup1 Product 1-[(2-Bromophenyl)sulfonyl]piperazine (Target Mono-Sulfonamide) Workup1->Product AddSC2 Sulfonylation (1.0 eq Sulfonyl Chloride, Base) RouteB->AddSC2 Deprotect Acidic Deprotection (TFA / DCM) AddSC2->Deprotect Deprotect->Product

Synthetic workflows for 1-[(2-Bromophenyl)sulfonyl]piperazine: Direct vs. Protected routes.

Core Troubleshooting Guide (Q&A)

Q: Why am I getting a high yield of the bis-sulfonylated byproduct despite adding the sulfonyl chloride slowly? A: Causality: Piperazine's two secondary amines have similar nucleophilicity. While the first sulfonylation slightly deactivates the second amine via inductive electron withdrawal, this deactivation is not strong enough to halt the reaction completely. If the local concentration of the electrophile (2-bromobenzenesulfonyl chloride) is too high in any part of the flask, bis-sulfonylation will occur rapidly[1]. Solution: Ensure vigorous mechanical stirring, maintain the temperature strictly at 0 °C to slow the reaction kinetics, and use a massive molar excess (e.g., 6 equivalents) of piperazine[2]. The excess piperazine acts as a statistical buffer and an HCl scavenger[3].

Q: How do I efficiently remove the massive excess of unreacted piperazine during workup in Route A? A: Causality: Piperazine is highly water-soluble due to its two amine groups, whereas the mono-sulfonylated product is significantly more lipophilic. Solution: Dilute the crude reaction mixture with additional dichloromethane (DCM) and wash extensively with saturated aqueous NaHCO₃. The unreacted piperazine will partition cleanly into the aqueous layer, leaving the mono-sulfonamide in the organic phase[2].

Q: During the Boc-deprotection step (Route B), my product yield drops significantly during isolation. Where is my product going? A: Causality: Deprotection with Trifluoroacetic Acid (TFA) yields the TFA salt of the piperazine derivative. This protonated salt is highly water-soluble. If you perform an aqueous extraction without proper neutralization, the product remains trapped in the aqueous phase. Solution: After removing the TFA under reduced pressure, you must neutralize the crude residue with 1N NaOH until the pH is > 10. This ensures the secondary amine is fully deprotonated (free base form) before extracting with DCM[4].

Process Optimization FAQs

Q: Can I use triethylamine (TEA) or pyridine as a base in the direct sulfonylation route (Route A)? A: It is highly discouraged. When using a large excess of piperazine, the piperazine itself acts as an excellent HCl scavenger[3]. Adding an auxiliary base like TEA complicates the purification process and does not improve the mono-to-bis substitution ratio.

Q: What is the ideal solvent for these reactions? A: Anhydrous Dichloromethane (DCM) is the industry standard. It provides an excellent solubility profile for both the sulfonyl chloride and the resulting mono-sulfonamide, while allowing for immediate and seamless aqueous workup[2].

Q: How can I self-validate the success of the reaction before workup? A: Use Thin Layer Chromatography (TLC) with a highly polar eluent (e.g., DCM/MeOH 9:1 with 1% aqueous NH₄OH). The target mono-sulfonamide will have a significantly lower Retention Factor ( Rf​ ) than the bis-sulfonylated byproduct because the free secondary amine interacts strongly with the silica gel.

Validated Experimental Protocols

Protocol A: Direct Statistical Sulfonylation (High Throughput)

This method is preferred for rapid synthesis when piperazine is cheap and readily available.

  • Preparation: Dissolve piperazine (60 mmol, 6.0 eq) in anhydrous CH₂Cl₂ (10 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice-water bath[2].

  • Electrophile Addition: Dissolve 2-bromobenzenesulfonyl chloride (10 mmol, 1.0 eq) in a minimal amount of CH₂Cl₂. Add this solution dropwise to the piperazine solution over 30 minutes. Self-Validation: Vigorous stirring is critical here to prevent localized high concentrations of the electrophile[3].

  • Reaction: Stir the mixture at 0–10 °C for an additional 30 minutes[2]. Monitor by TLC to ensure complete consumption of the sulfonyl chloride.

  • Workup: Dilute the reaction mixture with additional CH₂Cl₂ (20 mL). Transfer to a separatory funnel and wash the organic layer with saturated aqueous NaHCO₃ (50 mL) to extract the excess piperazine[2].

  • Isolation: Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude product[2].

Protocol B: Selective Mono-Boc Protection Route (High Purity)

This multi-step approach is favored for its absolute selectivity and the production of a highly pure product[4].

  • Mono-Boc Protection: React piperazine (1.0 eq) with di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in a mixed solvent system (e.g., DCM/MeOH) to yield mono-Boc-piperazine[4]. Purify via crystallization.

  • Sulfonylation: Dissolve mono-Boc-piperazine (10 mmol, 1.0 eq) and triethylamine (12 mmol, 1.2 eq) in DCM at 0 °C. Add 2-bromobenzenesulfonyl chloride (10 mmol, 1.0 eq) dropwise. Stir for 4 hours at room temperature.

  • Deprotection: Isolate the Boc-protected intermediate, dissolve it in DCM (30 mL), and cool to 0 °C. Add Trifluoroacetic Acid (TFA, 10 mL) and stir at room temperature until the starting material is entirely consumed[4].

  • Neutralization & Isolation: Remove the solvent under reduced pressure. Critical Step: Neutralize the residue with 150 mL of 1N NaOH solution (verify pH > 10). Extract the aqueous layer twice with DCM. Dry the combined organic layers over anhydrous MgSO₄ and evaporate the solvent to obtain the pure target compound[4].

Performance Metrics: Route Comparison

ParameterRoute A: Direct SulfonylationRoute B: Boc-Protection Strategy
Piperazine Equivalents 6.0 eq[2]1.0 eq
Overall Yield (Target) 65% - 75%80% - 85% (Over 3 steps)
Crude Purity Moderate (Requires careful wash)High (Highly selective)[4]
Total Reaction Time ~2 Hours~18 - 24 Hours
Main Byproduct N,N'-bis(2-bromophenylsulfonyl)piperazineDeprotection salts (TFA salts)
Cost Efficiency High (Atom economy is low, but reagents are cheap)Moderate (Requires Boc₂O and TFA)

Sources

Optimization

purification techniques for crude 1-[(2-Bromophenyl)sulfonyl]piperazine

Welcome to the Technical Support Center for Arylsulfonylpiperazine Synthesis & Purification . As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Arylsulfonylpiperazine Synthesis & Purification .

As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the isolation of 1-[(2-Bromophenyl)sulfonyl]piperazine . This compound is a critical building block in medicinal chemistry, frequently utilized in the synthesis of novel benzamide-piperazine-sulfonamide hybrids and other targeted therapeutics[1][2].

However, the synthesis of mono-arylsulfonyl piperazines is notoriously prone to statistical mixtures. Because piperazine is a symmetrical diamine, reacting it with 2-bromobenzenesulfonyl chloride inevitably yields a mixture of the desired mono-sulfonated product, the over-reacted bis-sulfonated by-product, and unreacted starting material[3].

This guide provides field-proven, self-validating protocols to isolate your target compound with high purity, bypassing the need for tedious column chromatography.

Part 1: Mechanistic Foundation & Causality

To purify 1-[(2-Bromophenyl)sulfonyl]piperazine effectively, we must exploit the physicochemical differences between the components in your crude mixture.

The Causality Behind the Extraction Logic:

  • Unreacted Piperazine: A highly polar, aliphatic diamine ( pKa​≈9.8 ). It is extremely water-soluble and can be removed via simple aqueous washing.

  • The Desired Product (Mono-sulfonated): Contains one electron-withdrawing sulfonamide group and one free secondary amine. The electron-withdrawing nature of the sulfonyl group drops the pKa​ of the remaining amine to approximately 8.0 . It is amphoteric in nature—soluble in organic solvents at neutral pH, but highly water-soluble when protonated by a strong acid[3].

  • The Bis-sulfonated By-product: 1,4-bis((2-bromophenyl)sulfonyl)piperazine has both nitrogen atoms tied up as sulfonamides. It lacks any basic centers, rendering it completely neutral and strictly soluble in organic solvents, regardless of aqueous pH[3][4].

By manipulating the pH of the aqueous phase, we can selectively shuttle the desired mono-product between the organic and aqueous layers, leaving the neutral bis-sulfonated impurity trapped in the organic waste.

Part 2: Troubleshooting & FAQs

Q1: My LC-MS shows a massive peak at m/z ~524 (Br2 isotopes). Why is my product contaminated with the bis-sulfonated by-product, and how do I remove it? A: The peak at m/z ~524 corresponds to 1,4-bis((2-bromophenyl)sulfonyl)piperazine. This occurs if the stoichiometric ratio of piperazine to sulfonyl chloride is too low during the reaction, or if the addition rate was too fast. To remove it, you must perform an Acid-Base Extraction . Because the bis-product lacks a basic amine, it will not protonate. When you extract your crude organic layer with 1M HCl, only your desired mono-product (m/z ~305/307) will form a water-soluble hydrochloride salt and move into the aqueous layer. The bis-product will remain in the organic layer, which you can then discard[3].

Q2: I have residual unreacted piperazine (m/z 87) in my final NMR. How do I clear it? A: Piperazine is highly soluble in water. If it remains in your product, your initial aqueous washes were insufficient. Dissolve your crude mixture in a large volume of Dichloromethane (DCM) or Ethyl Acetate (EtOAc) and wash vigorously with copious amounts of distilled water or brine before you begin the acid extraction step.

Q3: Upon concentration, my product is a sticky, amorphous oil instead of a crystalline solid. What went wrong? A: Free-base arylsulfonylpiperazines often resist crystallization due to trapped solvent molecules or minor lipophilic impurities. You have two options:

  • Salt Formation: Bubble HCl gas through your organic solution or add ethereal HCl to precipitate the product as a highly crystalline hydrochloride salt.

  • Solvent Trituration: Dissolve the oil in a minimal amount of hot ethanol, then slowly add heptane or hexanes until the solution becomes cloudy. Allow it to cool slowly to induce crystallization.

Part 3: Quantitative Data & Partitioning Behavior

To design a self-validating protocol, you must understand where your molecules reside at any given pH. The table below summarizes the partitioning behavior used to drive the purification workflow.

CompoundStructural ClassificationApprox. pKa​ Solubility (pH 7.0)Solubility (pH 1.0)Solubility (pH 12.0)
Piperazine Aliphatic Diamine9.8AqueousAqueousAqueous / Organic
1-[(2-Bromophenyl)sulfonyl]piperazine Mono-sulfonamide, Secondary Amine~8.0OrganicAqueous Organic
1,4-bis((2-bromophenyl)sulfonyl)piperazine Bis-sulfonamideN/A (Neutral)OrganicOrganicOrganic

Part 4: Experimental Protocols

Protocol A: Step-by-Step Acid-Base Extraction

This protocol is self-validating: if the product crashes out upon basification in Step 5, the extraction was successful.

  • Initial Dissolution: Dissolve 10 g of the crude reaction mixture in 150 mL of Dichloromethane (DCM).

  • Piperazine Removal: Wash the organic layer with distilled water ( 3×100 mL). Discard the aqueous layers (contains unreacted piperazine).

  • Acidic Extraction (Target Isolation): Extract the DCM layer with 1M HCl ( 3×75 mL).

    • Causality Check: The desired product is now protonated and resides in the combined aqueous acidic layers. The organic DCM layer now contains the neutral bis-sulfonated impurity. Discard the DCM layer.

  • Aqueous Wash: Wash the combined acidic aqueous layers with fresh DCM ( 1×50 mL) to remove any lingering traces of the bis-impurity. Discard this DCM wash.

  • Basification: Cool the aqueous layer in an ice bath to 0°C. Slowly add 2M NaOH dropwise while stirring until the pH reaches >10 (verify with pH paper). The aqueous layer will turn cloudy as the free-base product precipitates.

  • Final Extraction: Extract the basified aqueous layer with fresh DCM ( 3×100 mL).

  • Drying & Concentration: Combine the new DCM layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield pure 1-[(2-Bromophenyl)sulfonyl]piperazine as a solid or thick oil.

Protocol B: Recrystallization (Polishing Step)

If the product from Protocol A requires further polishing to meet strict analytical purity standards (>99% for drug development):

  • Dissolve the free-base product in the minimum required volume of boiling Ethanol (EtOH).

  • Remove from heat and slowly add Heptane dropwise until a faint, persistent turbidity is observed.

  • Add 1-2 drops of EtOH to clear the turbidity, then allow the flask to cool undisturbed to room temperature, followed by 2 hours at 4°C.

  • Filter the resulting crystals via vacuum filtration and wash with cold Heptane.

Part 5: Mandatory Visualizations

Acid-Base Extraction Logic

AcidBaseExtraction Crude Crude Mixture (Mono-product, Bis-product, Piperazine) DCM_Wash Dissolve in DCM/H2O Crude->DCM_Wash Aq_1 Aqueous Layer 1 (Piperazine, Salts) DCM_Wash->Aq_1 Discard Org_1 Organic Layer 1 (Mono-product, Bis-product) DCM_Wash->Org_1 Acid_Ext Extract with 1M HCl Org_1->Acid_Ext Org_2 Organic Layer 2 (Bis-product - Discard) Acid_Ext->Org_2 Neutral impurities Aq_2 Aqueous Layer 2 (Protonated Mono-product) Acid_Ext->Aq_2 Basic product Basify Basify to pH 10+ (NaOH) Extract with DCM Aq_2->Basify Pure_Org Organic Layer 3 (Pure Mono-product) Basify->Pure_Org Pure_Prod Concentrate to Yield 1-[(2-Bromophenyl)sulfonyl]piperazine Pure_Org->Pure_Prod

Caption: Workflow for the acid-base extraction of 1-[(2-Bromophenyl)sulfonyl]piperazine.

Troubleshooting Decision Tree

TroubleshootingTree Issue Impure Product Identified by LC-MS/NMR Check_Mass What is the primary impurity? Issue->Check_Mass Imp_Bis Bis-sulfonated (m/z ~ 524) Check_Mass->Imp_Bis Imp_Pip Piperazine (m/z ~ 87) Check_Mass->Imp_Pip Imp_Oil Product is an Oil Check_Mass->Imp_Oil Sol_Bis Perform Acid-Base Extraction (1M HCl) Imp_Bis->Sol_Bis Sol_Pip Wash organic phase with copious Water/Brine Imp_Pip->Sol_Pip Sol_Oil Form HCl salt or Recrystallize (EtOH/Heptane) Imp_Oil->Sol_Oil

Caption: Troubleshooting decision tree for isolating pure arylsulfonylpiperazine.

References

  • Synthesis of Novel Benzamide-piperazine-sulfonamide Hybrids as Potential Anticancer Agents Source: ResearchGate / Croatica Chemica Acta URL:[Link]

  • Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents Source: ResearchGate / Medicinal Chemistry Research URL:[Link]

  • Arylsulfonyl hydroxamic acid derivatives as MMP and TNF inhibitors (US5861510A)

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-Arylation of Piperazine

Welcome to the Technical Support Center for the N-arylation of piperazine. Piperazine is a privileged scaffold in medicinal chemistry, but its symmetrical, secondary diamine structure presents unique chemoselectivity cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the N-arylation of piperazine. Piperazine is a privileged scaffold in medicinal chemistry, but its symmetrical, secondary diamine structure presents unique chemoselectivity challenges during C–N cross-coupling. This guide provides drug development professionals and synthetic chemists with mechanistic insights, diagnostic workflows, and self-validating protocols to eliminate common side products such as bis-arylation and dehalogenation.

Mechanistic Troubleshooting & FAQs

Q1: Why am I observing significant N,N'-diarylation (bis-arylation) instead of the desired mono-N-aryl piperazine? Causality: Piperazine is a symmetrical diamine. The initial mono-arylation produces an N-arylpiperazine, which still possesses a reactive secondary amine. In transition-metal catalyzed Buchwald-Hartwig aminations, the steric and electronic differentiation between the starting piperazine and the mono-arylated product is often insufficient to prevent the second nitrogen from coordinating to the palladium center, leading to double coupling[1]. Solution: To statistically favor mono-arylation, use a large excess of piperazine (e.g., 3–5 equivalents)[2]. Alternatively, employ bulky, electron-rich ligands like RuPhos or BINAP. These ligands create a sterically demanding environment around the catalytic pocket, drastically hindering the approach of the bulky mono-arylated piperazine while still allowing the smaller, unsubstituted piperazine to react.

Q2: My LC-MS shows a major peak corresponding to the dehalogenated aryl starting material (Ar-H). What causes this? Causality: Hydrodehalogenation is a competing reduction pathway. In Pd-catalyzed aminations, this occurs when the Pd(II)-aryl intermediate undergoes β-hydride elimination—often sourced from the amine substrate, the solvent, or an alkoxide base like NaOtBu—followed by reductive elimination. This yields the reduced arene instead of the C–N coupled product[2]. Solution: Switch to a weaker or non-β-hydride donating base (e.g., Cs₂CO₃ or K₃PO₄ instead of NaOtBu). Lowering the reaction temperature or switching to a highly active ligand (e.g., BrettPhos) accelerates the reductive elimination of the C–N bond, allowing the desired coupling to outcompete the β-hydride elimination pathway.

Q3: How do I prevent biaryl homocoupling (Ar-Ar) during scale-up? Causality: Homocoupling of the aryl halide is typically induced by the presence of trace oxygen, which oxidizes the Pd(0) species and promotes a catalytic cycle that couples two aryl groups. It can also occur if the primary amine coordination is slow, allowing the aryl product to re-coordinate and form biaryls[3]. Solution: Ensure strictly anaerobic conditions by thoroughly degassing solvents (sparging with Argon for >15 minutes) and using Schlenk techniques.

Q4: In Nucleophilic Aromatic Substitution (SNAr) with piperazine, why am I seeing polymeric mixtures? Causality: Because piperazine has two highly nucleophilic nitrogens, it can act as a cross-linker between two activated aryl halide molecules, forming oligomers or dimers. Solution: Add the electrophile (aryl halide) dropwise to a heavily diluted, large excess of piperazine at 0 °C. This maintains a high local concentration of piperazine, ensuring kinetic control and preventing the mono-arylated product from finding a second aryl halide molecule.

Diagnostic Workflow for Side Product Identification

Use the following logical pathway to diagnose and resolve low-yielding reactions based on your crude LC-MS/GC-MS data.

TroubleshootingWorkflow Start LC-MS/GC-MS Analysis of Crude Reaction Identify Identify Major Side Product Start->Identify BisAryl Bis-arylation (N,N'-diarylation) Identify->BisAryl Mass = M_mono + Ar - H Dehal Dehalogenation (Ar-H formation) Identify->Dehal Mass = Ar_H NoReact Unreacted Starting Material Identify->NoReact Mass = Ar_X FixBis 1. Use 3-5 eq Piperazine 2. Switch to RuPhos/BINAP 3. Use Boc-Piperazine BisAryl->FixBis FixDehal 1. Swap NaOtBu for Cs2CO3 2. Use BrettPhos 3. Ensure Anhydrous Conditions Dehal->FixDehal FixNoReact 1. Check Base Solubility 2. Increase Catalyst Loading 3. Degas Solvent Thoroughly NoReact->FixNoReact

Diagnostic flowchart for identifying and resolving common piperazine N-arylation side products.

Quantitative Data: Ligand & Base Influence on Side Products

The choice of catalytic system dictates the chemoselectivity of the reaction. The table below summarizes benchmarked conditions and their impact on side-product formation[4].

Catalyst SystemBaseSubstrate TypePiperazine EquivalentsMono:Bis RatioDehalogenation (%)
Pd₂(dba)₃ / BINAP NaOtBuAryl Bromide1.5 eq85:15< 2%
Pd₂(dba)₃ / RuPhos NaOtBuAryl Chloride1.5 eq95:5< 1%
Ni(OAc)₂ / 2,2'-bipyridine NaH / t-AmOHAryl Chloride1.1 eq79:21< 2%
Pd(OAc)₂ / BrettPhos Cs₂CO₃Aryl Bromide4.0 eq> 99:1< 0.5%

Self-Validating Experimental Protocol: Selective Mono-N-Arylation

This protocol outlines a Buchwald-Hartwig coupling optimized to suppress N,N'-diarylation and dehalogenation. It incorporates in-process validation checks to ensure the integrity of the reaction at each phase.

Objective: Synthesize mono-N-aryl piperazine from an unactivated aryl chloride. Materials: Aryl chloride (1.0 eq), Piperazine (4.0 eq), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), NaOtBu (1.5 eq), Anhydrous Toluene.

Step 1: Reaction Preparation & Degassing

  • Action: Add Pd₂(dba)₃, RuPhos, and NaOtBu to an oven-dried Schlenk flask.

  • Causality: NaOtBu is highly hygroscopic. Moisture leads to base quenching and acts as a hydride source, promoting hydrodehalogenation of the aryl halide.

  • Validation Check: Observe the physical state of the reagents. The powder mixture must be free-flowing. Clumping indicates moisture contamination in the base, which will lead to reaction failure.

Step 2: Reagent Addition & Active Catalyst Formation

  • Action: Evacuate and backfill the flask with Argon (3x). Add anhydrous toluene, followed by the aryl chloride and piperazine. Heat to 80 °C.

  • Causality: Piperazine is added in a 4-fold excess to statistically outcompete the mono-arylated product for the active Pd-complex, drastically reducing bis-arylation.

  • Validation Check: Upon heating for 5 minutes, observe a color shift from dark purple/red (Pd₂(dba)₃) to a clear yellow/orange solution. This visually validates the formation of the active LₙPd(0) species. If the solution turns black and precipitates, the catalyst has decomposed (likely due to oxygen ingress).

Step 3: Reaction Monitoring

  • Action: Stir at 80 °C for 2–4 hours. Sample 10 µL, dilute in MeCN, and analyze via LC-MS.

  • Causality: Prolonged heating after complete conversion increases the risk of product degradation or delayed bis-arylation.

  • Validation Check: LC-MS should show >95% conversion of the aryl halide. The ratio of mono-aryl (M+H) to bis-aryl (M+Ar-H) should be >20:1.

Step 4: Workup and Chemoselective Extraction

  • Action: Quench with water. Extract with EtOAc. Wash the organic layer with a mildly acidic aqueous buffer (pH 5.5).

  • Causality: The mono-arylated piperazine is more basic than the bis-arylated byproduct. A pH 5.5 wash selectively protonates the mono-arylated product, pulling it into the aqueous layer while leaving the bis-arylated impurity and unreacted aryl halide in the organic layer.

  • Validation Check: Basify the aqueous layer to pH 10 with NaOH and extract with CH₂Cl₂. TLC of this final organic layer should show a single spot (ninhydrin positive), confirming the complete removal of non-basic impurities.

References

  • Optimizing reaction conditions for N-arylation of piperazine BenchChem URL
  • Nickel-mediated amination chemistry.
  • National Institutes of Health (NIH)
  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile ACS Publications / Organic Process Research & Development URL

Sources

Optimization

optimizing temperature and time for sulfonyl chloride reactions

Welcome to the Technical Support Center for Sulfonyl Chloride Reaction Optimization . As a Senior Application Scientist, I frequently consult with researchers facing poor yields, intractable mixtures, or degraded reagent...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sulfonyl Chloride Reaction Optimization . As a Senior Application Scientist, I frequently consult with researchers facing poor yields, intractable mixtures, or degraded reagents during sulfonamide synthesis.

Sulfonylation is not just a matter of mixing reagents; it is a delicate thermodynamic and kinetic balancing act. Below, you will find a causality-driven guide, an optimization matrix, troubleshooting FAQs, and a self-validating protocol designed to ensure reproducible success in your workflows.

Mechanistic Causality: The Kinetics of Sulfonylation

Sulfonyl chlorides ( R−SO2​Cl ) are highly reactive electrophiles. The formation of a sulfonamide proceeds via an SN​2 -like mechanism involving a trigonal bipyramidal transition state. Because this bond-forming event is highly exothermic, temperature control is not merely a procedural suggestion—it is the primary thermodynamic lever used to dictate reaction selectivity.

When the reaction temperature exceeds 30 °C, the kinetic energy of the system surpasses the activation barriers for competing side reactions[1]. Specifically, trace water in the solvent can act as a competing nucleophile, leading to the rapid hydrolysis of the sulfonyl chloride into an unreactive sulfonic acid. Furthermore, elevated temperatures increase the nucleophilicity of the newly formed sulfonamide product, leading to bis-sulfonylation (over-reaction)[2]. By strictly maintaining the initial reaction temperature at 0 °C, we kinetically trap the system in the lowest-energy pathway: the desired primary amine nucleophilic attack[3].

KineticPathways RSO2Cl Sulfonyl Chloride (Electrophile) TS Trigonal Bipyramidal Transition State RSO2Cl->TS Base / Solvent Amine Amine (Target Nucleophile) Amine->TS Fast at 0 °C Water Trace Water (Competing Nucleophile) Water->TS Slower at 0 °C Accelerates at RT Sulfonamide Sulfonamide (Desired Product) TS->Sulfonamide -HCl SulfonicAcid Sulfonic Acid (Hydrolysis Byproduct) TS->SulfonicAcid -HCl BisSulf Bis-sulfonamide (Over-reaction) Sulfonamide->BisSulf Excess RSO2Cl High Temp / Strong Base

Kinetic pathways of sulfonyl chlorides highlighting desired vs. competing side reactions.

Quantitative Optimization Matrix

To predictably scale and optimize sulfonamide synthesis, refer to the following parameter comparison table.

Reaction ParameterSub-Optimal ConditionOptimized ConditionMechanistic Consequence of Optimization
Addition Temperature Room Temperature (20–25 °C)0 °C (Ice Bath)Suppresses thermal decomposition and minimizes the formation of bis-sulfonylated impurities[2].
Addition Time Bolus (All at once)Dropwise over 30–60 minPrevents localized exothermic spikes that accelerate sulfonyl chloride hydrolysis[3].
Base Selection Strong inorganic ( K2​CO3​ )Mild organic ( Et3​N , Pyridine)Weaker bases prevent the deprotonation of the product sulfonamide, halting bis-sulfonylation[2].
Catalyst (Steric) None10 mol% DMAPForms a highly reactive N-sulfonylpyridinium intermediate to overcome steric hindrance without heating[2].
Residence Time (Flow) > 5 hours (Batch)10–25 minutes (Flow)Continuous flow allows for rapid heat dissipation, achieving >86% conversion in minutes[4].

Troubleshooting FAQs

Q1: My reaction yields a significant amount of bis-sulfonylated byproduct. How do I stop this? A: Bis-sulfonylation occurs when the product sulfonamide is deprotonated and acts as a nucleophile against a second equivalent of sulfonyl chloride. This is exacerbated by strong bases (like K2​CO3​ or Na2​CO3​ ) and high temperatures[2]. Actionable Fix: Switch your base to a milder organic amine like triethylamine ( Et3​N ) or pyridine. Ensure the sulfonyl chloride is added strictly at 0 °C, and limit its stoichiometry to 1.0–1.05 equivalents[5].

Q2: I am working with a sterically hindered secondary amine, and the reaction stalls at room temperature. Should I heat it to reflux? A: No. Heating aliphatic sulfonyl chlorides above 30 °C frequently leads to thermal decomposition and dark discoloration of the reaction mixture[1]. Actionable Fix: Instead of applying brute-force heat, alter the catalytic pathway. Add 10 mol% of 4-dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, forming an activated N-sulfonylpyridinium salt that readily reacts with hindered amines at room temperature[2].

Q3: I am scaling up my reaction, and the exotherm is impossible to control during addition. What are my options? A: In large batch reactors, the surface-area-to-volume ratio decreases, making heat dissipation inefficient. Prolonged addition times at scale expose the sulfonyl chloride to degradation[4]. Actionable Fix: Transition the addition step to a continuous flow reactor. Flow chemistry provides superior heat transfer, allowing you to run the reaction at higher temperatures (e.g., 80 °C) with residence times as short as 10 minutes, bypassing the degradation seen in 5-hour batch processes[4].

Self-Validating Experimental Protocol: Standard Monosulfonylation

This protocol is designed as a closed-loop system. Each step includes a validation check to ensure causality and prevent downstream failures.

Step 1: Reagent Preparation & Dehydration

  • Action: Dissolve the primary or secondary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M[3].

  • Validation: Use Karl Fischer titration to confirm solvent water content is <50 ppm. Causality: Eliminates the competing hydrolysis pathway.

Step 2: Thermal Equilibration

  • Action: Submerge the reaction flask in an ice-water bath. Insert an internal temperature probe.

  • Validation: Do not proceed until the internal probe reads ≤ 2 °C.

Step 3: Electrophile Addition

  • Action: Dissolve the sulfonyl chloride (1.05 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise via an addition funnel over 30–60 minutes[3].

  • Validation: Monitor the internal probe. Adjust the drop rate so the temperature never exceeds 5 °C. Causality: Prevents exothermic runaway and bis-sulfonylation.

Step 4: Reaction Maturation

  • Action: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature (20–25 °C) for 2–4 hours[3].

  • Validation: Perform LC-MS or TLC analysis. The reaction is mature when <2% of the starting amine remains.

Step 5: Kinetic Quenching & Workup

  • Action: Cool the mixture back to 0 °C and quench with a saturated aqueous solution of ammonium chloride ( NH4​Cl )[5]. Extract with DCM, wash with brine, and dry over Na2​SO4​ .

  • Validation: Check the pH of the aqueous layer (pH ~5-6). Causality: A mildly acidic quench protonates the excess triethylamine, moving it to the aqueous phase and halting any further nucleophilic activity.

ProtocolWorkflow Step1 1. Dissolve Amine + Base in Anhydrous Solvent Step2 2. Cool System to 0 °C (Internal Probe) Step1->Step2 Step3 3. Dropwise Addition of Sulfonyl Chloride Step2->Step3 Temp ≤ 2 °C Step4 4. Stir 30-60 min at 0 °C then warm to RT Step3->Step4 Controls Exotherm Step5 5. TLC / LC-MS Conversion Check Step4->Step5 Step5->Step4 If Incomplete Step6 6. Cold Aqueous Quench (e.g., NH4Cl) Step5->Step6 If >98% Conversion

Self-validating workflow for temperature-controlled sulfonamide synthesis.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Solubility of 1-[(2-Bromophenyl)sulfonyl]piperazine

Welcome to the technical support center for 1-[(2-Bromophenyl)sulfonyl]piperazine. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-[(2-Bromophenyl)sulfonyl]piperazine. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this compound during their experiments. As a molecule with significant lipophilicity contributed by the bromophenyl group and a rigid sulfonyl moiety, poor aqueous solubility is a common yet surmountable hurdle. This document provides a structured, in-depth approach to understanding and overcoming these issues, grounded in established physicochemical principles.

Section 1: Understanding the Molecule - Core Physicochemical Properties

The solubility behavior of 1-[(2-Bromophenyl)sulfonyl]piperazine is dictated by its chemical structure. The presence of a basic piperazine ring offers a handle for pH-dependent solubility modification, while the aryl sulfonyl group contributes to its low intrinsic aqueous solubility. Specific experimental data for this exact molecule is not widely published, necessitating an approach based on its structural components and data from related compounds[1].

PropertyValue / PredictionRationale & Implications for Solubility
Molecular Formula C₁₀H₁₃BrN₂O₂SThe formula indicates a significant number of non-polar carbon-hydrogen bonds relative to heteroatoms.
Molecular Weight 321.2 g/mol A higher molecular weight often correlates with lower aqueous solubility.
Structure Aromatic (Bromophenyl), Heterocyclic (Piperazine), SulfonylThe bromophenyl group is highly lipophilic. The piperazine ring contains two basic nitrogen atoms, making the molecule's charge state—and thus solubility—highly dependent on pH[2][3][4].
Form Available as a free base and as a hydrochloride salt (CAS 864759-56-8)[5][6].The hydrochloride salt form is expected to have significantly higher aqueous solubility than the free base due to its ionic nature[7].
Section 2: Frequently Asked Questions (FAQs) - Initial Troubleshooting

This section addresses the most common solubility issues in a direct question-and-answer format.

Q1: My 1-[(2-Bromophenyl)sulfonyl]piperazine won't dissolve in aqueous buffers for my biological assay. What is the first and most effective step?

A1: The most effective initial step is to adjust the pH of your aqueous buffer . The piperazine moiety is basic. By lowering the pH of the medium to an acidic value (e.g., pH 4-6), you can protonate one or both of the nitrogen atoms in the piperazine ring. This forms a cationic salt in situ, which is significantly more polar and, therefore, more soluble in water[2][7][8]. Most drug molecules are weak acids or bases, and their solubility can be manipulated by pH modification[2][9][10].

  • Causality: The transition from a neutral, non-polar molecule to a charged, polar ion dramatically increases its favorable interactions with water molecules, overcoming the compound's high crystal lattice energy.

  • Actionable Advice: Prepare your buffer at the desired final concentration. Then, titrate with a dilute acid (e.g., 0.1 N HCl) while monitoring the pH and observing for dissolution. Ensure the final pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

Q2: I need to prepare a concentrated stock solution. What is the best organic solvent to start with?

A2: For preparing a high-concentration stock solution, begin with a powerful, polar aprotic solvent.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) is an excellent choice and is expected to provide high solubility[11]. N,N-dimethylformamide (DMF) is also a suitable alternative[12].

  • Secondary Options: Other organic solvents like ethanol, methanol, or acetonitrile can also be effective, though they may not achieve the same high concentrations as DMSO[11][12].

  • Critical Consideration for Assays: When using a DMSO stock for biological experiments, it is crucial to ensure the final concentration of DMSO in the aqueous assay medium is low, typically less than 0.5% , to avoid solvent-induced artifacts or cytotoxicity[7].

Q3: My compound precipitates or "crashes out" when I dilute my concentrated DMSO stock into my aqueous buffer. How can I prevent this?

A3: This is a common problem when a compound is highly soluble in an organic solvent but poorly soluble in the final aqueous medium. The rapid change in solvent polarity causes the compound to fall out of solution.

Here are several strategies to mitigate this:

  • Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO. This will require adding a larger volume to your buffer, but the final concentration of DMSO will still need to be managed.

  • Use a Co-solvent System: The use of water-miscible organic solvents, known as co-solvents, is a standard and effective method to increase the solubility of nonpolar drugs[13]. Add a small percentage of a co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) to your final aqueous buffer before adding the compound stock[2][14][15]. This increases the overall solvating power of the buffer.

  • Employ Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic compounds, increasing their apparent solubility[2][13]. A small amount of a non-ionic surfactant like Tween® 80 or Triton™ X-100 in the final buffer can help keep the compound in solution.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water and enhancing solubility[7][12][16].

Q4: For long-term development and formulation, are there better options than relying on pH adjustment or co-solvents?

A4: Yes. For more robust and permanent improvements in aqueous solubility, salt formation is the most widely used and effective strategy for basic compounds like this piperazine derivative[7][17][18].

  • Mechanism: Reacting the free base form of your compound with an acid creates a stable, solid salt form. This salt will have its own distinct and typically much higher aqueous solubility and faster dissolution rate compared to the parent free base.

  • Practical Application: A hydrochloride salt of 1-[(2-Bromophenyl)sulfonyl]piperazine is commercially available (CAS 864759-56-8), indicating this is a known and viable strategy for this molecule[5][6]. If you are working with the free base, consider purchasing or synthesizing the HCl salt for your experiments. A salt screening study can identify other counterions (e.g., mesylate, sulfate) that might offer even better physicochemical properties[7].

Section 3: In-Depth Troubleshooting & Experimental Protocols

For persistent issues, a systematic approach is required. The following protocols provide validated workflows for characterizing and overcoming poor solubility.

Systematic Troubleshooting Workflow

This flowchart outlines a logical progression for addressing solubility challenges, starting with the simplest and most common techniques.

Troubleshooting Workflow for Poor Solubility start Start: Compound is Insoluble in Aqueous Medium check_form Is the compound the free base or a salt? start->check_form use_salt Use the salt form (e.g., HCl). Is it soluble? check_form->use_salt Free Base adjust_ph Adjust pH of medium to 4-6. Is it soluble? check_form->adjust_ph Salt use_salt->adjust_ph No success Success: Proceed with Experiment use_salt->success Yes perform_salt_screen Perform Salt Screening (Protocol 3) use_salt->perform_salt_screen For long-term development cosolvent Prepare stock in DMSO. Add to buffer containing a co-solvent (e.g., 1-5% Ethanol, PEG 400). Is it soluble? adjust_ph->cosolvent No adjust_ph->success Yes advanced Consider Advanced Methods: - Surfactants (Tween® 80) - Cyclodextrins - Nanosuspension cosolvent->advanced No cosolvent->success Yes advanced->success If successful

Caption: A step-by-step decision tree for troubleshooting solubility.

Protocol 1: Determining Equilibrium Solubility (Shake-Flask Method)

This is the gold-standard method for quantifying the solubility of a compound in a given solvent system[7][19].

Objective: To determine the maximum concentration (mg/mL or µM) of 1-[(2-Bromophenyl)sulfonyl]piperazine that can be dissolved in a specific solvent or buffer at equilibrium.

Materials:

  • 1-[(2-Bromophenyl)sulfonyl]piperazine (solid)

  • Selected solvent (e.g., water, PBS pH 7.4, citrate buffer pH 5.0)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Validated analytical method (e.g., HPLC-UV, LC-MS) for quantification

Procedure:

  • Addition of Excess Solid: Add an excess amount of the solid compound to a vial (enough so that undissolved solid is clearly visible at the end).

  • Solvent Addition: Add a precise volume of the desired solvent to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature. Shake for 24-48 hours to ensure equilibrium is reached[7].

  • Separation of Solid: Allow the vials to stand to let the excess solid settle. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining undissolved solid.

  • Sample Collection: Carefully withdraw a sample of the clear supernatant. Immediately filter it through a syringe filter to remove any fine particulates.

  • Quantification: Dilute the filtered sample into a suitable mobile phase and quantify the concentration of the dissolved compound using a pre-validated HPLC or LC-MS method against a standard curve.

Principle of pH-Dependent Solubility

The diagram below illustrates why adjusting pH is a powerful tool for compounds containing a piperazine ring.

cluster_high_ph High pH (e.g., > 8) cluster_low_ph Low pH (e.g., < 6) node_high 1-[(2-Bromophenyl)sulfonyl]piperazine (Free Base, Neutral) - Lipophilic - Low Water Solubility node_low 1-[(2-Bromophenyl)sulfonyl]piperazinium (Protonated Salt, Cationic) - Hydrophilic - High Water Solubility node_high->node_low + H⁺ (Acid Addition) node_low->node_high - H⁺ (Base Addition)

Caption: Effect of pH on the ionization and solubility of the compound.

Section 4: Safety & Handling
  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves[20][21].

  • Ventilation: Handle the solid powder and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors[22].

  • Incompatible Materials: Avoid strong oxidizing agents and strong acids, except when used intentionally in dilute form for salt formation or pH adjustment[20].

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from light[20][23].

By applying these principles and protocols systematically, researchers can effectively overcome the solubility challenges associated with 1-[(2-Bromophenyl)sulfonyl]piperazine, ensuring reliable and reproducible experimental outcomes.

References
  • Wikipedia. (n.d.). Cosolvent. Retrieved from Wikipedia. [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from ResearchGate. [Link]

  • SciSpace. (2020, April 15). Bioavailability Enhancement Techniques for Poorly Soluble Drugs. Retrieved from SciSpace. [Link]

  • Biosynce. (2025, May 15). How does piperazine affect the crystallization process?. Retrieved from Biosynce. [Link]

  • PMC. (n.d.). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Retrieved from PMC. [Link]

  • PubChem. (n.d.). 1-(2-Bromophenyl)piperazine. Retrieved from PubChem. [Link]

  • PubChem. (n.d.). 1-(2-Bromophenyl)sulfonyl-4-(piperazin-1-ylmethyl)indole. Retrieved from PubChem. [Link]

  • ResearchGate. (n.d.). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Retrieved from ResearchGate. [Link]

  • SINTEF. (n.d.). Solid liquid solubility of piperazine. Retrieved from SINTEF. [Link]

  • Ascendia Pharmaceutical Solutions. (1970, January 1). 4 Factors Affecting Solubility of Drugs. Retrieved from Ascendia Pharma. [Link]

  • ResearchGate. (n.d.). Solubility data and pKa values of a few drugs that demonstrate pH-dependent solubility. Retrieved from ResearchGate. [Link]

  • ACS Publications. (2012, February 24). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Retrieved from ACS Publications. [Link]

  • Howei. (n.d.). CAS 864759-56-8 | 1-((2-Bromophenyl)sulfonyl)piperazine hydrochloride,≥95%. Retrieved from Howei. [Link]

  • PubMed. (2004, August 15). Accuracy of calculated pH-dependent aqueous drug solubility. Retrieved from PubMed. [Link]

  • ResearchGate. (2026, February 25). (PDF) Study of pH-dependent drugs solubility in water. Retrieved from ResearchGate. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from Ascendia Pharma. [Link]

  • PubMed. (2017, March 9). Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT 6 ) Receptor Antagonist for Potential Treatment of Alzheimer's Disease. Retrieved from PubMed. [Link]

  • ChEMBL. (n.d.). Document: Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUV.... Retrieved from EMBL-EBI. [Link]

  • PubMed. (2022, May 14). An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs. Retrieved from PubMed. [Link]

  • RSC Publishing. (n.d.). Sulfasalazine in ionic liquid form with improved solubility and exposure. Retrieved from RSC Publishing. [Link]

  • Scite. (n.d.). Study of pH-dependent drugs solubility in water. Retrieved from Scite. [Link]

  • PMC. (n.d.). Solubility of Sulfamerazine in Acetonitrile + Ethanol Cosolvent Mixtures: Thermodynamics and Modeling. Retrieved from PMC. [Link]

  • Google Patents. (n.d.). WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.

Sources

Optimization

preventing di-substitution byproducts in piperazine reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to control the selectivity of piperazine functionalization.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to control the selectivity of piperazine functionalization. Piperazine is a highly symmetrical cyclic diamine. When one nitrogen undergoes alkylation or acylation, the electronic and steric environment of the molecule changes, but the mono-substituted intermediate often retains significant nucleophilicity. Because the reaction rate of the second substitution ( k2​ ) can be highly competitive with the first ( k1​ ), researchers frequently end up with a statistical mixture of unreacted starting material, the desired mono-substituted product, and the problematic 1,4-disubstituted byproduct[1].

To prevent di-substitution, we must artificially manipulate the nucleophilicity of one nitrogen or utilize strict stoichiometric and physical controls. Below is our comprehensive troubleshooting guide and protocol repository.

Core Strategies for Selectivity (The "Why" and "How")

Strategy 1: In Situ Mono-Protonation (The Monohydrochloride Method)
  • Causality: By mixing one equivalent of anhydrous piperazine with one equivalent of piperazine dihydrochloride in a polar solvent, piperazine monohydrochloride is formed in situ[2]. The protonation of one nitrogen atom ties up its lone pair, drastically reducing its nucleophilicity. This electronically masks one side of the molecule, directing the electrophile almost exclusively to the remaining free amine[3].

  • Self-Validating System: The reaction's success can be visually confirmed during workup. Upon cooling, unreacted piperazine dihydrochloride precipitates out of the solution because it is the least soluble component, confirming that the equilibrium was successfully manipulated and allowing for easy removal[4].

Strategy 2: The Protecting Group Approach (Mono-Boc Protection)
  • Causality: Using a bulky protecting group like di-tert-butyl dicarbonate (Boc₂O) sterically and electronically deactivates one nitrogen[5]. To prevent di-Boc formation, a pseudo-dilution technique is employed: Boc₂O is added dropwise to a large excess of piperazine. This ensures the local concentration of the electrophile remains extremely low, preventing the mono-Boc product from encountering a second Boc₂O molecule.

  • Self-Validating System: TLC monitoring (using a ninhydrin stain) serves as an internal checkpoint. The disappearance of the Boc₂O spot and the appearance of a single new UV-inactive, ninhydrin-active spot validates the mono-protection before you commit to the subsequent alkylation step[5].

Workflow Visualization

PiperazineWorkflow cluster_protonation Strategy 1: Mono-Protonation cluster_boc Strategy 2: Protecting Group Start Piperazine (Symmetrical Diamine) P1 Add 1 eq Piperazine Dihydrochloride (Methanol/Water) Start->P1 B1 Add 1 eq Boc2O slowly to excess Piperazine (DCM) Start->B1 P2 Piperazine Monohydrochloride (One amine deactivated) P1->P2 P3 Add Electrophile (1 eq) Control Temp P2->P3 Product Mono-Substituted Piperazine (High Selectivity) P3->Product DiSub 1,4-Disubstituted Byproduct P3->DiSub B2 Mono-Boc Piperazine (Requires Purification) B1->B2 B3 Add Electrophile (1 eq) then Deprotect (TFA) B2->B3 B3->Product B3->DiSub

Workflow comparison of mono-protonation and protecting group strategies for piperazine reactions.

Quantitative Strategy Comparison

StrategyTypical YieldAtom EconomyScalabilityPrimary Byproduct Risk
Excess Piperazine (Statistical) 60-86%[1]PoorLow (Requires heavy recovery)Di-substituted piperazine
In Situ Mono-Protonation 75-80%[3]HighExcellent (Flow/Batch)Unreacted starting material
Mono-Boc Protection 85-91%[5]ModerateGoodDi-Boc piperazine

Experimental Protocols

Protocol A: Selective Monoalkylation via In Situ Mono-Protonation
  • Salt Formation: In a reaction flask, combine anhydrous piperazine (1.0 eq) and piperazine dihydrochloride (1.0 eq) in methanol (or water, depending on electrophile solubility)[2].

  • Activation: Heat the mixture gently until a clear solution forms. This visual cue confirms the in situ generation of piperazine monohydrochloride[4].

  • Alkylation: Cool the solution to 0–5 °C. Slowly add the alkylating agent (e.g., primary alkyl iodide or piperonyl chloride, 1.0 eq) dropwise to maintain thermal control and prevent localized excess of the electrophile[6].

  • Validation & Workup: Allow the reaction to warm to room temperature. Upon completion (monitored via LC-MS), cool the mixture to precipitate unreacted piperazine dihydrochloride. Filter the solid[4]. Concentrate the filtrate, basify with 10% NaOH to pH 10, and extract with chloroform to isolate the pure monoalkylated free base[6].

Protocol B: Mono-Boc Protection of Piperazine
  • Preparation: Dissolve anhydrous piperazine (2.0 to 4.0 eq, to statistically favor mono-reaction) in a suitable anhydrous solvent like dichloromethane (DCM)[5].

  • Controlled Addition: Prepare a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM. Using an addition funnel or syringe pump, add the Boc₂O solution dropwise over 2–3 hours at room temperature[5].

  • Reaction & Validation: Stir the reaction mixture for 20-24 hours. Validate completion by TLC (ninhydrin stain) to ensure total consumption of Boc₂O[5].

  • Purification: Evaporate the solvent. Extract the residue with water and ethyl acetate. The highly water-soluble unreacted piperazine remains in the aqueous layer, while the mono-Boc piperazine partitions into the organic layer. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate[5].

Troubleshooting FAQs

Q: Why am I seeing quaternary ammonium salts in my alkylation reaction? A: Over-alkylation occurs when the electrophile is highly reactive (e.g., methyl iodide) or when the reaction temperature is too high. The mono-alkylated product is often more nucleophilic than the starting material and can react twice on the same nitrogen, forming a water-soluble quaternary salt[2]. Solution: Lower the reaction temperature (5-10 °C) and strictly use the mono-protonation strategy to deactivate the second nitrogen[4].

Q: How can I efficiently separate mono-Boc piperazine from di-Boc piperazine if my stoichiometry was off? A: Di-Boc piperazine is highly non-polar and lacks a free amine, whereas mono-Boc piperazine has a basic secondary amine. Solution: Perform a simple acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with dilute aqueous HCl. The mono-Boc product moves to the aqueous layer as a protonated salt, leaving the di-Boc byproduct trapped in the organic layer. Basify the aqueous layer with NaOH and extract with DCM to recover pure mono-Boc piperazine.

Q: Can I use continuous flow chemistry to improve selectivity? A: Absolutely. Flow chemistry provides precise control over stoichiometry, heat transfer, and mixing, which drastically reduces the local concentration gradients that lead to di-substitution. Solution: Pumping a 1:1 ratio of piperazine and your electrophile through a static mixer in a continuous flow reactor can yield near-total selectivity for the mono-alkylated product without the need for protecting groups[4].

References

  • BenchChem. "Technical Support Center: Selective Mono-acylation of Piperazine." benchchem.com. 5

  • Kitchen, L. J., & Pollard, C. B. "DERIVATIVES OF PIPERAZINE. XX. MONOALKYLATION OF PIPERAZINE WITH ALKENE OXIDES." acs.org. 1

  • BenchChem. "Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride." benchchem.com. 2

  • ResearchGate Contributors. "What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?" researchgate.net. 4

  • IIPRD. "EP Attorney Letter Head Via Facsimile and Registered Mail." iiprd.com. 3

  • Google Patents. "CN101830891A - Synthesizing method of piribedil." google.com. 6

Sources

Troubleshooting

Technical Support Center: Stability Testing of 1-[(2-Bromophenyl)sulfonyl]piperazine

Welcome to the Application Scientist Knowledge Base. This portal provides self-validating protocols, mechanistic insights, and troubleshooting guides for the forced degradation and stability testing of 1-[(2-Bromophenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. This portal provides self-validating protocols, mechanistic insights, and troubleshooting guides for the forced degradation and stability testing of 1-[(2-Bromophenyl)sulfonyl]piperazine. This compound presents a unique analytical challenge due to the intersection of three distinct reactive moieties: a hydrolytically sensitive sulfonamide bond, an oxidation-prone piperazine ring, and a photolabile aryl bromide.

Core Stability Workflow

To ensure regulatory compliance, stability testing must follow a structured stress-testing pipeline that isolates specific degradation variables.

StabilityWorkflow cluster_conditions ICH Q1A(R2) & Q1B Stress Conditions API 1-[(2-Bromophenyl)sulfonyl]piperazine API Batch Hydrolysis Hydrolysis (0.1M HCl / NaOH) API->Hydrolysis Oxidation Oxidation (3% H2O2) API->Oxidation Photolysis Photolysis (UV/Vis Light) API->Photolysis Thermal Thermal (60°C - 105°C) API->Thermal Analysis HPLC-UV/MS Analysis (Stability-Indicating Method) Hydrolysis->Analysis Oxidation->Analysis Photolysis->Analysis Thermal->Analysis Data Degradation Profile & Mass Balance Evaluation Analysis->Data

Caption: Workflow for ICH Q1A(R2) and Q1B forced degradation and stability testing.

Protocol Hub: Self-Validating Methodologies

As an application scientist, you must design experiments where the data proves its own validity. The following protocols integrate intrinsic causality and self-validation mechanisms.

Protocol A: Forced Degradation (Stress Testing) Setup

Causality & Design: Forced degradation is designed to generate 5–20% degradation. Less than 5% indicates insufficient stress, while >20% risks secondary degradation (degradants breaking down into further degradants), which obscures the primary degradation pathways outlined in the 1[1].

Step-by-Step Methodology:

  • Acid Hydrolysis: Dissolve 1 mg/mL of the API in a 50:50 mixture of Acetonitrile and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve 1 mg/mL of the API in a 50:50 mixture of Acetonitrile and 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Dissolve 1 mg/mL of the API in 3% H2​O2​ (aqueous). Incubate at room temperature for 24 hours in the dark.

  • Photolysis: Expose a 1 mg/mL solution (in water/methanol) to UV light (1.2 million lux hours and 200 watt hours/square meter) as per ICH Q1B.

  • Neutralization: Prior to injection, neutralize acid/base samples to pH 7.0 to prevent damage to the HPLC column stationary phase.

Self-Validation Check (The 5-20% Rule): Run a preliminary 6-hour timepoint. If the API peak area has decreased by >25%, dilute the stressor (e.g., use 0.05 M HCl or 1% H2​O2​ ) or lower the temperature. The system validates itself when primary degradants appear without the total loss of the parent peak.

Protocol B: Stability-Indicating HPLC-UV/MS Method

Causality & Design: Because the degradation products range from highly polar (piperazine) to moderately non-polar (2-bromobenzenesulfonic acid), a standard isocratic method will fail. A gradient elution with an acidic modifier is required to protonate the piperazine ring, ensuring it retains on a reversed-phase column rather than eluting in the void volume.

Step-by-Step Methodology:

  • Column: Polar-embedded C18 (e.g., Waters SymmetryShield), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (acts as an ion-pairing agent for piperazine).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 220 nm (for aromatic rings) and inline ESI-MS (Positive mode for piperazine/N-oxides, Negative mode for sulfonic acids).

Self-Validation Check (Mass Balance): Calculate the Mass Balance: (Sum of all peak areas in stressed sample) / (Peak area of unstressed control) * 100. The protocol is validated if the mass balance is between 98% and 102%. A lower value indicates undetected degradants (e.g., volatile products or species lacking a UV chromophore).

Quantitative Data: Expected Degradation Profile

Stress ConditionTime / TempExpected Degradation (%)Major DegradantPrimary Mechanism
0.1 M HCl 24h / 60°C10 - 15%2-Bromobenzenesulfonic acidSulfonamide Hydrolysis
0.1 M NaOH 24h / 60°C5 - 10%PiperazineSulfonamide Hydrolysis
3% H2​O2​ 24h / 25°C15 - 20%Piperazine N-oxideAmine Oxidation
UV Light ICH Q1B> 20%1-(Phenylsulfonyl)piperazinePhotolytic Debromination
Thermal 7 Days / 105°C< 2%NoneThermally Stable

Knowledge Base: Mechanisms of Degradation

Understanding the structural liabilities of 1-[(2-Bromophenyl)sulfonyl]piperazine is critical for interpreting analytical data.

DegradationPathways Parent 1-[(2-Bromophenyl)sulfonyl]piperazine (Parent Compound) Hydrolysis_Path Parent->Hydrolysis_Path Oxidation_Path Oxidative Stress (H2O2 / ROO•) Parent->Oxidation_Path Photo_Path Photolysis (UV Light, ICH Q1B) Parent->Photo_Path Deg_Hydro1 2-Bromobenzenesulfonic Acid Hydrolysis_Path->Deg_Hydro1 Deg_Hydro2 Piperazine Hydrolysis_Path->Deg_Hydro2 Deg_Ox Piperazine N-oxide (+16 Da) Oxidation_Path->Deg_Ox Deg_Photo 1-(Phenylsulfonyl)piperazine (Debromination, -79 Da) Photo_Path->Deg_Photo

Caption: Major chemical degradation pathways of 1-[(2-Bromophenyl)sulfonyl]piperazine.

Troubleshooting Desk & FAQs

Q1: Why am I seeing a mass shift of +16 Da during oxidative stress testing, and why does the peak elute earlier? A1: This indicates the formation of a piperazine N-oxide. The secondary amine in the piperazine ring is highly susceptible to oxidation by peroxides[2]. The addition of an oxygen atom (+16 Da) increases the polarity of the molecule, reducing its retention time on a reversed-phase C18 column. Causality: Hydrogen peroxide acts as an electrophile, attacking the electron-rich nitrogen lone pair on the piperazine ring.

Q2: My compound degrades rapidly under ICH Q1B UV light conditions, yielding a -79 Da fragment. What is the mechanism? A2: Aryl bromides are highly photolabile. Exposure to UV light induces homolytic cleavage of the C-Br bond (debromination), forming an aryl radical. This radical rapidly abstracts a hydrogen atom from the solvent (e.g., water or methanol), yielding 1-(phenylsulfonyl)piperazine[3]. Causality: The C-Br bond dissociation energy is low enough to be overcome by UV photon energy, making photoprotective packaging mandatory for this compound.

Q3: The compound shows extreme stability at pH 7 but degrades heavily at pH 2. Is this expected? A3: Yes. Sulfonamides are exceptionally stable at neutral pH because the sulfonamide bond is highly resistant to hydrolysis[4]. However, under strongly acidic conditions (pH < 2), the sulfonamide nitrogen becomes protonated, turning it into a viable leaving group. Subsequent nucleophilic attack by water cleaves the S-N bond, yielding 2-bromobenzenesulfonic acid and piperazine.

Q4: I am losing mass balance during acid hydrolysis. The API peak shrinks, but I only see one degradation peak. Where is the rest of the mass? A4: You are likely only detecting the 2-bromobenzenesulfonic acid fragment. The other half of the molecule, piperazine, is highly polar and lacks a strong UV chromophore. It is likely eluting in the void volume and remaining undetected by your UV detector. Causality & Fix: To retain and detect the piperazine fragment, you must use an ion-pairing reagent (e.g., 0.1% Heptafluorobutyric acid) or switch to a HILIC column, and utilize Mass Spectrometry (MS) or an Evaporative Light Scattering Detector (ELSD).

References

  • Quality Guidelines - ICH Source: International Council for Harmonisation (ICH) URL:[Link][1]

  • Thermodynamic, kinetic and mechanistic investigations of Piperazine oxidation by Diperiodatocuprate(III) complex in aqueous alkaline medium Source: Indian Academy of Sciences URL:[Link][2]

  • Artificially Produced UV Light and Challenging Photoreactions Enabled by Upconversion in Water Source: ChemRxiv URL:[Link][3]

Sources

Optimization

Technical Support Center: A Guide to Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering peak tailing issues in the HPLC analysis of piperazine and related basic compounds. Peak taili...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering peak tailing issues in the HPLC analysis of piperazine and related basic compounds. Peak tailing is a pervasive challenge in chromatography that can significantly compromise the accuracy, resolution, and reliability of your analytical results.[1][2] This guide is structured to provide not just solutions, but a deep, mechanistic understanding of the underlying causes, empowering you to troubleshoot effectively and develop robust analytical methods.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding peak tailing with piperazine compounds.

Q1: Why does my piperazine peak tail so much on a standard C18 column?

A1: The primary reason for significant peak tailing of basic compounds like piperazine on traditional silica-based C18 columns is a phenomenon known as secondary ionic interaction.[1][3] At typical mid-range pH, the piperazine molecule, being basic, is protonated and carries a positive charge. Simultaneously, residual silanol groups (Si-OH) on the surface of the silica stationary phase can become deprotonated (Si-O⁻), creating localized negative charges. The electrostatic attraction between the positively charged piperazine and these negatively charged silanol sites creates a secondary, non-hydrophobic retention mechanism.[4] This leads to a portion of the analyte molecules being more strongly retained, resulting in a delayed elution and the characteristic "tail" on the peak.[5][6]

Q2: What is the quickest first step to try and fix my peak tailing issue?

A2: The most immediate and often most effective initial step is to adjust the pH of your mobile phase.[2] Lowering the mobile phase pH to a value between 2 and 3 is a common starting point.[1][6][7] This acidic environment protonates the residual silanol groups, neutralizing their negative charge and thereby minimizing the unwanted secondary ionic interactions with your protonated piperazine analyte.[3] This can be easily achieved by adding a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), to your mobile phase.

Q3: When should I consider using a mobile phase additive like triethylamine (TEA)?

A3: Triethylamine (TEA) should be considered when adjusting the mobile phase pH alone is insufficient to achieve a symmetrical peak. TEA acts as a "competing base" or "silanol suppressor."[7] It is a small, basic molecule that preferentially interacts with the active silanol sites on the stationary phase, effectively masking them from your piperazine analyte.[3][7] This approach is particularly useful at mid-range pH values where silanol groups are most active. However, it's generally recommended to try pH optimization first, as additives like TEA can sometimes shorten column lifetime and may need to be thoroughly flushed out to prevent carryover in subsequent analyses.[3][7]

Q4: Can my issue be related to the HPLC system itself, rather than the chemistry?

A4: Absolutely. If you observe that all peaks in your chromatogram are tailing, not just the piperazine, the problem is likely systemic.[8] Potential culprits include:

  • A column void: A physical gap in the packing material at the head of the column can disrupt the flow path.[6]

  • Blocked inlet frit: Particulate matter can clog the frit at the column inlet, causing flow distortion.[6]

  • Excessive extra-column volume: Long or wide-bore tubing between the injector, column, and detector can lead to band broadening and tailing.[8]

Q5: My peak tailing gets worse as I inject more sample. What does this indicate?

A5: This is a classic symptom of mass overload.[1][9] The stationary phase has a finite number of active sites for interaction. When you inject a high concentration of your sample, these sites can become saturated. This saturation of the primary retention sites forces subsequent analyte molecules to interact with less favorable, higher-energy secondary sites (like silanols), leading to peak distortion and tailing.[5] The solution is to reduce the amount of sample loaded onto the column, either by diluting your sample or by decreasing the injection volume.[8][10]

In-Depth Troubleshooting Guide

If the FAQs have not fully resolved your issue, this section provides a systematic, in-depth approach to diagnosing and eliminating peak tailing for piperazine compounds.

Issue 1: Peak Tailing is Specific to Piperazine (or other basic analytes)

This strongly suggests a chemical interaction between your analyte and the stationary phase. The following workflow will guide you through the most effective solutions.

Workflow for Chemical Interaction-Based Tailing

G cluster_0 Start: Assess Peak Tailing cluster_1 Step 1: Mobile Phase pH Optimization cluster_2 Step 2: Introduce a Competing Base cluster_3 Step 3: Column Chemistry Evaluation cluster_4 Further Investigation start Calculate USP Tailing Factor (Tf) Tf > 1.2 indicates a problem ph_low Lower Mobile Phase pH to 2-3 (e.g., 0.1% Formic Acid) start->ph_low ph_check Is Tailing Resolved? ph_low->ph_check add_tea Add Competing Base to Mobile Phase (e.g., 0.05-0.2% TEA) ph_check->add_tea No end Problem Solved ph_check->end Yes tea_check Is Tailing Resolved? add_tea->tea_check change_col Switch to a Modern, End-Capped or Alternative Chemistry Column tea_check->change_col No tea_check->end Yes col_check Is Tailing Resolved? change_col->col_check investigate Consider Metal Contamination or Ion-Pairing Agents col_check->investigate No col_check->end Yes

Caption: A logical workflow for troubleshooting peak tailing caused by chemical interactions.

The Underlying Chemistry: Silanol Interactions

The root cause of peak tailing for basic compounds is the heterogeneity of the silica surface in reversed-phase columns. Even with extensive end-capping (a process to chemically deactivate silanols), some residual silanol groups remain. These groups can be acidic and, at pH levels above 3, can carry a negative charge, leading to strong electrostatic interactions with protonated bases like piperazine.[6]

G cluster_mid_ph Mid-Range pH (e.g., pH 5-7) cluster_low_ph Low pH (e.g., pH < 3) silica_mid Silica Surface sio_mid Si-O⁻ (Ionized Silanol) interaction Strong Ionic Interaction (Causes Tailing) sio_mid->interaction piperazine_mid Piperazine (Protonated) R₂NH₂⁺ interaction->piperazine_mid silica_low Silica Surface sioh_low Si-OH (Protonated Silanol) no_interaction Repulsion / No Interaction (Symmetrical Peak) piperazine_low Piperazine (Protonated) R₂NH₂⁺

Caption: Mechanism of silanol interaction and the effect of low pH.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

  • Baseline: Inject your piperazine standard using your current method and calculate the USP Tailing Factor (Tf). A value greater than 1.2 is generally considered tailing.[1]

  • Prepare Acidic Mobile Phase: Prepare your aqueous mobile phase (e.g., water with buffer) and add 0.1% (v/v) of formic acid or trifluoroacetic acid (TFA). Ensure the final pH is between 2.5 and 3.0.

  • Equilibrate: Flush the column with the new mobile phase for at least 15-20 column volumes to ensure it is fully equilibrated.

  • Analyze: Re-inject your standard and calculate the new Tf.

  • Assessment: Compare the peak shape to the baseline. A significant improvement (Tf approaching 1.0) indicates that silanol interactions were the primary cause.

Protocol 2: Using a Competing Base (Triethylamine)

  • Prepare Additive Mobile Phase: To your optimized or original mobile phase, add a low concentration of triethylamine (TEA), starting with 0.05% (v/v).

  • Equilibrate: As TEA is a strong silanol interactor, ensure thorough column equilibration (at least 20 column volumes).

  • Analyze: Inject your standard and evaluate the peak shape.

  • Optimize (if needed): If tailing persists, you can incrementally increase the TEA concentration (e.g., to 0.1%, then 0.2%), but use the lowest concentration that provides an acceptable peak shape to minimize potential column damage.[1]

  • Post-Analysis Flushing: After using TEA, it is critical to flush the column extensively with a mobile phase without the additive to prevent it from permanently altering the column's surface chemistry.[3]

Issue 2: Mobile Phase Adjustments Are Insufficient

If optimizing the mobile phase does not resolve the peak tailing, the column itself is the next logical area to investigate.

Column Selection and Technology

The choice of HPLC column is critical for the successful analysis of basic compounds.[2] Older columns, often referred to as "Type A" silica, have higher levels of metal impurities and more acidic silanol groups, making them prone to causing peak tailing for basic analytes.[2]

Column TypeKey FeatureBest For Piperazine Analysis Because...
High-Purity, End-Capped Silica (Type B) Low metal content and fewer, less acidic silanol groups.[2][3]Reduces the number of active sites available for secondary interactions. This is the modern standard for most applications.
Polar-Embedded Phase A polar group (e.g., amide, carbamate) is embedded in the alkyl chain.The polar group helps to shield the residual silanols from the analyte, improving peak shape for bases.
Hybrid Silica-Polymer Phase A hybrid particle of silica and organic polymer.Offers a wider usable pH range (often up to pH 12), allowing analysis of piperazine in its neutral, uncharged state at high pH, which can produce excellent peak shapes.[1]
Phenyl-Hexyl Phase Phenyl rings in the stationary phase.Can offer alternative selectivity and sometimes improved peak shape for compounds with aromatic character through pi-pi interactions.
Issue 3: Broader Systemic Problems

When all peaks in a chromatogram exhibit tailing, or if the issue appears suddenly, it's time to troubleshoot the HPLC hardware and other systemic factors.

Potential CauseDiagnostic CheckSolution
Column Void / Bed Deformation Disconnect the column, reverse it, and flush to waste at a low flow rate.[6] If the pressure is unusually low or performance improves temporarily upon reconnection, a void is likely.Replace the column. Using a guard column can help extend the life of the analytical column.[8]
Sample Overload Dilute the sample 10-fold and re-inject.[8] If the peak shape improves significantly, the original sample was too concentrated.Reduce sample concentration or injection volume.
Metal Contamination Peak tailing is observed for compounds that can chelate with metals. The problem may worsen over time.Passivate the HPLC system by flushing with a chelating agent like EDTA (Ethylenediaminetetraacetic acid).[11] Note: The column should be removed before passivating the system.[11] Metal ions can leach from stainless steel components or be present in the silica itself, creating strong active sites for interaction.[2][12]
Extra-Column Effects Inspect the tubing between the injector, column, and detector.Minimize the length and internal diameter of all connecting tubing to reduce dead volume.

This guide provides a comprehensive framework for systematically addressing peak tailing in the analysis of piperazine compounds. By understanding the underlying chemical principles and following a logical troubleshooting sequence, you can achieve symmetrical peaks, improve quantification accuracy, and develop more robust and reliable HPLC methods.

References

  • Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds: A Technical Support Guide - Benchchem.
  • Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds - Benchchem.
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.
  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II.
  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex.
  • HPLC Tech Tip: Basic Analytes in Reversed-Phase - Phenomenex.
  • Technical Support Center: HPLC Analysis of Basic Compounds and Their Derivatives - Benchchem.
  • How to Reduce Peak Tailing in HPLC? - Phenomenex.
  • Secondary-Retention Effects in Reversed-Phase Chromatography.
  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub.
  • Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them.
  • Peak Tailing in HPLC - Element Lab Solutions.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs.
  • How to Purge Metal Contamination from HPLC Systems with EDTA - MTC USA.
  • Identifying and Preventing Metal Ion Leaching in HPLC Systems - SilcoTek.
  • Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties - PubMed.

Sources

Troubleshooting

Technical Support Center: Optimization of Microwave-Assisted Synthesis of N-Arylpiperazines

Welcome to the technical support center for the microwave-assisted synthesis of N-arylpiperazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this po...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the microwave-assisted synthesis of N-arylpiperazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful synthetic technique. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reactions, troubleshooting common issues, and understanding the causality behind experimental choices. Our goal is to empower you with the knowledge to achieve high-yielding, reproducible, and scalable syntheses.

I. Foundational Principles: Why Microwave Synthesis?

Microwave-assisted organic synthesis (MAOS) has become an invaluable tool in medicinal chemistry, dramatically reducing reaction times from hours or days to mere minutes.[1][2] This is achieved through the unique mechanism of dielectric heating, where microwave irradiation directly interacts with polar molecules in the reaction mixture, causing rapid and uniform heating.[3] This inverted temperature gradient, compared to conventional oil-bath heating, often leads to higher yields, increased product purity, and access to novel chemical space.[1][2]

The synthesis of N-arylpiperazines, a common scaffold in pharmacologically active compounds[4], is particularly well-suited for microwave acceleration.[5][6] Traditional methods often require harsh conditions and long reaction times. Microwave irradiation can significantly improve the efficiency of common synthetic routes like the Buchwald-Hartwig amination.[7][8][9]

II. Troubleshooting Guide: From Frustration to Fruition

This section addresses specific experimental issues in a question-and-answer format, providing a logical framework for diagnosing and resolving common problems.

Low or No Product Yield

Q1: I've set up my Buchwald-Hartwig amination of an aryl halide with piperazine under microwave irradiation, but I'm seeing very low conversion to my desired N-arylpiperazine. What are the likely culprits?

A1: Low yield in a microwave-assisted Buchwald-Hartwig reaction for N-arylpiperazine synthesis can stem from several factors. A systematic approach to troubleshooting is crucial.

Initial Diagnostic Workflow:

start Low/No Yield catalyst Catalyst System Inactive? start->catalyst base Base Ineffective? catalyst->base If catalyst appears fine solvent Solvent Choice Suboptimal? base->solvent If base is appropriate temp Temperature Too Low? solvent->temp If solvent is suitable time Reaction Time Insufficient? temp->time If temperature is optimal reagents Reagent Quality/Stoichiometry Issue? time->reagents If time is sufficient

Caption: Troubleshooting workflow for low yield.

Detailed Troubleshooting Steps:

  • Catalyst System (Palladium Source and Ligand): The choice of catalyst and ligand is critical.[9]

    • Expert Insight: For electron-rich or sterically hindered aryl halides, more electron-rich and bulky phosphine ligands like X-Phos or diadamantyl-n-butylphosphine are often necessary to facilitate the catalytic cycle.[7] Ensure your chosen ligand is appropriate for the specific substrates you are using.

    • Actionable Advice: If you suspect catalyst deactivation, try pre-stirring the palladium source, ligand, and base at a moderate temperature (e.g., 60°C) for a few minutes before adding the aryl halide and piperazine.[9] This can help form the active catalytic species.

  • Base Selection: The base plays a crucial role in the deprotonation of the piperazine and the overall catalytic cycle.

    • Expert Insight: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOt-Bu) are commonly used and highly effective.[9] Weaker bases like potassium carbonate (K2CO3) may be sufficient for more activated aryl halides but can lead to incomplete reactions with less reactive partners.[6]

    • Actionable Advice: Ensure the base is fresh and has been stored under anhydrous conditions. If using a weaker base, consider switching to a stronger one like NaOtBu.

  • Solvent Choice: The solvent must be able to absorb microwave energy efficiently and solubilize the reactants.

    • Expert Insight: High-boiling polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (CH3CN) are excellent choices for microwave synthesis due to their high dielectric constants.[10] Toluene can also be used, but its lower polarity may require higher temperatures or longer reaction times.[9]

    • Actionable Advice: If your reaction is sluggish, switching to a more polar solvent can significantly increase the heating efficiency and reaction rate.

  • Microwave Parameters (Temperature and Time):

    • Expert Insight: Microwave synthesis allows for rapid heating to temperatures well above the solvent's boiling point in a sealed vessel.[3] This "superheating" effect dramatically accelerates the reaction.[3]

    • Actionable Advice: A typical starting point for optimization is 150-175°C for 10-60 minutes.[9][10] If you see low conversion, incrementally increase the temperature or reaction time. However, be aware that excessively high temperatures or long times can lead to degradation.

Side Product Formation

Q2: My reaction is producing a significant amount of side products, making purification difficult. How can I improve the selectivity?

A2: Side product formation often points to issues with reaction conditions being too harsh or non-optimal for your specific substrates.

Common Side Products and Their Mitigation:

Side ProductLikely CauseRecommended Action
Homocoupling of Aryl Halide Catalyst decomposition or overly high temperatures.Lower the reaction temperature. Screen different palladium/ligand combinations.
Double Arylation of Piperazine Incorrect stoichiometry (excess aryl halide).Use a slight excess of piperazine relative to the aryl halide.
Hydrodehalogenation of Aryl Halide Presence of water or other protic impurities.Use anhydrous solvents and reagents. Ensure the reaction vessel is dry.
Reaction Reproducibility Issues

Q3: I'm struggling with reproducibility. One day the reaction works perfectly, and the next, it fails. What could be causing this?

A3: Reproducibility issues in microwave synthesis often trace back to subtle variations in experimental setup and reagent quality.

Checklist for Ensuring Reproducibility:

  • Reagent Purity and Handling: Ensure all reagents, especially the catalyst, base, and solvents, are of high purity and handled under an inert atmosphere if necessary.

  • Microwave Vial and Stirring: Use consistent vial sizes and stir bar types. Inconsistent stirring can lead to localized overheating and non-uniform reaction conditions.

  • Temperature Monitoring: Calibrate your microwave reactor's temperature sensor regularly. Inaccurate temperature readings are a common source of variability.

  • Ramp Time: The time it takes to reach the target temperature can influence the reaction outcome. Ensure this parameter is consistent between runs.

III. Frequently Asked Questions (FAQs)

Q4: Can I use a domestic microwave oven for this synthesis?

A4: While some early reports used modified domestic microwave ovens, it is strongly discouraged for safety and reproducibility reasons.[10] Dedicated scientific microwave reactors offer precise temperature and pressure control, which is essential for safe and reproducible synthesis, especially when working with sealed vessels.[1]

Q5: What are the key safety considerations for microwave-assisted synthesis?

A5: Safety is paramount. Always use a dedicated microwave reactor with built-in safety features. Be aware of the potential for rapid pressure buildup in sealed vessels, especially with volatile solvents.[11] Never exceed the recommended pressure limits of the reaction vials.

Q6: How do I scale up a microwave-assisted reaction?

A6: Scaling up microwave reactions is not always a linear process. Direct scaling of batch reactions can be challenging due to the limited penetration depth of microwaves. For larger-scale synthesis, consider using a microwave flow reactor, which allows for continuous processing and better control over reaction parameters.[12]

IV. Experimental Protocol: A Validated Starting Point

The following protocol for the synthesis of sterically hindered N-arylpiperazines is adapted from a reliable, peer-reviewed source and serves as an excellent starting point for your own optimizations.[10]

General Procedure for the Microwave-Assisted Synthesis of Protected N-Arylpiperazines
  • Reagent Preparation: In a 10 mL microwave reaction vial, combine the nosyl-protected diethanolamine (0.99 mmol), the desired aniline (1.2 mmol), and N,N-diisopropylethylamine (DIPEA) (4.0 mmol).

  • Solvent Addition: Add 3 mL of acetonitrile (CH3CN) to the vial.

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave reactor and irradiate at 175°C for 1 hour.

  • Workup: After the reaction is complete and the vial has cooled, remove the solvent under reduced pressure. The crude product can then be purified by standard chromatographic techniques.

Workflow for N-Arylpiperazine Synthesis:

reagents Combine Reactants: - Nosyl-protected diethanolamine - Aniline - DIPEA - CH3CN microwave Microwave Irradiation (175°C, 1 hour) reagents->microwave workup Solvent Removal microwave->workup purification Chromatographic Purification workup->purification product Protected N-Arylpiperazine purification->product

Sources

Optimization

Process Chemistry Support Center: Unreacted Starting Material Removal

Welcome to the Technical Support Center for synthetic work-up procedures. Removing unreacted starting materials (SMs) is often the most critical bottleneck in isolating a pure active pharmaceutical ingredient (API) or ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for synthetic work-up procedures. Removing unreacted starting materials (SMs) is often the most critical bottleneck in isolating a pure active pharmaceutical ingredient (API) or chemical probe. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure your product is isolated efficiently and cleanly.

Work-Up Strategy Decision Matrix

Before selecting a purification method, you must analyze the physicochemical properties of your unreacted starting material. Use the logical flow below to determine the most efficient removal strategy.

Workup_Decision_Tree Start Analyze Unreacted Starting Material (SM) Q1 Is SM ionizable (pKa < 12 or > 2)? Start->Q1 AcidBase Acid/Base Extraction (Aqueous Work-up) Q1->AcidBase Yes Q2 Is SM a strong electrophile/nucleophile? Q1->Q2 No Scavenger Polymer-Supported Scavenging (PASP) Q2->Scavenger Yes Q3 Is SM highly volatile (bp < 80°C)? Q2->Q3 No Distillation Evaporation or Azeotropic Distillation Q3->Distillation Yes Chromatography Chromatography or Crystallization Q3->Chromatography No

Caption: Decision matrix for selecting the optimal work-up strategy to remove unreacted starting materials.

Troubleshooting & FAQs

Q: I have unreacted amine starting material in my amide coupling reaction. How do I remove it without losing my amide product? A: This is a classic pKa differential problem. Amides possess a highly delocalized lone pair on the nitrogen, rendering them non-basic (pKa of the conjugate acid is ~ -1). In contrast, primary and secondary alkyl amines are basic (pKa of the conjugate acid is ~ 9–11). By washing your organic layer with a mild aqueous acid (e.g., 1M HCl or 10% Citric Acid), you selectively protonate the unreacted amine. This converts it into a highly water-soluble ammonium salt, pulling it into the aqueous phase, while the neutral amide remains partitioned in the organic phase. For exact pKa references, always consult the [1].

Q: My acid/base extraction formed a thick, persistent emulsion. How do I break it? A: Emulsions occur when the aqueous and organic phases form a stable colloidal dispersion. Mechanistically, this happens when amphiphilic byproducts act as surfactants, or when the density difference between the two solvents is too small (e.g., extracting with dichloromethane and water)[2]. Solution: Increase the ionic strength of the aqueous layer by adding saturated NaCl (brine). This maximizes the density difference between the layers and "salts out" the organic components, forcing the phases to separate. If the emulsion is stabilized by fine particulates, filter the entire biphasic mixture through a pad of Celite to mechanically break the dispersion[3]. For more advanced emulsion handling, refer to the [3].

Q: My product is highly water-soluble, so I cannot use an aqueous work-up. How do I remove excess electrophilic starting material (e.g., an acid chloride)? A: When aqueous partitioning is impossible, Polymer-Assisted Solution-Phase (PASP) chemistry is the optimal approach. By adding an insoluble, polymer-supported nucleophile (like a polystyrene-linked trisamine scavenger), the excess electrophile covalently bonds to the macroscopic resin[4]. Because the polystyrene backbone is heavily cross-linked, it remains entirely insoluble in organic solvents. You simply filter the reaction mixture, and the unreacted starting material is removed with the solid resin, leaving only your pure product in the filtrate[4].

Quantitative Data Summaries

Table 1: pKa Reference Guide for Acid/Base Work-Ups

Use this table to determine the appropriate aqueous wash pH to ionize and extract your unreacted starting material.

Functional GrouppKa (Water)Causality & Work-Up Strategy
Carboxylic Acid 4 – 5Deprotonates easily. Extract with mild base (sat. NaHCO₃, pH ~8).
Phenol 9 – 10Requires stronger base to deprotonate. Extract with 1M NaOH (pH ~14).
Alkyl Amine 9 – 11 (conjugate)Protonates easily. Extract with mild acid (1M HCl or 10% Citric Acid).
Amide ~ -1 (conjugate)Non-basic. Remains in the organic phase during acidic washes.
Table 2: Polymer-Supported Scavenger Equivalents

Use this table to select the correct resin for water-free scavenging of unreacted materials.

Scavenger ResinTarget Unreacted Starting MaterialMechanism of Removal
PS-Trisamine Acid chlorides, sulfonyl chlorides, isocyanatesCovalent nucleophilic capture (amide/sulfonamide/urea formation).
PS-TsNHNH₂ Aldehydes, ketonesCovalent capture via hydrazone formation.
PS-Isocyanate Primary and secondary aminesCovalent electrophilic capture via urea formation.
PS-Borohydride Excess reducible electrophilesReduction to easily separable or volatile species.

Self-Validating Experimental Protocols

To ensure scientific integrity, every work-up must be treated as a self-validating system. Do not assume a separation worked; prove it before moving to the next step.

Protocol 1: Self-Validating Acid/Base Extraction

Objective: Remove an ionizable starting material (e.g., an amine) from a neutral product.

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) to reduce viscosity and prevent product precipitation.

  • Aqueous Wash: Transfer to a separatory funnel. Add 0.5 volumes of the appropriate aqueous wash (e.g., 1M HCl for amine removal). Stopper and shake vigorously, venting frequently to release pressure[2].

  • Phase Separation: Allow the layers to separate completely. Drain the lower layer into an Erlenmeyer flask.

  • Validation Check (Critical): Before discarding the aqueous waste layer, adjust its pH to reverse the ionization (e.g., add NaOH to the acidic wash until pH > 10). If the unreacted starting material was successfully extracted, the aqueous layer will turn cloudy as the neutral SM precipitates or oils out. This visual confirmation proves the SM is in the waste layer, not your product layer.

  • Organic Verification: Spot the organic layer on a TLC plate alongside a pure reference standard of the starting material. The SM spot must be entirely absent.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[2].

Protocol 2: Polymer-Assisted Scavenging Filtration

Objective: Remove an electrophilic starting material without aqueous exposure.

  • Resin Addition: To the crude reaction mixture (in a solvent like THF, DCM, or DMF), add 3.0 to 5.0 molar equivalents of the appropriate polymer-supported scavenger (e.g., PS-Trisamine for acid chlorides)[4].

  • Agitation: Stir the suspension gently at room temperature for 2 to 4 hours. Note: Do not use a magnetic stir bar at high speeds, as this can physically grind the resin beads into a fine powder that clogs filters. Use an orbital shaker or overhead stirrer if possible.

  • Validation Check (Critical): Withdraw 10 µL of the reaction supernatant. Spot it on a TLC plate next to the pure SM reference, or test it with a colorimetric indicator (e.g., a drop of amine-reactive ninhydrin). The complete disappearance of the SM spot or lack of color change validates that the macroscopic resin has fully sequestered the unreacted material.

  • Filtration: Filter the mixture through a sintered glass funnel (porosity 3 or 4). Wash the resin cake with 2 column volumes of the reaction solvent to ensure all product is eluted.

  • Concentration: Concentrate the filtrate to yield the pure product.

References

  • Bordwell pKa Table Source: Organic Chemistry Data URL:[Link]

  • The Workup: Step by Step Source: Not Voodoo X.4 - Demystifying Synthetic Organic Chemistry URL:[Link]

  • How To: Manage an Emulsion Source: Not Voodoo X.4 - Demystifying Synthetic Organic Chemistry URL:[Link]

  • Molecularly imprinted polymers and reactive scavengers in pharmaceutical clean-up Source: TU Dortmund University Repository (Eldorado) URL:[Link]

Sources

Troubleshooting

challenges in the characterization of halogenated organic compounds

Technical Support Center: Characterization of Halogenated Organic Compounds (HOCs) Welcome to the Advanced Characterization Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Characterization of Halogenated Organic Compounds (HOCs)

Welcome to the Advanced Characterization Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex physical and chemical anomalies researchers face when analyzing halogenated organic compounds (HOCs)—ranging from per- and polyfluoroalkyl substances (PFAS) to brominated flame retardants (BFRs) and chlorinated active pharmaceutical ingredients (APIs).

Rather than just listing fixes, this guide explains the causality behind instrument behavior, ensuring your analytical workflows are self-validating and scientifically robust.

Section 1: Mass Spectrometry (MS) & Chromatography Troubleshooting

Q: Why is my PFAS calibration curve non-linear, and why am I seeing severe signal suppression in my LC-MS/MS data? A: This is a classic manifestation of matrix-induced ion suppression, specifically driven by ion-pairing. If your sample matrix contains cationic surfactants (such as cetyltrimethylammonium bromide, CTAB) or high levels of iron (Fe³⁺/Fe²⁺), these species form strong ion pairs or micellar complexes with the negatively charged heads of PFAS molecules[1].

  • The Causality: In negative-mode Electrospray Ionization (ESI-), analytes must migrate to the surface of the charged droplet to be ejected into the gas phase. Neutral ion pairs (e.g., PFAS-CTAB) lack the necessary charge to migrate efficiently, causing them to remain trapped in the droplet and drastically lowering ionization efficiency. Even low concentrations of CTAB (5 to 125 ppb) can severely compromise calibration linearity[1].

  • The Solution: Isotopically labeled internal standards can only partially correct this if suppression exceeds 90%. You must implement a rigorous Solid Phase Extraction (SPE) cleanup (see Protocol 1) to remove cationic interferents prior to injection.

Q: Why am I seeing debromination and multiple unidentifiable peaks when analyzing DecaBDE and HBCDD via GC-MS? A: High molecular weight Brominated Flame Retardants (BFRs) are highly thermally labile.

  • The Causality: At GC injection port and oven temperatures exceeding 240 °C, the relatively weak carbon-bromine (C-Br) bonds undergo homolytic cleavage, leading to thermal debromination and degradation into lower-brominated congeners[2].

  • The Solution: Bypass the GC column entirely. Switch to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Atmospheric Pressure Chemical Ionization (APCI), or utilize a Direct Insertion Probe (DIP-APCI-MS) which allows for temperature-programmed desorption without the prolonged thermal stress of a GC column[3].

MS_Workflow Start Halogenated Compound Q1 Thermally Labile? (e.g., BFRs) Start->Q1 GCMS GC-MS (Short Column) Q1->GCMS No Q2 Highly Polar/Ionic? (e.g., PFAS) Q1->Q2 Yes LCMS LC-MS/MS (ESI-) Q2->LCMS Yes DIP DIP-APCI-MS Q2->DIP No

MS ionization selection workflow for halogenated organic compounds.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: The ¹³C NMR signals for the carbons attached directly to Chlorine or Bromine in my synthesized API are extremely broad or completely missing. Is my compound degrading? A: No, your compound is intact. You are observing a quantum mechanical relaxation phenomenon known as "scalar relaxation of the second kind."

  • The Causality: Chlorine (³⁵Cl, ³⁷Cl), Bromine (⁷⁹Br, ⁸¹Br), and Iodine (¹²⁷I) are quadrupolar nuclei (Spin I>1/2 ). They possess an asymmetric nuclear charge distribution that couples strongly to the local Electric Field Gradient (EFG)[4]. This coupling causes extremely rapid spin-lattice ( T1​ ) relaxation. Because the halogen spin is "flipping" so rapidly, the J -coupling between the ¹³C and the halogen is only partially averaged out, resulting in severe line broadening of the adjacent ¹³C resonance.

  • The Solution: Do not rely on 1D ¹³C NMR for these specific carbons. Instead, use 2D Heteronuclear Multiple Bond Correlation (HMBC) to establish connectivity from nearby, non-broadened protons to the carbon backbone.

Quadrupolar_Broadening N1 Quadrupolar Halogen (Spin I > 1/2) N2 Asymmetric Charge Distribution N1->N2 N3 Couples to Electric Field Gradient N2->N3 N4 Rapid T1 Relaxation (Spin Flipping) N3->N4 N5 Partial Averaging of J-Coupling N4->N5 N6 Broadening of Adjacent 13C N5->N6

Mechanism of quadrupolar broadening on adjacent 13C nuclei in NMR.

Q: I am analyzing a highly fluorinated compound, but my ¹⁹F NMR spectrum shows severe baseline distortions and missing peaks at the edges of the spectrum. Why? A: You are experiencing resonance offset effects due to inadequate Radio Frequency (RF) pulse bandwidth.

  • The Causality: The ¹⁹F nucleus exhibits an exceptionally wide chemical shift range—spanning over 1100 ppm for organic and inorganic fluorine environments[5]. Standard hard RF pulses (e.g., a typical 10 µs pulse) do not possess the excitation bandwidth required to uniformly flip all ¹⁹F spins across this massive spectral window.

  • The Solution: Upgrade your acquisition parameters to use adiabatic pulses (e.g., CHIRP or WURST) which provide uniform broadband excitation. Ensure you are using a dedicated HFX dual-tune probe capable of handling the high power required for wide-sweep ¹⁹F decoupling.

Section 3: Total Halogen Quantitation

Q: My targeted LC-MS/MS method is underreporting the total fluorine content in my environmental samples compared to the theoretical mass balance. How can I capture the "dark" PFAS? A: Targeted LC-MS/MS only detects known, standard-matched PFAS congeners. It is blind to volatile PFAS, ultra-short-chain PFAS, and unknown polymeric precursors.

  • The Solution: To achieve true mass balance, you must measure Adsorbable Organic Fluorine (AOF) using Combustion Ion Chromatography (CIC)[6]. This technique mineralizes all organic fluorine into hydrogen fluoride (HF) for universal quantitation (see Protocol 2).

Quantitative Data Summaries

Table 1: MS Ionization & Degradation Thresholds for HOCs

Compound ClassPreferred IonizationThermal Degradation ThresholdMatrix Interference Risk
PFAS ESI (Negative Mode)N/A (Analyzed via LC)High (Ion-pairing with CTAB > 5 ppb)[1]
BFRs (e.g., HBCDD) APCI or DIP-MS> 240 °C (Homolytic C-Br cleavage)[2]Low
Chlorinated Solvents EI (Positive Mode)< 200 °CLow

Table 2: NMR Properties & Challenges of Halogen Nuclei

NucleusSpin ( I )Natural Abundance (%)Quadrupole Moment (fm²)Chemical Shift RangePrimary Analytical Challenge
¹⁹F 1/2100.00 (Dipolar)~1100 ppm[5]Massive spectral width; RF offset effects
³⁵Cl 3/275.78[4]-8.165N/A (Broad)Severe ¹³C quadrupolar broadening
⁷⁹Br 3/250.69+31.3N/A (Broad)Severe ¹³C quadrupolar broadening

Experimental Protocols

Protocol 1: LC-MS/MS Workflow for Targeted PFAS Analysis (Isotope Dilution) Self-validating mechanism: Isotopically labeled standards correct for extraction losses, while the delay column prevents false positives from instrument contamination.

  • Sample Spiking: Spike the aqueous sample with a known concentration of isotopically labeled PFAS internal standards (e.g., ¹³C-PFOA, ¹³C-PFOS).

  • Solid Phase Extraction (SPE): Condition a Weak Anion Exchange (WAX) SPE cartridge with 0.1% NH₄OH in methanol, followed by LC-MS grade water. Load the sample at 1-2 mL/min.

  • Wash & Elute: Wash the cartridge with 25 mM acetate buffer to remove neutral/cationic interferents (like CTAB). Elute the strongly bound anionic PFAS with 0.1% NH₄OH in methanol.

  • Chromatographic Setup: Install a C18 delay column between the LC pump and the autosampler injector. This delays background PFAS leaching from PTFE instrument tubing, separating them chromatographically from the sample analytes.

  • Detection: Inject onto an analytical C18 column and detect via ESI- MS/MS using Multiple Reaction Monitoring (MRM).

Protocol 2: Combustion Ion Chromatography (CIC) for Adsorbable Organic Fluorine (AOF) Self-validating mechanism: The nitrate wash selectively removes inorganic fluoride, ensuring only organic "dark" fluorine is mineralized and quantified[6].

  • Adsorption: Pass 100–300 mL of the pH-adjusted (pH < 1) water sample through two activated carbon columns in series to adsorb all organic fluorine compounds.

  • Inorganic Wash: Wash the carbon columns with 30 mL of a 5 g/L sodium nitrate (NaNO₃) solution. This displaces naturally occurring inorganic fluoride (IF) without stripping the organic fluorine.

  • Combustion: Transfer the activated carbon to a ceramic boat. Combust in a specialized furnace at 1000 °C for 10 minutes under an oxygen/argon stream. This mineralizes all C-F bonds into HF gas.

  • Absorption & Quantitation: Route the combusted gases into an absorber tube containing ultra-pure water. Analyze the resulting absorber solution via Ion Chromatography (IC) to quantify the total fluoride ion concentration.

Sources

Reference Data & Comparative Studies

Validation

Positional Isomerism in Drug Design: A Comparative Bioactivity Analysis of 1-[(2-Bromophenyl)sulfonyl]piperazine and 1-[(4-Bromophenyl)sulfonyl]piperazine Derivatives

An In-depth Guide for Researchers in Medicinal Chemistry and Drug Development In the landscape of modern drug discovery, the subtle art of medicinal chemistry often hinges on the profound impact of minor structural modif...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers in Medicinal Chemistry and Drug Development

In the landscape of modern drug discovery, the subtle art of medicinal chemistry often hinges on the profound impact of minor structural modifications. Among these, the positional isomerism of substituents on an aromatic ring can dramatically alter a molecule's interaction with its biological target, transforming a lead compound into a clinical candidate or rendering it inactive. This guide provides a comprehensive comparative analysis of the bioactivity of derivatives of two closely related chemical entities: 1-[(2-Bromophenyl)sulfonyl]piperazine and 1-[(4-Bromophenyl)sulfonyl]piperazine.

The Critical Influence of Bromine's Position: A Tale of Two Isomers

The core structure, a phenylsulfonylpiperazine scaffold, is a privileged motif in medicinal chemistry, known to interact with a variety of biological targets. The introduction of a bromine atom, a halogen, can influence the compound's properties in several ways, including its lipophilicity, electronic character, and ability to form halogen bonds. The strategic placement of this bromine atom at either the 2-position (ortho) or the 4-position (para) of the phenyl ring creates two distinct isomers with divergent biological activities.

1-[(2-Bromophenyl)sulfonyl]piperazine Derivatives: A Focus on Serotonin 6 Receptor Antagonism

The most prominent and well-characterized bioactivity associated with the 1-[(2-bromophenyl)sulfonyl]piperazine scaffold is its potent and selective antagonism of the serotonin 6 (5-HT6) receptor. This has been exemplified by the development of SUVN-502 , a clinical candidate for the potential treatment of Alzheimer's disease.[1]

SUVN-502, chemically known as 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate, emerged from the optimization of a series of 3-(piperazinylmethyl)indole derivatives.[1] It demonstrates high affinity for the human 5-HT6 receptor with a Ki of 2.04 nM and exhibits high selectivity over a panel of more than 100 other receptors, enzymes, and ion channels.[1] The selection of the 2-bromophenylsulfonyl moiety was a critical element in achieving this potent and selective profile.

The ortho position of the bromine atom is thought to play a crucial role in orienting the molecule within the binding pocket of the 5-HT6 receptor, likely through a combination of steric and electronic interactions. This precise positioning is essential for high-affinity binding and antagonistic activity.

1-[(4-Bromophenyl)sulfonyl]piperazine Derivatives: A More Diverse Pharmacological Profile

In contrast to the specialized activity of the ortho-bromo derivatives, the 1-[(4-bromophenyl)sulfonyl]piperazine scaffold has been incorporated into molecules with a broader range of biological activities, though often with less pronounced potency or selectivity for a single target compared to the 5-HT6 antagonism of its ortho-isomer counterpart.

Derivatives of 1-[(4-bromophenyl)sulfonyl]piperazine have been investigated for various therapeutic applications, including:

  • Antimicrobial and Antifungal Agents : Several studies have synthesized and evaluated 4-bromophenylsulfonylpiperazine derivatives for their activity against bacterial and fungal strains.[2]

  • Anticancer Agents : The 4-bromophenyl moiety has been featured in the design of molecules with potential cytotoxic effects against cancer cell lines.[3]

  • Psychoactive Drug Intermediates : The simpler parent compound, 1-(4-bromophenyl)piperazine, is a known key intermediate in the synthesis of psychoactive drugs, particularly those targeting serotonin receptors. This suggests that the 4-bromo substitution is compatible with interactions with various CNS targets.

The broader, more varied activity of the para-bromo derivatives suggests that this substitution pattern may lead to interactions with a wider array of biological targets, but perhaps with less specific and high-affinity binding compared to the focused activity of the ortho-bromo isomers at the 5-HT6 receptor.

Structure-Activity Relationship (SAR) Insights: The Decisive Role of Halogen Positioning

The divergent bioactivities of the derivatives of these two isomers underscore a critical principle in medicinal chemistry: the position of a substituent matters. Structure-activity relationship studies on related sulfonylpiperazine analogs have demonstrated that moving a halogen substituent from the para to the ortho position can have a significant effect on biological selectivity.[4][5]

For instance, in a series of sulfonylpiperazine analogs developed as negative allosteric modulators of human neuronal nicotinic acetylcholine receptors (nAChRs), the substitution position of a fluorine atom on the phenyl ring was found to be a key determinant of selectivity. An ortho-fluorophenyl substitution conferred selectivity for the α4β2 nAChR subtype, whereas the para-fluorophenyl analog showed no preference.[4][5] This provides strong evidence that the ortho position allows for specific interactions within the receptor binding site that are not possible with a para substituent.

The following table summarizes the key comparative aspects based on the available data for the derivatives of the two isomers:

Feature1-[(2-Bromophenyl)sulfonyl]piperazine Derivatives1-[(4-Bromophenyl)sulfonyl]piperazine Derivatives
Primary Bioactivity Potent and selective 5-HT6 receptor antagonism[1]Diverse activities including antimicrobial and anticancer[2][3]
Key Example SUVN-502 (Ki = 2.04 nM for h5-HT6R)[1]Various reported derivatives with moderate activities
SAR Implication Ortho-bromo position is critical for high-affinity and selective binding to the 5-HT6 receptor.Para-bromo position allows for a broader spectrum of biological interactions.
Therapeutic Potential Cognitive disorders (e.g., Alzheimer's disease)[1]Infectious diseases, oncology

Experimental Methodologies

To facilitate further research and comparative studies, this section outlines a standard experimental protocol for a key bioassay relevant to the activities of these compounds.

5-HT6 Receptor Binding Assay

This protocol is essential for determining the affinity of a compound for the 5-HT6 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the human 5-HT6 receptor.

Materials:

  • HEK-293 cells stably expressing the human 5-HT6 receptor.

  • Radioligand: [³H]LSD (lysergic acid diethylamide).

  • Non-specific binding control: Methiothepin.

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

  • Test compounds (e.g., 1-[(2-Bromophenyl)sulfonyl]piperazine derivatives).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the HEK-293 cells expressing the h5-HT6 receptor in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the cell membrane preparation, the radioligand ([³H]LSD), and varying concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C for 60 minutes.

  • Termination and Filtration: Terminate the incubation by rapid filtration through a glass fiber filter, washing with ice-cold assay buffer to separate bound from free radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding (in the presence of methiothepin) from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Visualizing the Impact of Positional Isomerism

The following diagram illustrates the conceptual difference in how the ortho and para isomers might interact with their respective biological targets, leading to different pharmacological outcomes.

G cluster_ortho 1-[(2-Bromophenyl)sulfonyl]piperazine Derivative cluster_para 1-[(4-Bromophenyl)sulfonyl]piperazine Derivative ortho_compound Ortho-Bromo Compound receptor_5ht6 5-HT6 Receptor Binding Pocket ortho_compound->receptor_5ht6 High Affinity & Selective Binding bioactivity_5ht6 Cognitive Enhancement Potential receptor_5ht6->bioactivity_5ht6 Antagonism para_compound Para-Bromo Compound target_1 Bacterial Target para_compound->target_1 Moderate Affinity target_2 Cancer Cell Target para_compound->target_2 Moderate Affinity target_3 Other CNS Receptors para_compound->target_3 Moderate Affinity bioactivity_para_1 bioactivity_para_1 target_1->bioactivity_para_1 Antimicrobial Activity bioactivity_para_2 bioactivity_para_2 target_2->bioactivity_para_2 Anticancer Activity bioactivity_para_3 bioactivity_para_3 target_3->bioactivity_para_3 Diverse CNS Effects

Caption: Comparative interaction profiles of ortho- and para-bromophenylsulfonylpiperazine derivatives.

Conclusion

The comparative analysis of 1-[(2-Bromophenyl)sulfonyl]piperazine and 1-[(4-Bromophenyl)sulfonyl]piperazine derivatives provides a compelling case study on the importance of positional isomerism in drug design. The ortho-bromo substitution has been shown to be a key structural feature for achieving potent and selective 5-HT6 receptor antagonism, leading to the development of promising clinical candidates for cognitive disorders. In contrast, the para-bromo substitution appears to result in a more promiscuous pharmacological profile, with derivatives showing a range of moderate biological activities across different therapeutic areas.

For medicinal chemists and drug development professionals, this underscores the necessity of systematically exploring positional isomers during the lead optimization process. The choice between an ortho or para substituent is not arbitrary but a critical decision that can profoundly influence the biological activity and therapeutic potential of a new chemical entity. Further direct comparative studies of these and other positional isomers are warranted to continue to unravel the intricate structure-activity relationships that govern drug-receptor interactions.

References

  • González-Cestari, T. F., Pavlovicz, R. E., Mahasenan, K., et al. (2011). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. Journal of Medicinal Chemistry, 54(24), 8681–8692. [Link]

  • Nirogi, R., Shinde, A., Kambhampati, R. S., et al. (2017). Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 60(5), 1843–1859. [Link]

  • González-Cestari, T. F., Pavlovicz, R. E., Mahasenan, K., et al. (2011). Structure-activity relationship studies of sulfonylpiperazine analogues as novel negative allosteric modulators of human neuronal nicotinic receptors. Journal of Medicinal Chemistry, 54(24), 8681–8692. [Link]

  • Gawalska, H., Wujec, M., & Paneth, P. (2016). The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. Molecules, 21(10), 1297. [Link]

  • Reddit. (2022). Ortho vs. Para Product from Activating Groups. r/OrganicChemistry. [Link]

  • Stasiak, A., Partyka, A., Jastrzębska-Więsek, M., et al. (2019). Are the Hydantoin-1,3,5-triazine 5-HT6R Ligands a Hope to a Find New Procognitive and Anti-Obesity Drug? Considerations Based on Primary In Vivo Assays and ADME-Tox Profile In Vitro. Molecules, 24(23), 4402. [Link]

  • Cichero, E., & Paoletta, S. (2016). Synthesis and Structure-Activity Relationships of Novel Arylpiperazines as Potent Antagonists of α1-adrenoceptor. Molecules, 21(10), 1383. [Link]

  • Gümüş, M. H., & Özkay, Y. (2020). Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives. Journal of Heterocyclic Chemistry, 57(1), 227-238. [Link]

  • Wujec, M., & Trotsko, N. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1553. [Link]

  • Chilmonczyk, Z., Cybulski, M., Iskra-Jopa, J., et al. (2002). Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors. European Journal of Pharmacology, 442(1-2), 25-32. [Link]

  • Ashenhurst, J. (2018). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]

  • Nikolova, V., & Doytchinova, I. (2023). Novel Arylsulfonylhydrazones as Breast Anticancer Agents Discovered by Quantitative Structure-Activity Relationships. Molecules, 28(5), 2119. [Link]

  • Bang-Andersen, B., Bøgesø, K. P., & Jensen, K. G. (2007). 1- [2- (2, 4-dimethylphenylsulfanyl) -phenyl] piperazine as a compound with combined serotonin reuptake, 5-ht3 and 5-ht1a activity for the treatment of cognitive impairment.
  • Gałęzowski, M., Kurczab, R., Satała, G., et al. (2023). 5-HT6 receptor antagonists. Design, synthesis, and structure-activity relationship of substituted 2-(1-methyl-4-piperazinyl)pyridines. Bioorganic & Medicinal Chemistry Letters, 96, 129497. [Link]

  • Rai, G., Kenyon, V., Jadhav, A., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry, 57(1), 154-168. [Link]

  • Healy, A. R., Georgiev, D., Saes, B. W. H., et al. (2018). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 23(10), 2697. [Link]

  • ResearchGate. (n.d.). Energy differences between ortho, para transition states and ortho, s‐para ‐complexes. [Link]

  • Healy, A. R., Georgiev, D., Saes, B. W. H., et al. (2018). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 23(10), 2697. [Link]

Sources

Comparative

quantitative analysis of 1-[(2-Bromophenyl)sulfonyl]piperazine purity by qNMR

As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently encounter the analytical bottleneck of intermediate qualification. 1-[(2-Bromophenyl)sulfonyl]piperazine is a high...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently encounter the analytical bottleneck of intermediate qualification. 1-[(2-Bromophenyl)sulfonyl]piperazine is a highly versatile chemical building block, extensively utilized in the synthesis of piperazine sulfonamide cores. These cores are privileged structures in medicinal chemistry, forming the critical backbone of highly potent HIV-1 protease inhibitors[1], BACE1 inhibitors for neurodegenerative diseases[2], and novel anticancer agents[3].

In these discovery pipelines, the absolute purity of starting materials is non-negotiable. Impurities at this stage can drastically skew downstream reaction yields, complicate the impurity profiles of final Active Pharmaceutical Ingredients (APIs), and invalidate biological screening data. This guide objectively compares the traditional HPLC-UV approach with Quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of 1-[(2-Bromophenyl)sulfonyl]piperazine, providing field-proven methodologies and experimental data.

The Analytical Dilemma: HPLC-UV vs. qNMR

Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been the default method for purity assessment. However, HPLC-UV is fundamentally a secondary, comparative method. It calculates purity based on relative peak area percentages, relying on the dangerous assumption that all components in a mixture possess identical UV response factors at the detection wavelength. To achieve true quantification, HPLC requires the synthesis and rigorous qualification of reference standards for both the analyte and every potential impurity[4]—a luxury rarely available for early-stage intermediates.

Quantitative Nuclear Magnetic Resonance (qNMR), conversely, is a primary analytical method. The foundational principle of qNMR is that the integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei (typically ¹H) giving rise to that signal[5]. By comparing the integral of a well-resolved analyte peak to that of a certified internal standard (of known purity and concentration), we can determine the absolute mass fraction of the analyte without needing a reference standard of the analyte itself[4][6].

PurityWorkflow Start 1-[(2-Bromophenyl)sulfonyl]piperazine Batch Qualification HPLC_Start HPLC-UV Analysis Start->HPLC_Start qNMR_Start qNMR Analysis Start->qNMR_Start HPLC_Std Requires Analyte Reference Standard HPLC_Start->HPLC_Std HPLC_Bias UV Response Factor Discrepancies HPLC_Std->HPLC_Bias HPLC_Result Relative Area % (Potential Overestimation) HPLC_Bias->HPLC_Result qNMR_Std Universal Internal Standard (e.g., Maleic Acid) qNMR_Start->qNMR_Std qNMR_Int Direct Molar Integration (No Response Bias) qNMR_Std->qNMR_Int qNMR_Result Absolute Mass % Purity (Highly Accurate) qNMR_Int->qNMR_Result

Comparative analytical workflow of HPLC-UV versus qNMR for absolute purity assessment.

Experimental Methodology: The Self-Validating qNMR Protocol

To guarantee scientific integrity, a qNMR protocol must be designed as a self-validating system. Every parameter below is chosen to ensure complete nuclear relaxation and accurate signal representation.

Materials & Reagents
  • Analyte: 1-[(2-Bromophenyl)sulfonyl]piperazine (MW: 305.19 g/mol ).

  • Internal Standard (IS): Maleic acid, NIST-traceable Certified Reference Material (CRM) (MW: 116.07 g/mol , Purity: 99.94%). Causality for selection: Maleic acid provides a sharp, distinct singlet at ~6.26 ppm in DMSO-d6. This perfectly avoids overlap with the aromatic protons (7.5–8.0 ppm) and the aliphatic piperazine protons (2.8–3.2 ppm) of our analyte.

  • Solvent: DMSO-d6 (100% deuterated, containing 0.03% v/v TMS).

Step-by-Step Workflow
  • Gravimetric Preparation (Critical Step): The largest source of uncertainty in qNMR is weighing error[7]. Using a microanalytical balance (readability 0.001 mg) calibrated with certified weights, accurately co-weigh approximately 15.000 mg of the analyte and 5.000 mg of the Maleic acid IS directly into a clean glass vial. Expert Insight: Always use an anti-static ionizer during this step. Static electricity on glass vials causes microbalance drift, destroying the gravimetric accuracy required for the primary ratio calculation.

  • Dissolution: Add 1.0 mL of DMSO-d6. Vortex thoroughly and sonicate for 2 minutes to ensure absolute homogeneity. Transfer 600 µL of the solution to a high-quality 5 mm NMR tube.

  • NMR Acquisition Parameters:

    • Nucleus: ¹H at 400 MHz or 600 MHz[8].

    • Pulse Angle: 90° excitation pulse to maximize the signal-to-noise ratio (SNR).

    • Relaxation Delay (D1): Set to 60 seconds. Causality: For quantitative accuracy (>99%), the relaxation delay must be at least 5 to 7 times the longest longitudinal relaxation time ( T1​ ) of the protons being integrated[6]. Insufficient D1 leads to incomplete magnetization recovery, causing a severe underestimation of the peak integral.

    • Number of Scans (NS): 64 scans. Causality: Ensures the SNR of the integrated peaks exceeds 250:1, which is the mathematical threshold to reduce integration error to <0.5%.

  • Data Processing:

    • Apply an exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transform.

    • Perform rigorous zero-order and first-order phase correction.

    • Apply a multipoint baseline correction. Causality: A perfectly flat baseline is non-negotiable; even a microscopic baseline roll will skew the area under the curve, invalidating the quantification[5].

    • Integrate the Maleic acid singlet (2 protons) and a well-resolved analyte peak (e.g., the 4 aliphatic piperazine protons adjacent to the sulfonamide).

The qNMR Calculation

The absolute mass fraction purity ( Px​ ) is calculated using the fundamental qNMR equation[9]:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = integral area, N = number of protons, M = molar mass, W = gravimetric weight, and P = purity).

Data Presentation: qNMR vs. HPLC-UV Comparison

To illustrate the operational superiority of qNMR for this intermediate, below is a representative batch analysis comparing HPLC-UV (Area %) and qNMR (Mass %) for a synthesized batch of 1-[(2-Bromophenyl)sulfonyl]piperazine.

Analytical ParameterHPLC-UV (254 nm)qNMR (¹H, 600 MHz)
Method Classification Secondary / RelativePrimary / Absolute
Reference Standard Required? Yes (Analyte & all impurities)No (Universal IS used)
Calculated Purity 99.65% (Area %)96.82% (Mass %)
Major Impurity Detected 0.20% (Unknown UV peak)2.50% (Unreacted piperazine)
Residual Solvent Detection Not Detected (Transparent to UV)0.50% (Ethyl Acetate)
Water Content Detection Not Detected0.18% (via HDO peak integral)
Analysis of the Discrepancy

The data reveals a critical, common discrepancy in drug development[4]. HPLC-UV reports a purity of 99.65%, falsely suggesting a highly pure batch ready for downstream coupling. However, qNMR reveals the true absolute purity is only 96.82%.

Why does this happen? The intermediate contains an aliphatic impurity (unreacted piperazine) that lacks a strong UV chromophore at 254 nm. HPLC-UV is practically "blind" to this impurity, leading to a dangerous overestimation of purity. Furthermore, qNMR simultaneously detects and quantifies residual extraction solvents (ethyl acetate) and moisture in the exact same experiment[10], whereas HPLC requires orthogonal techniques (like GC-FID for solvents and Karl Fischer for water) to gather the same data.

Conclusion

For the qualification of critical drug discovery building blocks like 1-[(2-Bromophenyl)sulfonyl]piperazine, qNMR provides an unmatched level of scientific truth. By eliminating the reliance on UV response factors and the need for identical reference standards, qNMR delivers absolute, traceable quantification. While HPLC remains an invaluable tool for trace impurity profiling and separation, qNMR should be adopted as the definitive gatekeeper for establishing the absolute potency of pharmaceutical intermediates.

Sources

Validation

A Comparative Guide to the Structure-Activity Relationships of Sulfonylpiperazine Derivatives

The sulfonylpiperazine moiety is a cornerstone in modern medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1][2] This structural motif, characterized by a piperazine r...

Author: BenchChem Technical Support Team. Date: March 2026

The sulfonylpiperazine moiety is a cornerstone in modern medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1][2] This structural motif, characterized by a piperazine ring linked to a sulfonyl group, offers a versatile scaffold for drug design due to its favorable physicochemical properties and synthetic tractability.[2] The two nitrogen atoms of the piperazine ring provide opportunities for diverse substitutions, allowing for fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic profile.[2][3] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of sulfonylpiperazine derivatives across various biological targets, supported by experimental data and detailed protocols for researchers in drug discovery and development.

The Sulfonylpiperazine Scaffold: A Privileged Structure

The prevalence of the sulfonylpiperazine core in numerous drug candidates stems from its ability to engage in various non-covalent interactions with biological macromolecules. The sulfonamide group can act as a hydrogen bond acceptor, while the piperazine ring, typically protonated at physiological pH, can form crucial ionic interactions. Furthermore, the lipophilic character of the substituents on the piperazine and sulfonyl groups can be modulated to optimize target binding and ADME (absorption, distribution, metabolism, and excretion) properties.[4]

I. Sulfonylpiperazine Derivatives as Serotonin and Dopamine Receptor Ligands

Arylpiperazine derivatives, including those with a sulfonyl group, are well-established ligands for serotonin (5-HT) and dopamine (D) receptors, playing a significant role in the development of therapeutics for central nervous system (CNS) disorders.[4][5]

Structure-Activity Relationship at 5-HT1A and D2 Receptors

The general pharmacophore for arylpiperazine-based 5-HT1A and D2 receptor ligands consists of an aromatic head, a central piperazine ring, and a terminal "tail" group. The sulfonyl moiety is often incorporated into this tail, influencing both affinity and functional activity.

  • The Aryl Group: The nature of the aryl group attached to one of the piperazine nitrogens is a key determinant of receptor affinity and selectivity. Electron-rich aromatic systems, such as methoxyphenyl or benzodioxinyl moieties, are often favored for high affinity at 5-HT1A receptors.[6][7]

  • The Piperazine Ring: The piperazine ring serves as a central scaffold, and its conformation can influence ligand binding. The protonatable nitrogen is crucial for interaction with a conserved aspartate residue in the transmembrane domain of these G protein-coupled receptors (GPCRs).

  • The Sulfonyl and Tail Moiety: The substituent on the second piperazine nitrogen, often containing the sulfonyl group, significantly modulates the pharmacological profile. The nature of the group attached to the sulfonyl moiety can impact potency, selectivity, and functional activity (agonist vs. antagonist). Minor structural modifications in this region can lead to compounds with varying degrees of partial agonism at D2 receptors and full agonism at 5-HT1A receptors, a profile sought after for atypical antipsychotics.[8]

Comparative Data for 5-HT1A and D2 Receptor Ligands

CompoundAryl GroupTail Group5-HT1A Ki (nM)D2 Ki (nM)Functional Activity
SLV313 2,3-dihydro-1,4-benzodioxin-5-yl(5-(4-fluorophenyl)-3-pyridinyl)methylNot specifiedNot specifiedD2 antagonist, 5-HT1A agonist[8]
FW01 Derivative (9_24) IndoleAmide-containing5 ± 0.6>10005-HT1A full agonist[9]
Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol outlines a standard procedure for determining the binding affinity of sulfonylpiperazine derivatives to the 5-HT1A receptor using a competitive radioligand binding assay.

Materials:

  • Rat brain cortex homogenates (source of 5-HT1A receptors)

  • [³H]-8-OH-DPAT (radioligand)

  • Test compounds (sulfonylpiperazine derivatives)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Liquid scintillation counter

Procedure:

  • Tissue Preparation: Homogenize rat brain cortices in ice-cold buffer and centrifuge to obtain a crude membrane preparation. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, [³H]-8-OH-DPAT at a concentration near its Kd, and varying concentrations of the test compounds.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow for binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Membrane Preparation Incubation Incubation Membrane->Incubation Radioligand [³H]-Radioligand Radioligand->Incubation Compound Test Compound Dilutions Compound->Incubation Filtration Filtration Incubation->Filtration Separates bound/free Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Caption: Workflow for Radioligand Binding Assay.

II. Sulfonylpiperazine Derivatives as Anticancer Agents

The sulfonylpiperazine scaffold has emerged as a promising framework for the development of novel anticancer agents, targeting various mechanisms involved in cancer cell proliferation and survival.[10][11][12][13]

Structure-Activity Relationship in Anticancer Derivatives
  • Targeting NQO1: A series of quinolinedione-linked sulfonylpiperazine derivatives have been identified as NAD(P)H:quinone oxidoreductase 1 (NQO1)-directed antitumor agents.[11] The SAR for these compounds indicates that the substitution pattern on the sulfonylaryl group is critical for activity. For instance, derivative 22r with a specific substitution pattern exhibited significant cytotoxic effects against NQO1-rich cancer cells.[11] This compound was shown to induce reactive oxygen species (ROS) production, leading to DNA damage and apoptosis.[11]

  • Targeting Topoisomerase II: Some sulfonylpiperazine derivatives have been shown to inhibit human topoisomerase IIα, an enzyme crucial for DNA replication and repair in cancer cells.[12]

  • General Cytotoxicity: Other sulfonylpiperazine derivatives have demonstrated broad cytotoxic activity against various cancer cell lines. For example, chrysin-based sulfonylpiperazines showed that halogenated and methoxy-substituted analogues had promising anticancer potential against different cell lines.[13]

Comparative Data for Anticancer Sulfonylpiperazine Derivatives

CompoundLinker/CoreTargetCancer Cell LinesIC50 (µM)
22r QuinolinedioneNQO1HepG2, MCF-7, A5493.29 - 5.19[11]
7h ChrysinNot specifiedSK-OV3, HeLa, HT-29Not specified[13]
BS130 1,2-BenzothiazineTopoisomerase IIMCF7Not specified[12]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7)

  • Cell culture medium and supplements

  • Test compounds (sulfonylpiperazine derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the sulfonylpiperazine derivatives for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the test compounds.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with Compounds Incubate1->Treat Incubate2 Incubate (e.g., 48h) Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Add Solubilizing Agent Incubate3->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for MTT Cytotoxicity Assay.

III. Sulfonylpiperazine Derivatives as α1-Adrenoceptor Antagonists

Arylpiperazine derivatives are also known for their interaction with α-adrenergic receptors (ARs), particularly as antagonists of the α1 subtype.[14][15][16] This activity is relevant for the treatment of conditions like benign prostatic hyperplasia and hypertension.

Structure-Activity Relationship at α1-Adrenoceptors
  • Arylpiperazine Moiety: The presence of a 2-alkoxyphenylpiperazine moiety is often crucial for high affinity to α1-adrenoceptors.[14][16] The o-methoxyphenylpiperazine group, in particular, appears to play a significant role in receptor binding.[15]

  • Linker: The nature and length of the linker connecting the piperazine ring to another part of the molecule can influence affinity and selectivity.

  • Terminal Group: Modifications to the terminal group can significantly impact activity. For instance, in a series of 5-arylidenehydantoin derivatives, the substituents on the benzylidene moiety influenced the affinity, with dimethoxy substitutions showing high activity.[16]

Comparative Data for α1-Adrenoceptor Antagonists

CompoundKey Structural Featureα1-AR Ki (nM)Selectivity (α1 vs α2)
Compound 4 1-(o-methoxyphenyl)piperazine2.4142.13-fold[15]
Compound 5 1-(o-methoxyphenyl)piperazine2.161.05-fold[15]
Compound 10a 1-(o-methoxyphenyl)piperazineNot specifiedNot specified[16]

IV. Sulfonylpiperazine Derivatives as Enzyme Inhibitors

Beyond receptor modulation, sulfonylpiperazine derivatives have been investigated as inhibitors of various enzymes.

  • LpxH Inhibitors: Sulfonylpiperazines have been identified as inhibitors of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), an essential enzyme in lipid A biosynthesis in Gram-negative bacteria.[17] SAR studies have focused on modifications of the phenyl and N-acetyl groups to enhance inhibitory activity.[17]

  • DPP-IV Inhibitors: Piperazine sulfonamides have shown potential as dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[18][19] SAR studies suggest that electron-withdrawing groups on the phenylsulfonyl moiety can improve activity.[18]

  • Carbonic Anhydrase Inhibitors: Sulfonylpiperazine derivatives have been designed as inhibitors of carbonic anhydrase, with potential applications in managing glaucoma.[20]

Conclusion

The sulfonylpiperazine scaffold is a remarkably versatile platform in drug discovery, giving rise to compounds with a wide array of pharmacological activities. The structure-activity relationships discussed in this guide highlight the critical role of specific structural modifications in determining the potency, selectivity, and functional activity of these derivatives. By understanding these SAR principles, researchers can more effectively design and optimize novel sulfonylpiperazine-based therapeutics for a range of diseases. The provided experimental protocols serve as a practical starting point for the evaluation of these promising compounds.

References

  • Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands - PMC. Available at: [Link]

  • Design, Synthesis, Anticancer Screening, and Virtual Analysis of New 7-Sulfonyldiazepane- and 7-Sulfonylpiperazine-Substituted Oxazolo[4,5- d ]pyrimidines - ResearchGate. Available at: [Link]

  • Design, synthesis, and biological evaluation of quinolinedione-linked sulfonylpiperazine derivatives as NQO1-directed antitumor agents - PubMed. Available at: [Link]

  • Synthesis of Novel Benzamide- piperazine-sulfonamide Hybrids as Potential Anticancer Agents - ResearchGate. Available at: [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - MDPI. Available at: [Link]

  • Sulfonylpiperazines based on a flavone as antioxidant and cytotoxic agents - PubMed. Available at: [Link]

  • Synthesis, alpha 1-adrenoceptor antagonist activity, and SAR study of novel arylpiperazine derivatives of phenytoin - PubMed. Available at: [Link]

  • SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic - PubMed. Available at: [Link]

  • Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives - PubMed. Available at: [Link]

  • Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. - Duke Chemistry. Available at: [Link]

  • Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation - ResearchGate. Available at: [Link]

  • Synthesis and SAR-study for novel arylpiperazine derivatives of 5-arylidenehydantoin with α₁-adrenoceptor antagonistic properties - PubMed. Available at: [Link]

  • Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed. Available at: [Link]

  • Piperazine derivatives- Synthesis, inhibition of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase and SAR studies - Academia.edu. Available at: [Link]

  • Structure-affinity relationship studies on 5-HT1A receptor ligands. 1. Heterobicyclic phenylpiperazines with N4-alkyl substituents - PubMed. Available at: [Link]

  • Structure-activity relationships at 5-HT1A receptors: binding profiles and intrinsic activity - PubMed. Available at: [Link]

  • Synthesis of isomeric 3-piperidinyl and 3-pyrrolidinyl benzo[12][13]cyclohepta[1,2-b]pyridines: sulfonamido derivatives as inhibitors of Ras prenylation - PubMed. Available at: [Link]

  • Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles - PMC. Available at: [Link]

  • Structure-affinity relationship studies on 5-HT1A receptor ligands. 2. Heterobicyclic phenylpiperazines with N4-aralkyl substituents - PubMed. Available at: [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - MDPI. Available at: [Link]

  • Design, Synthesis, and Structure-Activity Relationship Studies of Novel Indolyalkylpiperazine Derivatives as Selective 5-HT1A Receptor Agonists - PubMed. Available at: [Link]

  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles - IntechOpen. Available at: [Link]

  • Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus - PubMed. Available at: [Link]

  • ChemInform Abstract: Structure‐Activity Relationship Studies of CNS Agents. Part 30. 5‐HT1A and 5‐HT2A Receptor Affinity and Functional Profile of Some N‐(3‐(4‐ Aryl‐1‐piperazinyl)propyl) Derivatives of Indolin‐2(1H)‐one, Quinolin - ResearchGate. Available at: [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Available at: [Link]

  • Pharmacophore IN SILICO STUDY OF N-(4-OXO-2-(4-(4-(2-(SUBSTITUTED PHENYL AMINO) ACETYL) PIPERAZIN-1-YL) PHENYL) QUINAZOLIN-3(4H). Available at: [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants: - Cuestiones de Fisioterapia. Available at: [Link]

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Available at: [Link]

  • Discovery of 4-Piperazine Isoquinoline Derivatives as Potent and Brain-Permeable Tau Prion Inhibitors with CDK8 Activity - PMC. Available at: [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF - ResearchGate. Available at: [Link]

  • Pharmacophore modeling | Medicinal Chemistry Class Notes |... - Fiveable. Available at: [Link]

  • The Impact of Incorporation Piperazine on Biological Activities of Benzazoles. Available at: [Link]

  • Pharmacophore modeling: advances and pitfalls - Frontiers. Available at: [Link]

  • Synthesis of New Piperazine-Pyridazinone Derivatives and Their Binding Affinity Toward alpha1-, alpha2-adrenergic and 5-HT1A Serotoninergic Receptors - PubMed. Available at: [Link]

  • Examples of bioisosteric replacement in drug development - ResearchGate. Available at: [Link]

  • Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists - PMC - NIH. Available at: [Link]

  • Bioisosteres Cheat Sheet - Drug Hunter. Available at: [Link]

  • Design, synthesis, and discovery of 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives: a novel series of mixed dopamine D2/D4 receptor antagonists - PubMed. Available at: [Link]

  • SAR of compound 37 as neuroprotective agents - ResearchGate. Available at: [Link]

  • Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms - ResearchGate. Available at: [Link]

  • The Structural Determinants for α 1 -Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - MDPI. Available at: [Link]

  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach - MDPI. Available at: [Link]

  • Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design - arXiv. Available at: [Link]

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  • Bioisosteric Replacement in Anti-HIV Drug Design | Encyclopedia MDPI. Available at: [Link]

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Comparative

Comprehensive Analytical Guide: Structural Confirmation of 1-[(2-Bromophenyl)sulfonyl]piperazine

Introduction In medicinal chemistry and drug development, 1-[(2-Bromophenyl)sulfonyl]piperazine (CAS: 744243-41-2, Formula: C10H13BrN2O2S) serves as a critical building block for synthesizing complex aryl sulfonamide the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In medicinal chemistry and drug development, 1-[(2-Bromophenyl)sulfonyl]piperazine (CAS: 744243-41-2, Formula: C10H13BrN2O2S) serves as a critical building block for synthesizing complex aryl sulfonamide therapeutics[1]. Because the piperazine ring contains two secondary amines, ensuring strict mono-substitution and verifying the exact regiochemistry of the bromo-aryl group are paramount[2].

This guide objectively compares the analytical methodologies available for the structural confirmation of this compound. By moving beyond basic spectra acquisition, we outline a self-validating experimental framework that synthesizes High-Resolution Mass Spectrometry (HRMS) and multi-nuclear NMR to prevent downstream synthetic failures.

Section 1: Comparative Analysis of Analytical Alternatives

When confirming the structure of a small organic molecule, researchers must evaluate the trade-offs between speed, resolution, and spatial data output. Table 1 compares the performance of standard analytical alternatives specifically for 1-[(2-Bromophenyl)sulfonyl]piperazine.

Table 1: Comparison of Analytical Alternatives for Structural Confirmation

Analytical TechniquePrimary Data OutputPerformance / ResolutionIsomeric DifferentiationSpeed
LC-HRMS Exact Mass, Isotope PatternHigh (Mass Error < 3 ppm)Poor (Cannot distinguish regioisomers)Fast (< 10 mins)
1D/2D NMR Chemical Shifts, ConnectivityHigh (Atomic level resolution)Excellent (Resolves ortho/meta/para)Medium (1-4 hours)
FT-IR Vibrational FrequenciesLow (Functional groups only)Poor (Cannot map connectivity)Very Fast (< 5 mins)
X-Ray Crystallography Absolute 3D ConformationUltimate (Gold Standard)ExcellentVery Slow (Days/Weeks)

Causality Insight: While X-ray crystallography provides absolute certainty, it is bottlenecked by the need for high-quality single crystals. Conversely, a combined orthogonal approach using LC-HRMS (for exact mass and isotopic validation) and 2D NMR (for spatial connectivity) provides a faster, equally reliable, and self-validating system for solution-phase samples[3].

Section 2: Causality-Driven Experimental Methodologies

To establish a self-validating system, every protocol must have built-in diagnostic checks. The following methodologies detail not just how to perform the analysis, but why specific parameters are chosen.

Protocol 1: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
  • Objective: Validate the molecular formula and confirm the presence of the bromine atom via its isotopic signature.

  • Causality behind the method: Bromine possesses two naturally occurring stable isotopes, ‘79Br‘ and ‘81Br‘ , in a nearly 1:1 ratio (50.69% and 49.31%)[4]. In positive electrospray ionization (ESI+), the protonated molecule [M+H]+ will not appear as a single peak but as a distinct doublet separated by ~1.998 Da. Observing this exact 1:1 pattern is mandatory; it acts as an internal diagnostic tag that differentiates the target compound from potential debrominated impurities formed during synthesis[5].

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to a final working concentration of 1 µg/mL using 0.1% Formic Acid in MS-grade water.

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a linear gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • MS Acquisition: Operate the HRMS (e.g., Q-TOF or Orbitrap) in ESI+ mode. Set the scan range from m/z 100 to 800 with a mass resolution of at least 70,000 (at m/z 200).

  • Data Processing: Extract the ion chromatograms for the theoretical [M+H]+ masses. Verify the mass error is < 3 ppm and the ‘79Br/81Br‘ intensity ratio is approximately 1:1.

Protocol 2: Multi-Nuclear and 2D NMR Spectroscopy
  • Objective: Confirm the regiochemistry of the bromo-aryl ring and the connectivity of the piperazine moiety.

  • Causality behind the method: A common pitfall in sulfonamide characterization is relying solely on Heteronuclear Multiple Bond Correlation (HMBC) to link the amine and sulfonyl-aryl fragments. Because the ‘SO2​‘ group interrupts the standard ‘3JCH​‘ coupling pathway, HMBC often fails to show a correlation between the piperazine protons and the aromatic carbons[3]. To build a self-validating protocol, we employ 2D NOESY/ROESY. This allows us to observe through-space interactions between the piperazine ‘N-CH2​‘ protons and the aromatic proton ortho to the sulfonyl group, definitively confirming the molecular assembly without relying on through-bond limitations.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 15 mg of the highly purified analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- ‘d6​‘ ). Transfer to a standard 5 mm NMR tube.

  • 1D Acquisition: Acquire a standard ‘1H‘ spectrum (minimum 16 scans, 400 MHz) and a ‘13C{1H}‘ spectrum (minimum 512 scans, 100 MHz).

  • 2D Connectivity Acquisition: Acquire COSY (to map the piperazine spin system and the contiguous aromatic protons) and HSQC (to assign all protonated carbons).

  • Spatial Validation (NOESY): Acquire a 2D NOESY spectrum with a mixing time of 300-500 ms. Look for the critical cross-peak between the piperazine ‘CH2​‘ protons (~3.10 ppm) and the aromatic H6 proton (~8.00 ppm).

Section 3: Quantitative Data Summaries

The following tables summarize the expected quantitative data required to validate the structure of 1-[(2-Bromophenyl)sulfonyl]piperazine.

Table 2: Expected LC-HRMS Data for ‘C10​H14​BrN2​O2​S+‘ ([M+H]+)

IsotopeTheoretical m/zExpected Relative AbundanceDiagnostic Value
‘79Br‘ 304.9959~100%Confirms exact molecular formula
‘81Br‘ 306.9939~97.3%1:1 ratio confirms the presence of exactly one Bromine atom

Table 3: Expected ‘1H‘ NMR Assignments (DMSO- ‘d6​‘ , 400 MHz)

Proton(s)Expected Shift (ppm)MultiplicityIntegrationAssignment Causality
Piperazine N-H~2.80Broad singlet1HExchanges with ‘D2​O‘ ; broad due to quadrupolar relaxation.
Piperazine C3', C5'~2.70Multiplet4HAdjacent to secondary amine; shielded relative to the sulfonamide side.
Piperazine C2', C6'~3.10Multiplet4HDeshielded by the electron-withdrawing ‘SO2​‘ group.
Aromatic H4, H5~7.50 - 7.60Multiplet2HMeta/Para to substituents; complex splitting.
Aromatic H3~7.85Doublet of doublets1HOrtho to Bromine; deshielded by halogen electronegativity.
Aromatic H6~8.00Doublet of doublets1HOrtho to ‘SO2​‘ ; highly deshielded by the sulfonyl group.

Section 4: Structural Confirmation Workflow

The diagram below illustrates the orthogonal validation workflow. By combining mass composition, spatial connectivity, and functional group analysis, the system self-validates the final structural assignment.

G cluster_0 Phase 1: Composition cluster_1 Phase 2: Connectivity cluster_2 Phase 3: Functional Groups Sample Unknown Sample CAS: 744243-41-2 HRMS LC-HRMS (ESI+) Sample->HRMS NMR1D 1D NMR (1H, 13C) Shift Analysis Sample->NMR1D FTIR FT-IR Spectroscopy SO2 & NH Stretches Sample->FTIR Isotope 79Br/81Br Isotope Ratio (1:1) m/z 304.99 & 306.99 HRMS->Isotope Confirm Unambiguous Structural Confirmation Isotope->Confirm NMR2D 2D NOESY Through-Space Linkage NMR1D->NMR2D NMR2D->Confirm FTIR->Confirm

Caption: Orthogonal analytical workflow for the structural confirmation of sulfonamide derivatives.

Conclusion

While LC-HRMS provides rapid formula verification via the distinct bromine isotope pattern, it must be coupled with 2D NMR (specifically NOESY) to overcome the "silent" sulfonamide linkage and definitively prove the regiochemistry. This self-validating, multi-modal approach ensures the highest level of scientific integrity in drug development workflows.

References

  • Chemistry LibreTexts. "6.4: Isotope Abundance". Available at: [Link]

  • National Institutes of Health (PMC). "Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning". Available at:[Link]

  • Springer Nature (via d-nb.info). "A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids". Available at: [Link]

Sources

Validation

Comprehensive Comparison Guide: In Vitro vs. In Vivo Efficacy Studies of 1-[(2-Bromophenyl)sulfonyl]piperazine Derivatives

Introduction The development of 5-HT6 receptor antagonists has emerged as a promising strategy for the symptomatic treatment of cognitive deficits in Alzheimer's disease and schizophrenia. Among the most potent chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The development of 5-HT6 receptor antagonists has emerged as a promising strategy for the symptomatic treatment of cognitive deficits in Alzheimer's disease and schizophrenia. Among the most potent chemical classes are the 1-[(2-Bromophenyl)sulfonyl]piperazine derivatives, with masupirdine (SUVN-502) serving as the clinical benchmark ()[1].

Bridging the gap between in vitro binding affinity and in vivo cognitive efficacy is a notoriously difficult phase of drug development. This guide provides an objective comparison of the cellular assays and behavioral models used to evaluate these derivatives, detailing the causality behind experimental choices and the translational disconnects often encountered during lead optimization.

Part 1: In Vitro Efficacy Profiling (The Cellular Foundation)

In vitro studies act as the first critical gate in evaluating 1-[(2-Bromophenyl)sulfonyl]piperazine derivatives. Because the 5-HT6 receptor is exclusively coupled to Gs proteins, receptor antagonism must be quantified not only by binding affinity (Ki) but also by the functional inhibition of serotonin-induced cAMP accumulation.

Causality of Experimental Design

A high binding affinity (Ki < 5 nM) does not guarantee functional antagonism. Therefore, radioligand binding assays must be paired with functional cAMP assays. Mechanistically, the bulky 2-bromophenyl group fits tightly into the hydrophobic pocket of the 5-HT6 receptor, while the piperazine nitrogen interacts with the conserved Asp106 residue, effectively locking the receptor in an inactive state and preventing adenylyl cyclase activation.

Protocol: 5-HT6 Receptor cAMP Inhibition Assay

This protocol is a self-validating system; it utilizes an EC80 concentration of serotonin to establish a robust baseline of cAMP production, ensuring that any measured reduction is strictly due to the antagonist's efficacy.

  • Cell Culture: Culture HEK-293 cells stably expressing the human 5-HT6 receptor in DMEM supplemented with 10% FBS and 500 μg/mL G418.

  • Cell Preparation: Harvest cells and resuspend in assay buffer (HBSS containing 20 mM HEPES, 0.5 mM IBMX to prevent cAMP degradation, and 0.1% BSA) at a density of 1 × 10⁵ cells/well.

  • Compound Incubation: Pre-incubate cells with varying concentrations (0.1 nM to 10 μM) of the 1-[(2-Bromophenyl)sulfonyl]piperazine derivative for 15 minutes at 37°C.

  • Agonist Challenge: Add serotonin (5-HT) at its EC80 concentration (typically 100 nM) to stimulate cAMP production. Incubate for 30 minutes.

  • Detection: Lyse cells and quantify cAMP levels using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based cAMP assay kit.

  • Data Analysis: Calculate the IC50 by plotting the TR-FRET signal ratio against the log concentration of the antagonist using non-linear regression.

Table 1: In Vitro Profile of 1-[(2-Bromophenyl)sulfonyl]piperazine Derivatives
Compound5-HT6 Binding Affinity (Ki, nM)Functional cAMP Inhibition (IC50, nM)Selectivity over 5-HT2A (Fold)
SUVN-502 (Masupirdine) 2.044.1> 1200x
Reference (SB-271046) 1.23.5> 200x
Unoptimized Derivative 15.445.250x

Part 2: In Vivo Efficacy and Behavioral Translation

Translating in vitro potency to in vivo efficacy requires overcoming the blood-brain barrier (BBB). While 1-[(2-Bromophenyl)sulfonyl]piperazine derivatives are highly lipophilic, their basic piperazine nitrogens can act as substrates for P-glycoprotein (P-gp) efflux pumps. In vivo efficacy is typically validated using the Novel Object Recognition (NOR) task, which assesses recognition memory.

Causality of Experimental Design

The NOR task relies on a rodent's natural propensity to explore novel objects. By inducing amnesia with scopolamine (a muscarinic antagonist), researchers can isolate the procognitive effects of the 5-HT6 antagonist. The 5-HT6 blockade disinhibits cortical cholinergic and glutamatergic neurotransmission, directly reversing the scopolamine-induced cognitive deficit ()[2].

Protocol: Rat Novel Object Recognition (NOR) Task
  • Habituation: Acclimate male Wistar rats to the open-field arena (50 x 50 x 50 cm) for 20 minutes daily over two consecutive days.

  • Dosing: Administer the 1-[(2-Bromophenyl)sulfonyl]piperazine derivative (e.g., 1, 3, or 10 mg/kg, p.o.) 60 minutes prior to the trial. Inject scopolamine (1 mg/kg, i.p.) 30 minutes prior to the trial to establish the amnesic baseline.

  • Familiarization Trial (T1): Place two identical objects (A1 and A2) in the arena. Allow the rat to explore for 3 minutes. Record exploration time (sniffing within 2 cm).

  • Retention Interval: Return the rat to its home cage for 60 minutes.

  • Choice Trial (T2): Replace one familiar object with a novel object (B). Allow the rat to explore for 3 minutes.

  • Data Analysis: Calculate the Discriminative Index (DI) = (Time Novel - Time Familiar) / (Time Novel + Time Familiar). A positive DI significantly above the scopolamine control indicates successful memory retention.

Table 2: In Vivo Pharmacokinetic and Behavioral Efficacy
CompoundBrain/Plasma Ratio (Cmax)Oral Bioavailability (%F)NOR Reversal (Min. Effective Dose)
SUVN-502 (Masupirdine) 1.865%1.0 mg/kg (p.o.)
Reference (SB-271046) 0.415%10.0 mg/kg (p.o.)
Unoptimized Derivative 0.1< 5%Inactive at 10 mg/kg

Part 3: Comparative Analysis - The In Vitro vs. In Vivo Disconnect

The comparison between in vitro and in vivo data often reveals significant translational drop-offs. An unoptimized 1-[(2-Bromophenyl)sulfonyl]piperazine derivative may exhibit sub-nanomolar affinity in vitro but fail completely in the NOR task. This disconnect is primarily driven by three factors:

  • Efflux Transporter Liability: High in vitro potency is rendered useless if the compound is actively pumped out of the brain by P-gp. The optimization of masupirdine involved structural tuning to evade P-gp, achieving a highly favorable Brain/Plasma ratio of >1.0 ()[3].

  • Target Residence Time: In vitro assays measure equilibrium binding, but in vivo efficacy is heavily dependent on the duration the drug remains bound to the 5-HT6 receptor (residence time). Compounds with slow off-rates provide sustained glutamatergic modulation even as plasma concentrations drop.

  • Metabolic Stability: The piperazine ring is susceptible to oxidative metabolism by CYP3A4. In vitro microsomal stability assays must bridge the gap before in vivo behavioral testing to ensure the drug isn't cleared before reaching the brain.

Visualizations

G HT Serotonin (5-HT) Rec 5-HT6 Receptor (Gs-coupled) HT->Rec Agonism Antag 1-[(2-Bromophenyl)sulfonyl] piperazine Derivative Antag->Rec Antagonism AC Adenylyl Cyclase Rec->AC Gs alpha activation cAMP cAMP Accumulation AC->cAMP ATP conversion Glut Glutamate Release (Cognitive Enhancement) cAMP->Glut Downstream Signaling

5-HT6 receptor signaling pathway and the antagonistic blockade by aryl sulfonyl piperazines.

Workflow InVitro In Vitro Profiling (Receptor Binding & cAMP) ADME In Vitro ADME (Microsomal Stability & Caco-2) InVitro->ADME Ki < 10 nM PK In Vivo PK (Brain-to-Plasma Ratio) ADME->PK High Stability InVivo In Vivo Efficacy (NOR & Water Maze) PK->InVivo B/P Ratio > 1.0 Lead Lead Candidate Selection (e.g., SUVN-502) InVivo->Lead Procognitive Effect

Translational workflow from in vitro screening to in vivo behavioral efficacy evaluation.

References

  • Title: SUVN-502, a novel, potent, pure, and orally active 5-HT6 receptor antagonist: pharmacological, behavioral, and neurochemical characterization. Source: Behavioural Pharmacology / PubMed URL: [Link]

  • Title: Safety, Tolerability and Pharmacokinetics of the Serotonin 5-HT6 Receptor Antagonist, SUVN-502, in Healthy Young Adults and Elderly Subjects. Source: Clinical Pharmacokinetics / PubMed URL: [Link]

  • Title: Masupirdine | ALZFORUM Source: Alzforum Therapeutics URL: [Link]

Sources

Comparative

Cross-Validation of API Impurity Profiles: A Comparison Guide to Orthogonal Chromatographic Techniques

The recent adoption of the ICH Q2(R2) and ICH Q14 guidelines emphasizes a lifecycle and Quality-by-Design (QbD) approach to analytical procedure development and validation[1],[2]. A critical component of this regulatory...

Author: BenchChem Technical Support Team. Date: March 2026

The recent adoption of the ICH Q2(R2) and ICH Q14 guidelines emphasizes a lifecycle and Quality-by-Design (QbD) approach to analytical procedure development and validation[1],[2]. A critical component of this regulatory framework is ensuring that an analytical method is truly stability-indicating and capable of resolving all potential mutagenic impurities (PMIs) or degradation products from the Active Pharmaceutical Ingredient (API).

Relying solely on a single chromatographic dimension—such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)—introduces a systemic risk. Structurally similar impurities (e.g., positional isomers or diastereomers) may exhibit identical hydrophobic partition coefficients and co-elute, masking critical quality attributes. To mitigate this, drug development professionals must employ orthogonal chromatographic techniques . Orthogonality in chromatography refers to the use of fundamentally different separation mechanisms to cross-validate the primary method's selectivity, ensuring no hidden impurities compromise patient safety[3],[4].

This guide objectively compares RP-HPLC, Supercritical Fluid Chromatography (SFC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing a self-validating experimental protocol for impurity cross-validation.

Mechanistic Comparison: RP-HPLC vs. SFC vs. LC-MS/MS

To effectively cross-validate analytical results, one must understand the causality behind why analytes behave differently across these platforms.

  • RP-HPLC-UV (The Primary Workhorse): Separation relies on the partitioning of analytes between a polar mobile phase (water/acetonitrile) and a non-polar stationary phase (e.g., C18). Causality: Analytes are retained based strictly on their hydrophobicity. However, highly polar impurities often elute in the void volume, and structural isomers with identical logP values will frequently co-elute[5].

  • SFC-UV (The Orthogonal Validator): SFC utilizes supercritical CO₂ combined with a polar modifier (e.g., methanol) and polar stationary phases (e.g., 2-Picolylamine). Causality: The separation is driven by hydrogen bonding, dipole-dipole, and π−π interactions[6]. Because the solvation properties of supercritical CO₂ differ drastically from liquid water, the elution order is frequently inverted compared to RP-HPLC, making it an ideal cross-validation tool to pull apart critical pairs[7].

  • LC-MS/MS (The Structural Confirmer): While LC-MS/MS may use the same separation mechanism as RP-HPLC, the tandem mass spectrometer provides an orthogonal detection mechanism. Causality: Analytes are ionized and fragmented. Even if two peaks co-elute chromatographically, their distinct mass-to-charge ( m/z ) ratios and fragmentation patterns allow for independent quantification and structural elucidation.

Cross-Validation Workflow

G A Primary Impurity Profiling (RP-HPLC-UV) B Peak Co-elution Suspected (Poor Resolution) A->B Identify critical pairs C Orthogonal Separation (SFC-UV) B->C Switch separation mechanism D Structural Confirmation (LC-MS/MS) B->D Mass/charge analysis E Data Reconciliation & Cross-Validation C->E Orthogonal retention data D->E Molecular weight & fragments F ICH Q2(R2) Compliant Validation Report E->F Finalize method

Workflow for cross-validating API impurity profiles using orthogonal chromatographic techniques.

Step-by-Step Experimental Protocol: A Self-Validating System

To establish a robust, self-validating system, the following protocol details the cross-validation of a representative API (e.g., Ondansetron) and its closely related mutagenic impurities (e.g., 2-methylimidazole and imidazole)[5].

Self-Validating Mechanism: This protocol employs a mass-balance approach. The sum of the peak areas (API + impurities) in the SFC run must statistically match the total area in the RP-HPLC run (accounting for Relative Response Factors). A divergence >2.0% triggers an automatic LC-MS/MS investigation for hidden co-eluting peaks.

Step 1: Sample Preparation & System Suitability Testing (SST)
  • Prepare the API at a nominal concentration of 1.0 mg/mL in a universal diluent (e.g., 50:50 Methanol:Water).

  • Spike the sample with known impurities at the ICH M7 reporting threshold (typically 0.1% or lower).

  • SST Requirement: Inject a system suitability solution containing the critical pair. The run is only valid if the chromatographic resolution ( Rs​ ) is >1.5 [1].

Step 2: Primary RP-HPLC-UV Analysis
  • Column: BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A = 0.1% Formic acid in water; B = 0.1% Formic acid in acetonitrile.

  • Gradient: 2% to 50% B over 4 minutes at a flow rate of 0.6 mL/min.

  • Observation: Highly polar impurities (like imidazole derivatives) will exhibit poor retention ( k′<1 ) and may co-elute with the void volume, failing the SST criteria[5].

Step 3: Orthogonal SFC-UV Analysis
  • Column: Torus 2-PIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A = Supercritical CO₂; B = Methanol with 0.2% Ammonium Hydroxide.

  • Gradient: 5% to 15% B over 4 minutes at a flow rate of 1.0 mL/min (Backpressure: 1500 psi).

  • Observation: The basic additives in the modifier facilitate sharp peak shapes for basic impurities. The polar stationary phase retains the previously unretained polar impurities, successfully resolving the critical pair and inverting the elution order[5].

Step 4: LC-MS/MS Structural Confirmation
  • Ionization & Acquisition: Electrospray Ionization (ESI) in positive mode using Multiple Reaction Monitoring (MRM).

  • Methodology: Tee-in a make-up solvent (0.5 mL/min of 0.2% NH₄OH in Methanol) post-column to aid ionization[5].

  • Observation: Confirm the identity of the orthogonal peaks by matching the precursor and product ions to the theoretical mass of the impurities, ensuring no matrix components are suppressing the signal.

Quantitative Performance Comparison

The following table summarizes the cross-validation data parameters when comparing these three techniques for API impurity profiling[5],[8],[7].

ParameterRP-HPLC-UVSFC-UVLC-MS/MS
Primary Separation Mechanism Hydrophobic partitioningHydrogen bonding, dipole-dipoleHydrophobic + m/z isolation
Retention of Polar Impurities Poor (often elutes in void volume)Excellent (strong retention)Poor (unless HILIC column is used)
Elution Order (API vs Polar Impurity) Polar Impurities APIAPI Polar ImpuritiesDependent on LC mode
Limit of Detection (LOD) ∼0.5 ppm ∼0.1 ppm <0.01 ppm
Resolution of Isomeric Pairs Low to ModerateHigh (due to rigid stereochemistry)Low (requires prior chromatographic separation)

Causality & Troubleshooting in Data Reconciliation

When cross-validating methods, discrepancies in quantitation or peak area percent often arise. Understanding the causality behind these discrepancies is vital for ICH Q2(R2) compliance[2].

  • Response Factor Variations: A 0.1% impurity in RP-HPLC might appear as 0.3% in SFC. Causality: UV absorbance is highly solvent-dependent (causing hypsochromic or bathochromic shifts). The UV cutoff and spectral background of supercritical CO₂/Methanol differ fundamentally from Water/Acetonitrile. Solution: Always calculate Relative Response Factors (RRF) using authentic standards for each specific chromatographic system rather than relying on raw area normalization.

  • Matrix Effects in LC-MS/MS: If the LC-MS/MS quantitation is significantly lower than the UV quantitation, suspect ion suppression. Causality: Co-eluting, UV-invisible matrix components compete for charge droplets in the ESI source, suppressing the ionization of the target impurity. Solution: Use the orthogonal SFC method to separate the analyte from the suppressing matrix, or utilize isotopically labeled internal standards to correct for the suppression.

References[1] Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA

Source : europa.eu URL :[2] Title : Validation of Analytical Procedures Q2(R2) - ICH Source : ich.org URL :[5] Title : Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities Source : chromatographytoday.com URL :[3] Title : Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles Source : oup.com URL :[6] Title : emerging analytical techniques for pharmaceutical quality - ORBi Source : uliege.be URL :[4] Title : Determining Orthogonal Chromatographic Systems Prior to the Development of Methods to Characterise Impurities in Drug Substances Source : nih.gov URL :[8] Title : Chemometric Approaches for Sustainable Pharmaceutical Analysis Using Liquid Chromatography Source : mdpi.com URL : Title : bioanalytical method development and validation - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH Source : amazonaws.com URL :[7] Title : ADVANCED CHROMATOGRAPHIC TECHNIQUES COUPLED TO MASS SPECTROMETRY FOR THE ANALYSIS OF MATRICES OF NUTRITIONAL AND NUTRACEUTICAL I Source : unime.it URL :

Sources

Validation

comparing the pharmacological profile of fluorinated vs brominated phenylpiperazines

Executive Summary Halogenated phenylpiperazines represent a privileged class of pharmacophores extensively utilized in the development of serotonergic (5-HT) and dopaminergic ligands. While both fluorine and bromine subs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated phenylpiperazines represent a privileged class of pharmacophores extensively utilized in the development of serotonergic (5-HT) and dopaminergic ligands. While both fluorine and bromine substitutions are employed to optimize binding affinity and pharmacokinetic properties, their underlying mechanisms of receptor engagement differ fundamentally. This guide objectively compares the pharmacological profiles of fluorinated versus brominated phenylpiperazines, detailing the thermodynamic drivers, structural dynamics, and the rigorous experimental methodologies required to validate their performance.

Physicochemical & Structural Dynamics

The choice of halogen substitution on the phenyl ring dictates the thermodynamic signature of the ligand-receptor interaction.

Fluorinated Phenylpiperazines (e.g., TFMPP, pFPP): Fluorine is highly electronegative with a small van der Waals radius. Due to its high electronegativity, it rarely participates in traditional halogen bonding[1]. Instead, fluorine substitution—particularly at the ortho position—induces conformational pre-organization via intramolecular C–H···F interactions[1]. This pre-organization reduces the entropic penalty upon entering the receptor binding pocket, driving affinity through an entropic gain [1]. Additionally, fluorine substitution is a classic bioisosteric replacement for hydrogen to block CYP450-mediated aromatic hydroxylation, thereby increasing metabolic stability[2].

Brominated Phenylpiperazines (e.g., pBPP, BrAcTFMPP): Bromine is significantly larger and highly polarizable. It features a pronounced "σ-hole"—an electron-deficient region on the halogen atom's longitudinal axis[1]. This allows bromine to act as a strong Lewis acid, forming highly directional non-covalent halogen bonds with Lewis bases (such as carbonyl oxygens) within the GPCR binding pocket[1],[3]. This interaction provides massive enthalpic stabilization , often increasing binding affinity by orders of magnitude compared to unhalogenated analogs, provided the receptor pocket can accommodate the steric bulk[3].

G Ligand Phenylpiperazine Scaffold F_Sub Fluorine Substitution (ortho/para) Ligand->F_Sub Br_Sub Bromine Substitution (ortho/para) Ligand->Br_Sub Receptor 5-HT Receptor Binding Pocket F_Sub->Receptor Entropic Gain (Pre-organization) Br_Sub->Receptor Enthalpic Gain (Halogen Bonding)

Thermodynamic logic of halogenated phenylpiperazine binding at 5-HT receptors.

Receptor Binding Profiles

The divergent physicochemical properties of F and Br directly impact their affinity profiles across the 5-HT receptor family. The table below summarizes the comparative pharmacological data using Trifluoromethylphenylpiperazine (TFMPP) and its brominated analogs as benchmarks.

ParameterFluorinated Phenylpiperazines (e.g., TFMPP)Brominated Phenylpiperazines (e.g., BrAcTFMPP)
Primary 5-HT Affinity High affinity for 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C[2].High affinity and selectivity for 5-HT1A over 5-HT1B[4].
5-HT2A Interaction Weak partial agonist / antagonist (Ki = 160–269 nM)[2].High affinity (KD = 41 nM)[4].
Thermodynamic Driver Entropic (Conformational pre-organization)[1].Enthalpic (σ-hole halogen bonding)[1],[3].
Metabolic Stability High (Resists CYP2D6/CYP1A2 aromatic hydroxylation)[2].Moderate (Prone to slower clearance; higher lipophilicity).

Data Interpretation: The brominated analog demonstrates a markedly higher affinity (lower KD) for 5-HT2 sites compared to the fluorinated counterpart[4]. This is a direct consequence of the enthalpic gain provided by bromine's halogen bonding capabilities within the 5-HT2 binding cleft[3].

Experimental Methodologies

To objectively compare these analogs, researchers must employ orthogonal techniques that measure both raw affinity and the underlying thermodynamic drivers.

Protocol 1: Radioligand Binding Assay (Affinity Profiling)

Objective: Determine the inhibition constant ( Ki​ ) of F- vs. Br-phenylpiperazines at 5-HT receptors.

  • Causality of Design: Rapid filtration over GF/C glass fiber filters is employed to separate bound from free radioligand before the dissociation equilibrium shifts. The filters are pre-soaked in 0.1% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, preventing non-specific binding of the positively charged piperazine nitrogen.

  • Self-Validating System: A homologous competitive binding setup is run alongside the heterologous displacement. If the calculated Kd​ from the homologous assay deviates by >15% from historical saturation binding data, the entire plate is invalidated due to suspected radioligand degradation or membrane lipid partitioning.

  • Step-by-Step:

    • Isolate cell membranes from HEK293 cells stably expressing the target receptor (e.g., 5-HT1A or 5-HT2A).

    • Incubate 10 µg of membrane protein with a receptor-specific radioligand (e.g., [ 3 H]-8-OH-DPAT for 5-HT1A) and varying concentrations of the test phenylpiperazine (10 −11 to 10 −4 M).

    • Include a non-specific binding (NSB) control well containing 10 µM unlabelled spiperone[4].

    • Terminate the reaction via rapid vacuum filtration and wash three times with ice-cold Tris-HCl buffer.

    • Quantify bound radioactivity using liquid scintillation counting and calculate Ki​ via the Cheng-Prusoff equation.

Protocol 2: Isothermal Titration Calorimetry (Thermodynamic Profiling)

Objective: Deconvolute the binding free energy ( ΔG ) into enthalpic ( ΔH ) and entropic ( −TΔS ) components.

  • Causality of Design: Titrations are performed at a constant pH of 7.4 using a HEPES buffer rather than Tris. Tris has a high enthalpy of ionization which can mask the subtle heat signatures of fluorine's entropic pre-organization and bromine's enthalpic halogen bonding[1].

  • Self-Validating System: A reverse titration (host into guest) is performed as an orthogonal validation step. The integrated heat data must yield a stoichiometrically identical binding isotherm ( N≈1 ); any deviation indicates ligand aggregation or micelle formation.

  • Step-by-Step:

    • Degas all solutions to prevent bubble formation, which causes severe baseline artifacts.

    • Load the sample cell with the target protein/host (e.g., CB[7] model or purified receptor) at 10 µM.

    • Load the injection syringe with the halogenated phenylpiperazine at 100 µM.

    • Perform 20 sequential injections of 2 µL, recording the heat rate ( μcal/s ) after each injection.

    • Subtract the heat of dilution (determined via a buffer-in-buffer blank titration) and fit the data to an independent binding model to extract ΔH and ΔS .

Workflow Prep Ligand Preparation (F- vs Br- Analogs) Incubation Radioligand Incubation (e.g., [3H]-Ketanserin) Prep->Incubation ITC Isothermal Titration Calorimetry (ITC) Prep->ITC Filtration Rapid Filtration (PEI-soaked) & Scintillation Incubation->Filtration Analysis Thermodynamic Deconvolution (ΔG, ΔH, -TΔS) ITC->Analysis Data Pharmacological Profile Validation Filtration->Data Analysis->Data

Parallel experimental workflow for pharmacological and thermodynamic profiling.

Pharmacokinetics & Metabolic Stability

The pharmacological profile extends beyond receptor affinity into in vivo exposure. Fluorinated phenylpiperazines (like TFMPP) are heavily metabolized by CYP2D6, CYP1A2, and CYP3A4[2]; however, the specific site of fluorination is protected from oxidative attack, redirecting metabolism to the piperazine ring or alternative aromatic positions.

Conversely, brominated phenylpiperazines exhibit higher lipophilicity (LogP). While this enhances blood-brain barrier (BBB) penetration—a crucial metric for CNS drugs—it also increases the volume of distribution and the potential for off-target accumulation in adipose tissue. Furthermore, the carbon-bromine bond can, in rare cases of severe oxidative stress, undergo reductive dehalogenation, a liability generally absent in the highly stable carbon-fluorine bond.

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Safety & Regulatory Compliance

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